molecular formula C13H21NO3 B1523245 Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 909135-31-5

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1523245
CAS No.: 909135-31-5
M. Wt: 239.31 g/mol
InChI Key: KJQIEALHEWUCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-10(8-14)6-11(15)5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIEALHEWUCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Core: A Technical Guide to Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 909135-31-5

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, rigid bicyclic systems have garnered significant attention for their ability to present pharmacophoric elements in a well-defined three-dimensional space, thereby enhancing selectivity and potency while often improving pharmacokinetic profiles. Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block, embodies these desirable characteristics.[1][2] Its conformationally constrained framework serves as a versatile scaffold in the design of therapeutics targeting the central nervous system (CNS), among other applications. This guide provides an in-depth exploration of its synthesis, properties, and pivotal role in drug discovery, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tabulated Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The following table summarizes the key computed and reported properties of this compound.[3]

PropertyValueSource
CAS Number 909135-31-5PubChem[3]
Molecular Formula C₁₃H₂₁NO₃PubChem[3]
Molecular Weight 239.31 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSOInferred from typical handling
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[4]Commercial Supplier Data

Synthesis: Constructing the Bicyclic Core via Robinson-Schöpf Condensation

The synthesis of the 3-azabicyclo[3.3.1]nonane core is most efficiently achieved through a Robinson-Schöpf type reaction, a biomimetic process that involves a double Mannich condensation.[5][6] This one-pot, multicomponent reaction offers an elegant and convergent approach to this valuable scaffold. The strategic introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidone precursor ensures regioselectivity and allows for subsequent functionalization.

Causality Behind Experimental Choices

The selection of N-Boc-4-piperidone as a starting material is strategic. The Boc group is a robust protecting group that is stable to the basic or mildly acidic conditions of the Mannich reaction but can be readily removed under acidic conditions to allow for further derivatization of the nitrogen atom.[7][] Acetonedicarboxylic acid serves as a three-carbon synthon that, upon condensation and subsequent decarboxylation, forms the second six-membered ring of the bicyclic system. The reaction is typically carried out in a buffered aqueous solution to maintain a pH that is optimal for both the formation of the Mannich base and the subsequent cyclization.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Robinson-Schöpf Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a buffered aqueous solution (e.g., citrate buffer, pH 4-5).

  • Addition of Reactants: To the stirred solution, add N-Boc-4-piperidone followed by an aqueous solution of formaldehyde (e.g., 37% in water).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, basify the reaction mixture with a suitable base (e.g., sodium carbonate or potassium carbonate) to a pH of 9-10. This will induce the decarboxylation of the intermediate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification N-Boc-4-piperidone N-Boc-4-piperidone One-pot One-pot Reaction N-Boc-4-piperidone->One-pot Formaldehyde Formaldehyde Formaldehyde->One-pot Acetonedicarboxylic Acid Acetonedicarboxylic Acid Acetonedicarboxylic Acid->One-pot Basification & Decarboxylation Basification & Decarboxylation One-pot->Basification & Decarboxylation Double Mannich Condensation Buffered aqueous solution (pH 4-5) Buffered aqueous solution (pH 4-5) Room Temperature Room Temperature Extraction Extraction Basification & Decarboxylation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product This compound Column Chromatography->Final Product Pure Compound

Caption: Synthetic workflow for this compound.

Characterization and Spectroscopic Analysis (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the bicyclic core would appear as complex multiplets in the region of 1.8-3.5 ppm. The protons adjacent to the nitrogen atom would be deshielded and appear further downfield.

  • ¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon of the ketone at approximately 208-212 ppm. The carbonyl of the Boc group would appear around 154-156 ppm. The quaternary carbon and the methyl carbons of the Boc group would be visible around 80 ppm and 28 ppm, respectively. The remaining carbons of the bicyclic framework would resonate in the aliphatic region.

  • Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 240.16.

Applications in Drug Discovery: A Scaffold for CNS-Active Agents

The rigid 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in the design of ligands for CNS targets due to its ability to project substituents into specific vectors, thus enabling fine-tuning of receptor interactions.

Targeting Muscarinic Acetylcholine Receptors for Neurodegenerative Diseases

A significant application of this scaffold is in the development of agonists for muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are implicated in cognitive processes, and their activation is a promising therapeutic strategy for Alzheimer's disease and other cognitive disorders.[9][10][11][12] The 3-azabicyclo[3.3.1]nonane core can serve as a bioisostere for other cyclic amines, providing a unique conformational constraint that can enhance selectivity for the M1 receptor over other muscarinic subtypes, thereby reducing the potential for side effects.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade M1R M1 Muscarinic Receptor Gq Gq Protein Activation M1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Cognitive_Enhancement Cognitive Enhancement (Therapeutic Outcome) Ca_PKC->Cognitive_Enhancement Leads to Therapeutic_Agent Therapeutic Agent (e.g., M1 Agonist with Azabicyclo[3.3.1]nonane Core) Therapeutic_Agent->M1R Binds and Activates

Caption: Simplified signaling pathway of M1 muscarinic receptor activation.

A Versatile Building Block for Diverse Therapeutic Targets

The utility of this compound extends beyond muscarinic receptor agonists. The ketone functionality provides a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones and oximes, allowing for the introduction of diverse substituents. The Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or used in reductive amination to further elaborate the structure. This versatility makes it a valuable intermediate in the synthesis of libraries of compounds for screening against a wide range of biological targets, including its use as a building block for PROTACs.[2]

Conclusion: A Cornerstone in Modern Drug Design

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its rigid, three-dimensional structure provides a robust platform for the development of selective and potent therapeutic agents, particularly in the challenging arena of CNS disorders. The efficient and scalable synthesis of this building block, rooted in the classic Robinson-Schöpf reaction, ensures its accessibility to the drug discovery community. As our understanding of the intricate interplay between molecular architecture and biological function deepens, the strategic importance of scaffolds like the 3-azabicyclo[3.3.1]nonane core will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.

References

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • This compound. PubChem. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Intermediate compounds useful to prepare dolasetron.
  • Robinson-Schöpf reaction. ResearchGate. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Pharmaceutical compounds.
  • Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Dove Medical Press. [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. [Link]

  • Investigation into the bioisosteric approach in the design, synthesis and evaluation of muscarinic receptor ligands. Temple University. [Link]

  • Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide on 3-Boc-3-azabicyclo[3.3.1]nonan-7-one: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-3-azabicyclo[3.3.1]nonan-7-one is a versatile bifunctional molecule increasingly recognized for its utility as a rigid scaffold in the design of novel therapeutics. Its conformationally restricted framework allows for the precise spatial arrangement of pharmacophoric elements, a critical aspect in modern drug discovery.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, and applications, tailored for professionals in the field of medicinal chemistry. The azabicyclo[3.3.1]nonane core is a privileged structure found in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of biological activities including anticancer, analgesic, and anesthetic properties.[2][4]

Physical and Chemical Properties

The physical and chemical characteristics of 3-Boc-3-azabicyclo[3.3.1]nonan-7-one are fundamental to its application in organic synthesis.

Table 1: Physical Properties
PropertyValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol [5]
Appearance Solid
CAS Number 909135-31-5[5][6]
Chemical Properties

The chemical reactivity of this compound is primarily centered around the ketone functionality and the Boc-protecting group on the nitrogen atom. The ketone can undergo a variety of transformations, including reduction, reductive amination, and olefination, providing a handle for further molecular elaboration. The Boc group, while stable to many reaction conditions, can be readily removed under acidic conditions to liberate the secondary amine for subsequent functionalization.

Spectroscopic Data

Accurate characterization of 3-Boc-3-azabicyclo[3.3.1]nonan-7-one is essential for its use in synthesis. The following provides an overview of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the bicyclic framework and the Boc protecting group. The protons on the carbons adjacent to the nitrogen and the ketone will appear as distinct multiplets. The tert-butyl group of the Boc moiety will present as a sharp singlet around 1.4-1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a carbonyl signal for the ketone typically above 200 ppm. The quaternary carbon and the methyl carbons of the Boc group will also be readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the ketone and the carbamate carbonyl groups. The C=O stretch of the ketone is typically observed around 1710-1720 cm⁻¹, while the carbamate C=O stretch appears at a slightly lower wavenumber, around 1680-1690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak (M⁺) or, more commonly, the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight.

Synthesis and Reactivity

The synthesis of the 3-azabicyclo[3.3.1]nonane skeleton is often achieved through a double Mannich reaction.[7][8]

Synthetic Workflow Diagram

Caption: General synthetic workflow for 3-Boc-3-azabicyclo[3.3.1]nonan-7-one.

Key Reactions and Experimental Protocols
Protocol 1: Boc Protection of 3-Azabicyclo[3.3.1]nonan-7-one

This protocol outlines the standard procedure for the introduction of the Boc protecting group.

  • Dissolution: Dissolve the parent amine, 3-azabicyclo[3.3.1]nonan-7-one, in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Protocol 2: Reduction of the Ketone

The ketone can be stereoselectively reduced to the corresponding alcohol, which can serve as a precursor for further modifications.

  • Substrate Preparation: Dissolve 3-Boc-3-azabicyclo[3.3.1]nonan-7-one in a suitable solvent like methanol or ethanol.

  • Reducing Agent: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting alcohol by chromatography or recrystallization.

Reactivity Logic Diagram

Caption: Key reactivity pathways of 3-Boc-3-azabicyclo[3.3.1]nonan-7-one.

Applications in Drug Discovery

The rigid 3-azabicyclo[3.3.1]nonane framework is an attractive scaffold for the development of new drugs.[3] Its derivatives have been investigated for a variety of therapeutic targets. The conformational rigidity of the bicyclic system helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The ability to functionalize the molecule at both the nitrogen and the C7 position allows for the creation of diverse libraries of compounds for screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Boc-3-azabicyclo[3.3.1]nonan-7-one. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9]

Conclusion

3-Boc-3-azabicyclo[3.3.1]nonan-7-one is a valuable building block in medicinal chemistry, offering a rigid and synthetically versatile scaffold. A thorough understanding of its physical and chemical properties, as well as its reactivity, is crucial for its effective application in the design and synthesis of novel drug candidates.

References

  • Sigma-Aldrich. N-Boc-9-Azabicyclo[3.3.1]nonan-3-one.
  • ACS Publications. Design, Synthesis, and Characterization of SO2-Containing Azabicyclo[3.n.1]alkanes: Promising Building Blocks for Drug Discovery.
  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • Benchchem. Synthesis of 3-Azabicyclo[3.3.1]nonan-7- ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent.
  • Benchchem.
  • NIH. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.
  • Angene Chemical.
  • ChemicalBook. Tert-Butyl7-oxo-3-azabicyclo[3.3.1]nonane-3....
  • Semantic Scholar. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype....
  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
  • PubChem. Tert-butyl 7-oxo-3-azabicyclo[3.3.
  • ChemScene. 3-benzyl-3-azabicyclo[3.3.1]nonan-7-one.
  • Combi-Blocks.
  • RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
  • NIST. 3-Oxa-9-aza-bicyclo[3.3.
  • Benchchem. Cross-referencing spectroscopic data of 3-Azabicyclo[3.3.
  • Benchchem. 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol ....
  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • International Journal of Chemical Studies. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review.abicyclo [3.3.

Sources

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 3-azabicyclo[3.3.1]nonane framework stands out as a privileged scaffold, prized for its conformational rigidity and synthetic accessibility. This bicyclic system serves as a cornerstone in the design of a myriad of biologically active agents, including ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. The introduction of a tert-butyl carbamate (Boc) protecting group and a ketone functionality, as seen in Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, provides a versatile intermediate for the elaboration into more complex and potent therapeutic candidates. This guide offers a comprehensive exploration of the structural elucidation of this pivotal molecule, detailing the synergistic application of modern spectroscopic techniques to unravel its molecular identity with unwavering certainty.

Strategic Synthesis: Assembling the Bicyclic Core via Mannich Cyclization

The construction of the 3-azabicyclo[3.3.1]nonane ring system is efficiently achieved through a one-pot, three-component Mannich reaction. This elegant transformation involves the condensation of a suitable piperidone derivative, an amine, and an aldehyde. For the synthesis of this compound, a plausible and widely adopted synthetic strategy is the double Mannich cyclization of 1-Boc-4-piperidone with formaldehyde and a suitable amine, followed by hydrolysis and decarboxylation.

Proposed Synthetic Protocol:
  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (2.2 eq) and a primary amine source like methylamine hydrochloride (1.1 eq).

  • Cyclization: The reaction mixture is stirred at reflux for a specified period, typically 12-24 hours, to facilitate the double Mannich condensation, forming the bicyclic core.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

The causality behind this choice of reaction lies in its efficiency and atom economy in constructing the bicyclic framework in a single step. The Boc-protected piperidone ensures the correct regiochemical outcome and provides a stable intermediate that can be readily purified.

G cluster_synthesis Synthetic Pathway 1_Boc_4_piperidone 1-Boc-4-piperidone Reagents Paraformaldehyde, Methylamine HCl, Methanol, Reflux 1_Boc_4_piperidone->Reagents Mannich Reaction Product Tert-butyl 7-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate Reagents->Product

Caption: Proposed synthetic route to the target compound.

Spectroscopic Interrogation: A Multi-faceted Approach to Structure Confirmation

The unambiguous determination of the structure of this compound hinges on the collective evidence provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique window into the molecular architecture, and their combined interpretation forms a self-validating system of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The proton NMR spectrum of the title compound is anticipated to exhibit a set of characteristic signals. The most downfield protons are typically those adjacent to heteroatoms. The bicyclic nature of the molecule leads to complex splitting patterns due to restricted bond rotations and through-space couplings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.2 - 3.8m2HH-2, H-4 (axial/equatorial)Protons adjacent to the nitrogen atom of the Boc-protected amine.
~ 3.2 - 2.8m2HH-2, H-4 (axial/equatorial)Protons adjacent to the nitrogen atom of the Boc-protected amine.
~ 2.7 - 2.4m2HH-6, H-8 (axial/equatorial)Protons alpha to the ketone at C-7.
~ 2.3 - 2.0m2HH-1, H-5 (bridgehead)Bridgehead protons of the bicyclic system.
~ 1.8 - 1.5m2HH-6, H-8 (axial/equatorial)Protons alpha to the ketone at C-7.
1.47s9H-C(CH₃)₃Characteristic singlet for the nine equivalent protons of the tert-butyl group.

The carbon-13 NMR spectrum provides a count of the unique carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 210C=O (ketone)Carbonyl carbon of the cyclic ketone.
~ 154C=O (carbamate)Carbonyl carbon of the Boc protecting group.
~ 80-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~ 50 - 40C-2, C-4, C-6, C-8Methylene carbons of the bicyclic rings.
~ 35 - 25C-1, C-5Bridgehead carbons.
28.4-C(CH₃)₃Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 1715StrongC=O stretch (ketone)
~ 1690StrongC=O stretch (carbamate)
~ 1250StrongC-N stretch
~ 1160StrongC-O stretch (carbamate)

The presence of two distinct strong carbonyl absorptions is a key diagnostic feature, confirming the presence of both the ketone and the carbamate functionalities.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

  • Expected Molecular Ion Peak (M⁺): m/z = 239.1521 (for C₁₃H₂₁NO₃)

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group (-57 amu) to give a fragment at m/z = 182.

    • Loss of isobutylene (-56 amu) from the Boc group to give a fragment at m/z = 183.

    • Loss of the entire Boc group (-101 amu) to give a fragment at m/z = 138.

    • Alpha-cleavage adjacent to the ketone or amine functionalities.

G cluster_elucidation Structure Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Proposed Structure: Tert-butyl 7-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate NMR->Structure IR->Structure MS->Structure

Caption: The integrated workflow for structure elucidation.

Conclusion: A Confirmed Structure and a Gateway to New Chemical Entities

The collective and corroborative data from NMR, IR, and Mass Spectrometry provide an unambiguous structural assignment for this compound. The logical coherence of the spectroscopic data with the proposed structure underscores the power of a multi-technique approach to molecular characterization. The elucidation of this structure is not merely an academic exercise; it validates a key synthetic intermediate, paving the way for the development of novel and potentially life-changing therapeutics. The conformational rigidity of the bicyclic scaffold, combined with the synthetic handles offered by the ketone and Boc-protected amine, makes this molecule a highly valuable platform for future drug discovery endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1][2]

  • Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980–983. [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link][3]

  • RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). [Link][4]

  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link][5]

Sources

A Technical Guide to Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. With a molecular weight of 239.31 g/mol , this compound features a rigid bicyclic scaffold, a synthetically versatile ketone, and a Boc-protected amine, making it an invaluable intermediate for developing complex molecular architectures.[1] This guide details its chemical properties, significance in drug discovery, a representative synthetic protocol, and standard analytical characterization methods, tailored for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound, also commonly referred to as 3-Boc-3-azabicyclo[3.3.1]nonan-7-one, is a bifunctional molecule prized for its conformational rigidity. The bicyclo[3.3.1]nonane core locks the molecule into a defined three-dimensional shape, which is a highly desirable trait in rational drug design for optimizing ligand-receptor interactions.

Chemical Structure

The structure consists of a nine-membered bicyclic system with a nitrogen atom at the 3-position and a carbonyl group at the 7-position. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which prevents its participation in undesired side reactions and can be readily removed under acidic conditions to allow for further functionalization.

Caption: Chemical structure of the title compound.

Key Identifiers

The fundamental properties and identifiers of the compound are summarized below for easy reference.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 909135-31-5[1][2][3]
Molecular Formula C₁₃H₂₁NO₃[1][2]
Molecular Weight 239.31 g/mol [1]
PubChem CID 52988154[1][2]
Synonyms 3-Boc-3-azabicyclo[3.3.1]nonan-7-one; 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester[1]
Physicochemical Properties

These computed properties are critical for predicting the compound's behavior in biological and chemical systems.

PropertyValueSource
XLogP3-AA 1.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Storage Conditions Room temperature or 2-8°C, sealed in dry conditions[2][4]

Significance and Applications in Drug Discovery

The rigid 3-azabicyclo[3.3.1]nonane scaffold is considered a "privileged" structure in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

Core Applications Include:

  • Scaffold for Neurological Agents: Derivatives of this scaffold have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[5][6] The defined stereochemistry allows for precise orientation of substituents to probe the receptor's binding pocket.

  • Intermediate for Complex Synthesis: The ketone at the C7 position is a versatile functional handle. It can be readily converted into amines, alcohols, or alkenes, or used in carbon-carbon bond-forming reactions (e.g., Wittig, Grignard) to introduce further complexity and diversity.

  • Building Block for Protein Degraders: Commercial suppliers have categorized this molecule as a building block for protein degraders, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, where a rigid linker or core is often required.[2]

Synthesis and Purification

The synthesis of 3-azabicyclo[3.3.1]nonan-7-ones is classically achieved via a double Mannich reaction, a powerful one-pot condensation that efficiently constructs the bicyclic core.

General Synthetic Strategy

The most common approach involves the condensation of a primary amine, formaldehyde, and a 1,3-dicarbonyl equivalent, such as 1,3-acetonedicarboxylic acid or a derivative. Subsequent protection of the nitrogen atom with a Boc group yields the final product. This strategy is efficient and allows for the introduction of various substituents depending on the chosen starting materials.

Experimental Protocol (Representative)

This protocol is a representative method based on established chemical principles for analogous structures. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Reaction: N-Boc-4-piperidone, paraformaldehyde, and a suitable amine are reacted in a one-pot synthesis. For the parent compound, a simpler route starting from 1,3-acetonedicarboxylate is often employed.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of diethyl 1,3-acetonedicarboxylate in ethanol, add aqueous ammonia and paraformaldehyde.

  • Condensation: Stir the mixture at room temperature for 24-48 hours. The bicyclic core forms during this step.

  • Hydrolysis & Decarboxylation: Add concentrated hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the esters and promote decarboxylation, yielding the unprotected 3-azabicyclo[3.3.1]nonan-7-one.

  • Work-up: Cool the mixture, neutralize with a strong base (e.g., NaOH) to pH > 10, and extract the product into an organic solvent like dichloromethane.

  • Boc Protection: To the crude product dissolved in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine. Stir at room temperature overnight.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Synthesis and Purification Workflow

The overall process from starting materials to the final, characterized product follows a logical and validated workflow.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., Diethyl 1,3-acetonedicarboxylate) Reaction Double Mannich Condensation Start->Reaction Hydrolysis Hydrolysis & Decarboxylation Reaction->Hydrolysis Boc Boc Protection Hydrolysis->Boc Workup Aqueous Work-up & Extraction Boc->Workup Purify Column Chromatography Workup->Purify Characterize Analytical Characterization Purify->Characterize Product Pure Product Characterize->Product

Caption: General workflow for synthesis and purification.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons on the bicyclic core. A sharp singlet around 1.4 ppm integrating to 9 protons will confirm the presence of the tert-butyl group.

    • ¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl carbon around 208-212 ppm. The carbonyl of the Boc group will appear around 154 ppm, and the quaternary carbon of the tert-butyl group will be near 80 ppm, with the methyl carbons around 28 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak. Expected ions include [M+H]⁺ at m/z 240.16, [M+Na]⁺ at m/z 262.14, or other common adducts.

  • Chromatography (HPLC/LC-MS): High-performance liquid chromatography is used to assess the purity of the final compound, which should typically be >95% for use in further synthetic applications.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several potential hazards.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place to prevent degradation.[3][4]

Conclusion

This compound is a foundational building block for the synthesis of sophisticated molecules, particularly in the field of drug discovery. Its unique combination of a rigid scaffold, a Boc-protected amine, and a reactive ketone provides chemists with a reliable and versatile platform for creating novel compounds with precisely controlled three-dimensional structures. The well-established synthetic routes and clear analytical profile make it an essential tool for researchers aiming to develop next-generation therapeutics.

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 52988154. Available from: [Link]

  • Angene Chemical. tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]

  • J&K Scientific. tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]

  • BIOFOUNT. This compound. Available from: [Link]

  • Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Aladdin-sci. This compound. Available from: [Link]

  • Beilstein Journals. Supporting Information: Stereoselective synthesis of highly substituted aminocyclohexanecarboxylates. Available from: [Link]

  • PubChemLite. C13H21NO3S - Explore. Available from: [Link]

  • ACS Publications. Structure–Activity Studies of 7-Heteroaryl-3-azabicyclo[3.3.1]non-6-enes at Nicotinic Acetylcholine Receptors. Available from: [Link]

  • LookChem. tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS NO.280761-97-9. Available from: [Link]

  • Capot Chemical. 280761-97-9 | tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Physicochemical Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is the optimization of a compound's physicochemical properties, with solubility standing as a paramount determinant of a drug's ultimate success. Poor solubility can severely limit bioavailability, hinder formulation development, and lead to the premature termination of otherwise promising candidates. This guide provides an in-depth technical overview of the solubility of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, a key building block in medicinal chemistry. While explicit quantitative solubility data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and interpret its solubility profile.

Introduction to 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, also known by synonyms such as N-Boc-3-azabicyclo[3.3.1]nonan-7-one, is a bicyclic organic compound that serves as a vital intermediate in the synthesis of a variety of complex molecules, particularly those with applications in neuroscience.[1] Its rigid 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can improve the selectivity and metabolic stability of drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise chemical modifications at other positions of the molecule.

Physicochemical Properties

A comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built. The key properties of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester are summarized in the table below.[2]

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₃[2]
Molecular Weight 239.31 g/mol [2]
Appearance White to off-white solidInferred from typical small molecule characteristics
IUPAC Name tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate[2]
CAS Number 909135-31-5[2]

The Imperative of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical attribute for any drug candidate. It directly influences several key stages of the drug development pipeline.

Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Absorption Formulation Formulation Solubility->Formulation Dosage Form Design Toxicology Toxicology Solubility->Toxicology Dose Concentration Purification Purification Solubility->Purification Crystallization

Caption: The central role of solubility in drug development.

Poor aqueous solubility is a leading cause of low oral bioavailability, as a drug must be in solution to be absorbed across the gastrointestinal membrane. Furthermore, solubility dictates the feasibility of developing various dosage forms, from oral tablets to intravenous solutions. In early-stage discovery, insolubility can lead to inaccurate results in biological assays and complicate toxicological assessments.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester can be made. The molecule possesses both lipophilic and hydrophilic characteristics:

  • Lipophilic character: The tert-butyl group of the Boc protecting group and the bicyclic hydrocarbon framework contribute to its nonpolar nature, suggesting solubility in organic solvents.

  • Hydrophilic character: The presence of a ketone carbonyl group and the nitrogen atom of the carbamate introduce polarity and the potential for hydrogen bonding, which may confer some degree of aqueous solubility.

General literature suggests that this compound is sparingly soluble in water and soluble in organic solvents such as chloroform and methanol. The bulky and nonpolar Boc group is expected to decrease aqueous solubility compared to the parent bicyclic ketone.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The choice of methodology depends on the stage of drug development and the required accuracy. Here, we present a robust protocol for determining the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Start Start Add_Solid Add excess solid to solvent Start->Add_Solid Equilibrate Equilibrate (e.g., 24-48h at constant temp) Add_Solid->Equilibrate Separate Separate solid and solution (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC) Separate->Analyze Result Solubility (mg/mL or µM) Analyze->Result

Caption: Workflow for the shake-flask solubility determination.

Protocol:

  • Preparation of Solvents: A range of pharmaceutically relevant solvents should be selected. These should include:

    • Aqueous buffers at physiological pH (e.g., pH 1.2, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.

    • Common organic solvents used in formulation and synthesis (e.g., ethanol, methanol, DMSO, acetonitrile, chloroform).

  • Sample Preparation: Accurately weigh an excess amount of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester into a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Add a known volume of each solvent to the respective vials. The vials are then sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to settle. A portion of the supernatant is then carefully removed and filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution from any undissolved solid.

  • Analysis: The concentration of the compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in each solvent system must be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

  • Choice of Buffers: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. Although the target molecule is not strongly acidic or basic, subtle pH effects should be investigated.

  • Temperature Control: Solubility is temperature-dependent. Conducting experiments at both ambient (25 °C) and physiological (37 °C) temperatures provides a more complete picture.

  • Equilibration Time: Ensuring the system reaches true equilibrium is critical for thermodynamic solubility. Insufficient equilibration time will lead to an underestimation of the solubility.

  • Analytical Method: HPLC is a highly sensitive and specific method for quantifying the concentration of small molecules in complex matrices, making it ideal for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25< 0.1< 418
pH 7.4 Buffer37< 0.1< 418
Ethanol2515.263,516
Methanol2525.8107,806
Chloroform25> 100> 417,800
DMSO25> 100> 417,800

Interpretation of Results:

The hypothetical data above would suggest that the compound has very low aqueous solubility, which could present a challenge for oral absorption. Its high solubility in organic solvents like ethanol and DMSO indicates that solvent-based formulation strategies, such as the development of solutions for preclinical studies or lipid-based formulations for oral delivery, may be viable.

Implications for Drug Development

The solubility profile of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, once determined, will have significant implications for its progression as a synthetic intermediate:

  • Process Chemistry: Knowledge of its solubility in various organic solvents is crucial for optimizing reaction conditions, work-up procedures, and particularly for developing efficient crystallization methods for purification.

  • Formulation Development: For any downstream active pharmaceutical ingredient (API) derived from this intermediate, a low aqueous solubility would necessitate the use of solubility enhancement techniques. These could include salt formation (if a suitable ionizable group is introduced in a subsequent synthetic step), amorphization, or the use of complexing agents like cyclodextrins.

  • Preclinical Studies: For in vivo studies of derivatives, the solubility will dictate the choice of vehicle for administration. For compounds with low aqueous solubility, co-solvent systems or suspensions may be required.

Conclusion

While a definitive, publicly available quantitative solubility profile for 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is currently lacking, this guide provides the necessary theoretical framework and practical, detailed methodologies for its determination. The structural features of the molecule suggest low aqueous solubility and good solubility in organic solvents. By employing robust experimental techniques such as the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed to make informed decisions in synthetic route optimization, purification, and the design of future drug candidates based on this valuable bicyclic scaffold. Understanding and overcoming solubility challenges are fundamental to translating promising molecules from the laboratory to the clinic.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. N-Boc-9-Azabicyclo[3.3.1]nonan-3-one. [Link]

Sources

An In-depth Technical Guide to Azabicyclo[3.3.1]nonane Derivatives: Synthesis, Conformation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azabicyclo[3.3.1]nonane scaffold is a conformationally constrained, three-dimensional bicyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure serves as a valuable template for the precise spatial arrangement of pharmacophoric elements, leading to compounds with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the azabicyclo[3.3.1]nonane core, delving into its unique conformational landscape, detailing key synthetic methodologies for its construction, and exploring its broad applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.

The Azabicyclo[3.3.1]nonane Core: A Scaffold of Unique Potential

The azabicyclo[3.3.1]nonane framework is a structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Its inherent rigidity, compared to more flexible acyclic or monocyclic systems, reduces the entropic penalty upon binding to a biological target, often resulting in enhanced potency. The core consists of two fused six-membered rings, a piperidine ring and a cyclohexane ring, sharing a nitrogen and a carbon atom at the bridgehead positions. This structure is a key pharmacophore in a variety of plant alkaloids and has been explored for its diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The versatility of this scaffold stems from its unique conformational properties and the multiple points available for chemical modification.

Conformational Analysis: The Chair-Boat-Chair Equilibrium

A defining feature of the azabicyclo[3.3.1]nonane system is its conformational isomerism. The molecule predominantly exists in an equilibrium between a twin-chair (C-C) and a chair-boat (C-B) conformation.[3][5]

  • Twin-Chair (C-C) Conformation: In this arrangement, both the piperidine and cyclohexane rings adopt a chair-like geometry. This conformation is generally the most stable, especially for unsubstituted or equatorially substituted derivatives, as it minimizes torsional strain.[3]

  • Chair-Boat (C-B) Conformation: Here, one ring maintains a chair conformation while the other adopts a higher-energy boat form. The C-B conformation can become favored by the introduction of bulky substituents, particularly at the C3 and C7 positions, which would otherwise lead to significant transannular steric interactions (non-bonded repulsion between atoms across the rings) in the twin-chair form.[6]

The equilibrium between these conformations is a critical factor in the design of bioactive molecules, as the three-dimensional shape of the molecule dictates its ability to interact with a specific biological target. Molecular mechanics calculations and X-ray crystallography have been instrumental in characterizing these conformational preferences.[5]

G cluster_1 Influencing Factors CC Twin-Chair (C-C) (Lower Energy) CB Chair-Boat (C-B) (Higher Energy) CC->CB Bulky_Subs Bulky Substituents (e.g., at C3/C7) Bulky_Subs->CB Favors Solvent Solvent Effects H_Bonding Intramolecular H-Bonding

Caption: Conformational equilibrium of the azabicyclo[3.3.1]nonane core.

Synthetic Strategies for Assembling the Core

The construction of the azabicyclo[3.3.1]nonane skeleton has been an active area of research, with several effective strategies developed.

The Double Mannich Reaction: A Cornerstone Approach

The most classic and widely used method for synthesizing 3-azabicyclo[3.3.1]nonan-9-ones is the double Mannich reaction.[3][7] This one-pot, three-component condensation involves a ketone with two acidic α-hydrogens, an aldehyde (commonly formaldehyde), and a primary amine or ammonia source (like ammonium acetate).[3][8] The reaction proceeds through a tandem sequence of intermolecular Mannich reactions, efficiently assembling the bicyclic core.[7] This method is valued for its operational simplicity and the availability of starting materials.[4]

G cluster_reactants Reactants Ketone Ketone (e.g., Cyclohexanone) Intermediate Iminium Ion & Enol/Enolate Formation Ketone->Intermediate Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Intermediate Amine Amine Source (e.g., R-NH2) Amine->Intermediate Product 3-Azabicyclo[3.3.1]nonan-9-one Intermediate->Product Tandem Mannich Cyclization

Caption: General workflow for the Double Mannich reaction.

Stereoselective and Modern Methodologies

While the Mannich reaction is robust, achieving stereocontrol can be challenging. Modern synthetic chemistry has introduced more sophisticated methods to access highly functionalized and enantiomerically pure azabicyclo[3.3.1]nonanes. These include:

  • Tandem Radical Reactions: This approach allows for the stereoselective construction of the bicyclic core by carefully controlling radical cyclization processes. It has been successfully applied in the formal synthesis of the marine natural product (-)-Haliclonin A.[9][10]

  • Intramolecular Nitro-Mannich Reactions: Organocatalytic methods, such as the Michael addition of N-protected piperidines to nitroalkenes followed by an intramolecular nitro-Mannich reaction, have been developed to produce highly substituted derivatives with excellent stereocontrol.[11][12]

  • Cycloaddition Reactions: [3+3] Cycloaddition strategies and other pericyclic reactions provide powerful routes to the bicyclic system, often establishing multiple stereocenters in a single step.[13][14]

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.3.1]nonan-9-one via Double Mannich Reaction

This protocol describes a representative synthesis of a 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one, a common derivative.

Objective: To synthesize 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol (or other suitable polar solvent)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1.0 eq), benzaldehyde (2.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The stereochemistry can be confirmed by NMR analysis, which often shows a preference for a twin-chair conformation with equatorial phenyl groups.[3]

Applications in Medicinal Chemistry and Drug Discovery

The rigid azabicyclo[3.3.1]nonane scaffold is a privileged structure in drug design, appearing in compounds targeting a wide array of diseases.[1][2] Its derivatives have shown significant promise across multiple therapeutic areas.

Derivative Class Biological Target / Activity Therapeutic Area References
9-Azabicyclo[3.3.1]nonanesMonoamine Reuptake InhibitionCNS Disorders (Depression, ADHD)[15]
3,7-Diazabicyclo[3.3.1]nonanes (Bispidines)Nicotinic Acetylcholine Receptors (nAChRs)Neurological Disorders[1]
2-Azabicyclo[3.3.1]nonanes (Morphans)Opioid ReceptorsAnalgesia[1][16]
Oxazabicyclo[3.3.1]nonanesGPR119 AgonistsType 2 Diabetes[17]
Substituted 3-ABNsAntibacterial, AntifungalInfectious Diseases[3]
Indole Alkaloid AnaloguesAnticancer ActivityOncology[14]

Key Examples:

  • CNS Agents: Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as potent monoamine reuptake inhibitors, which are crucial for treating depression and other central nervous system disorders.[15]

  • Diabetes: Oxazabicyclo[3.3.1]nonane derivatives have been discovered as potent and orally active agonists of GPR119, a G-protein coupled receptor involved in glucose-dependent insulin secretion, making them promising candidates for the treatment of type 2 diabetes.[17]

  • Natural Products: The core is present in complex natural products like Haliclonin A, which has a unique azabicyclo[3.3.1]nonane core, and various diterpenoid alkaloids with a range of biological activities.[3][9]

Conclusion and Future Outlook

The azabicyclo[3.3.1]nonane scaffold continues to be a fertile ground for innovation in synthetic and medicinal chemistry. Its unique conformational properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the development of new, more efficient, and highly stereoselective synthetic routes to access novel derivatives. As our understanding of disease biology grows, the rational design of azabicyclo[3.3.1]nonane-based ligands, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of next-generation therapies with improved efficacy and safety profiles.

References

  • G. S. S. S. N. S. Kondaveeti, P. R. S. Raj, K. S. Kumar, & V. R. G. Dasari. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • A. Companyó, et al. (2023). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. [Link]

  • L. Wang, et al. (2017). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers. [Link]

  • H. M. Abdel-Aziz, et al. (2018). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules. [Link]

  • A. S. K. H. A. A. A. El-Shehry. (2015). SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES. World Journal of Pharmaceutical and Life Sciences. [Link]

  • A. Companyó, et al. (2023). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. [Link]

  • S. Eguchi, et al. (1988). Synthesis of 5,9,9-Trisubstituted 1 -Azabicyclo[3.3.1]nonanes and their Conformational Analyses. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A. T. H. Len, et al. (1998). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Y. Nishimura, et al. (2020). Formal Synthesis of (−)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction. Organic Letters. [Link]

  • G. L. Buchanan, et al. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Y. Nishimura, et al. (2020). Formal Synthesis of (-)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction. Organic Letters. [Link]

  • S. Eguchi, et al. (1988). Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • J. Bonjoch, et al. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis. [Link]

  • A. V. Kletskov, et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. [Link]

  • H. G. Selnick, et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N. A. Al-Hussain, et al. (2018). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • S. C. Sivasubramanian, et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • L. G. Mukhtorov, et al. (2024). SYNTHESIS OF 3-R-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-7-EN-6-IMINES BASED ON 2,4-DINITROANILINE. INTERNATIONAL SCIENTIFIC JOURNAL "MODERN FUNDAMENTAL AND APPLIED RESEARCH". [Link]

  • S. Stach, et al. (2002). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. [Link]

  • M. M. El-ajaily, et al. (2018). Azabicyclo[3.3.1]nonane-based natural products. ResearchGate. [Link]

  • A. S. Ripka, et al. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.

Sources

Introduction: The Architectural Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Azabicyclo[3.3.1]nonanone Derivatives

The 3-azabicyclo[3.3.1]nonane framework is a privileged heterocyclic motif that constitutes the structural core of numerous biologically active compounds, from naturally occurring diterpenoid alkaloids to synthetic molecules with significant pharmacological potential.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional architecture, making it an attractive scaffold for orienting substituents in precise spatial arrangements. This conformational rigidity is paramount in medicinal chemistry, where the specific geometry of a molecule dictates its ability to interact with biological targets such as enzymes and receptors.[3][4]

Derivatives featuring a ketone at the C9 position, the 3-azabicyclo[3.3.1]nonan-9-ones, are particularly important synthetic intermediates and pharmacophores in their own right.[1][5] They serve as versatile precursors for a wide range of functionalizations and are associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6]

This technical guide offers a comprehensive exploration of the stereochemical nuances of 3-azabicyclo[3.3.1]nonanone derivatives. As a senior application scientist, the goal is not merely to present facts but to provide a cohesive understanding of the principles governing the synthesis, conformational behavior, and characterization of these molecules. We will delve into the causality behind experimental choices and analytical interpretations, providing researchers and drug development professionals with the field-proven insights necessary to harness the full potential of this unique chemical architecture.

Conformational Landscape: The Chair-Chair vs. Boat-Chair Equilibrium

The stereochemistry of the 3-azabicyclo[3.3.1]nonane system is fundamentally dictated by the conformational preferences of its fused six-membered rings. The molecule predominantly vacillates between two key conformations: the twin-chair (or chair-chair) and the boat-chair .[1][2][7]

  • Twin-Chair (CC) Conformation: This is generally the most stable and preferred conformation. Both the piperidine and cyclohexane rings adopt a low-energy chair form. In derivatives such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the bulky aryl substituents almost invariably occupy the equatorial positions to minimize steric strain, further stabilizing this conformation.[1][7][8]

  • Boat-Chair (BC) Conformation: In this higher-energy conformer, one ring (typically the piperidine ring) is forced into a boat conformation while the other remains a chair. This can be induced by the presence of bulky substituents, particularly in an endo position, or by intramolecular interactions like hydrogen bonding.[2][7][9] For instance, in certain 3,7-diheterabicyclo[3.3.1]nonanes, lone pair-lone pair repulsion between heteroatoms can favor a boat-chair arrangement to alleviate this strain.[10]

A critical factor influencing the conformation is the transannular interaction between the nitrogen at position 3 and the methylene bridge at C7. The lone pair of electrons on the N3 atom exerts a repulsive force on the C7-H group, often leading to a slight flattening or distortion of the cyclohexane ring to increase the distance between these atoms.[2][11]

Fig 1. Conformational equilibrium between the more stable Twin-Chair and the less stable Boat-Chair forms.

Stereoselective Synthesis: The Mannich Reaction as a Cornerstone

The construction of the 3-azabicyclo[3.3.1]nonanone core is most efficiently and commonly achieved through a one-pot, three-component Mannich reaction.[1][12][13] This powerful condensation brings together a ketone with at least four α-hydrogens (like cyclohexanone), an aldehyde (often an aromatic aldehyde), and an ammonia source (typically ammonium acetate).[14] The reaction proceeds with remarkable stereoselectivity, yielding the thermodynamically stable product where bulky substituents are preferentially oriented in the equatorial position.

Experimental Protocol: One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol is a representative, optimized procedure for synthesizing the bicyclic core.[7] The choice of solvent and catalyst is critical; polar aprotic solvents are often employed.[1][12]

Materials:

  • Substituted Benzaldehyde (2 mmol)

  • Cyclohexanone (1 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted benzaldehyde (2 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The causality here is to provide sufficient thermal energy to overcome the activation barriers for the multiple condensation and cyclization steps.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/chloroform) to obtain the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.[5] The high diastereoselectivity of this reaction typically obviates the need for chromatographic separation of isomers.

Mannich_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Cyclohexanone OnePot One-Pot Condensation (Ethanol, Reflux) Ketone->OnePot Aldehyde Ar-CHO Aldehyde->OnePot Ammonia NH4OAc Ammonia->OnePot Product 2,4-Diaryl-3-azabicyclo [3.3.1]nonan-9-one OnePot->Product High Diastereoselectivity

Fig 2. Workflow for the one-pot Mannich synthesis of the 3-azabicyclo[3.3.1]nonanone core.

Definitive Characterization: A Multi-Technique Approach

Unambiguous assignment of the stereochemistry of 3-azabicyclo[3.3.1]nonanone derivatives requires a synergistic combination of spectroscopic and analytical methods.

A. NMR Spectroscopy: The Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation.[7]

  • ¹H NMR: The chemical shifts and coupling constants of the bridgehead protons (H1 and H5) and the protons adjacent to the nitrogen (H2 and H4) are highly diagnostic. In a twin-chair conformation, the axial and equatorial protons exhibit distinct coupling patterns. For example, large diaxial coupling constants (J ≈ 10-12 Hz) are indicative of a chair geometry.

  • ¹³C NMR: The chemical shifts of the carbon atoms provide further evidence for the overall molecular geometry.

  • 2D NMR Techniques: Advanced 2D experiments are essential for definitive assignments.[15]

    • COSY (Correlation Spectroscopy): Establishes H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range H-C correlations (2-3 bonds), crucial for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space proximity between protons. Strong NOE cross-peaks between protons in a 1,3-diaxial relationship provide conclusive evidence for a chair conformation.[7]

Proton Assignment Typical Chemical Shift (δ, ppm) Key NOESY Correlations (in CC form)
H-1, H-5 (Bridgehead)2.5 - 3.0H-1/H-9, H-5/H-9
H-2a, H-4a (Axial)~3.8 - 4.2H-2a/H-4a, H-2a/H-8a
H-2e, H-4e (Equatorial)(Typically unresolved)-
H-6, H-8, H-7 (Cyclohexanone)1.5 - 2.8H-6a/H-8a
Table 1: Representative ¹H NMR data for 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones in a twin-chair conformation.
B. Single-Crystal X-ray Diffraction

X-ray crystallography provides the "gold standard" for structural elucidation, offering an unambiguous picture of the molecule's conformation and stereochemistry in the solid state.[3] Numerous crystal structures have confirmed that 2,4-diaryl derivatives overwhelmingly adopt a twin-chair conformation with equatorial phenyl groups.[8] It serves as the ultimate validation for conformations proposed by NMR and computational studies.

C. Computational Modeling

Ab initio and Density Functional Theory (DFT) calculations are valuable complementary tools.[16] They can be used to:

  • Calculate the relative energies of different conformers (e.g., CC vs. BC), predicting the most stable geometry.[16]

  • Optimize molecular geometries, which can be compared with X-ray data.

  • Predict NMR chemical shifts, aiding in the assignment of complex spectra.[17]

Stereochemistry and Biological Function: A Structure-Activity Relationship (SAR)

The rigid 3-azabicyclo[3.3.1]nonane scaffold's primary role in drug design is to hold pharmacophoric elements in a precise 3D orientation for optimal binding to a biological target.[3] The stereochemical configuration is therefore not an academic detail but a critical determinant of biological activity.

Structure-activity relationship (SAR) studies have repeatedly demonstrated the importance of stereochemistry:

  • Antimicrobial Activity: The potency of 2,4-diaryl derivatives is highly sensitive to the nature and position of substituents on the aryl rings. Electron-withdrawing groups (e.g., F, Cl) often enhance antibacterial and antifungal activity, particularly when placed at the ortho or para positions.[1][14] This suggests that electronic effects, modulated by the fixed stereochemical arrangement, are crucial for target interaction.

  • Anticancer Activity: Similarly, specific halogen-substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have exhibited strong cytotoxicity against cancer cell lines.[5][6] The defined spatial relationship between the aryl rings and the bicyclic core is essential for this activity.

Fig 3. The rigid scaffold orients functional groups for optimal interaction with a biological target.

Conclusion

The stereochemistry of 3-azabicyclo[3.3.1]nonanone derivatives is a rich and defining aspect of their chemical identity. Governed by a primary equilibrium between twin-chair and boat-chair conformations, their three-dimensional structure is reliably controlled through stereoselective syntheses like the Mannich reaction. A comprehensive analytical approach, combining the solution-state insights from advanced NMR spectroscopy with the definitive solid-state picture from X-ray crystallography and the predictive power of computational chemistry, is essential for unambiguous characterization. For researchers in drug discovery, a thorough understanding and control of this stereochemistry are not optional; they are fundamental to designing potent and selective therapeutic agents that leverage the unique architectural advantages of this remarkable scaffold.

References

  • Thirunarayanan, G., & Vanangamudi, G. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29. [Link]

  • Thirunarayanan, G. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Chemical Communications, (13), 641-642. [Link]

  • Various Authors. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Wang, L., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(1), 57-61. [Link]

  • Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. [https://www.semantic scholar.org/paper/SYNTHESIS-OF-3-AZABICYCLO-%5B3.3.1%5D-NONANE-6-%2C9-DIONES-Williams-Williams/c213600f682f7681f2112d7c5a083a216960098f]([Link] scholar.org/paper/SYNTHESIS-OF-3-AZABICYCLO-%5B3.3.1%5D-NONANE-6-%2C9-DIONES-Williams-Williams/c213600f682f7681f2112d7c5a083a216960098f)

  • Berlin, K. D., et al. (1995). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 102(1-4), 133-146. [Link]

  • de la Cruz, H., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]

  • Mondal, S., & Jana, G. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22353-22401. [Link]

  • Berlin, K. D., et al. (2000). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1] AND 3-THIA-7-BENZYL-7-AZABICYCLO[3.3.1]NONAN-9-ONES AND THEIR CORRESPONDING HYDROPERCHLORATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 159-179. [Link]

  • Mondal, S., & Jana, G. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. [Link]

  • Priya, K., et al. (2011). Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

  • Balasankar, T., et al. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. International Journal of Organic Chemistry, 4(2), 119-129. [Link]

  • Jeyaraman, R., et al. (1994). Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. The Journal of Organic Chemistry, 59(9), 2447-2454. [Link]

Sources

conformational analysis of 3-azabicyclo[3.3.1]nonanones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of 3-Azabicyclo[3.3.1]nonanones for Drug Discovery Professionals

Authored by a Senior Application Scientist

The 3-azabicyclo[3.3.1]nonane framework represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active alkaloids and synthetic compounds.[1][2][3] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups for molecular recognition at biological targets, making it an attractive template for drug design.[3] A profound understanding of the conformational landscape of 3-azabicyclo[3.3.1]nonanones is therefore paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the conformational analysis of this important class of molecules.

The Conformational Dichotomy: Chair-Chair vs. Chair-Boat

The conformational preferences of the 3-azabicyclo[3.3.1]nonane ring system are dominated by an equilibrium between two primary forms: the twin-chair and the chair-boat conformations.[1] The relative stability of these conformers is dictated by a delicate balance of steric and electronic factors.

In the absence of bulky substituents, many 3-azabicyclo[3.3.1]nonanones adopt a twin-chair conformation . However, this ideal geometry is often distorted due to repulsive interactions between the nitrogen lone pair at position 3 and the hydrogen atom at position 7.[4] This transannular interaction can lead to a flattening of the cyclohexane ring.

The introduction of substituents can dramatically influence the conformational equilibrium. For instance, N-alkylation or the presence of substituents at the C2 and C4 positions can shift the equilibrium towards a chair-boat conformation , where the nitrogen-containing ring adopts a boat form to alleviate steric strain.[5][6]

G cluster_0 Conformational Equilibrium cluster_1 Influencing Factors Twin_Chair Twin-Chair Conformation Chair_Boat Chair-Boat Conformation Twin_Chair->Chair_Boat Energy Barrier Substituents Substituents (N3, C2, C4, C7) Substituents->Twin_Chair Substituents->Chair_Boat Solvent Solvent Effects Solvent->Twin_Chair Solvent->Chair_Boat

Caption: Conformational equilibrium of the 3-azabicyclo[3.3.1]nonane core.

Experimental Approaches to Conformational Elucidation

A multi-pronged experimental approach is essential for a thorough conformational analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of 3-azabicyclo[3.3.1]nonanones in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the molecule's three-dimensional structure.[7]

Key NMR Parameters and Their Interpretation:

NMR Parameter Information Gained Interpretation for Conformational Analysis
¹H Chemical Shifts Electronic environment of protonsProtons in axial vs. equatorial positions experience different shielding effects.
¹³C Chemical Shifts Carbon skeleton and electronic environmentChanges in chemical shifts can indicate ring strain and conformational changes.
¹H-¹H Coupling Constants (J-values) Dihedral angles between protonsKarplus relationship can be used to estimate dihedral angles and thus ring puckering.
Nuclear Overhauser Effect (NOE) Through-space proximity of protons (<5 Å)NOE correlations between specific protons can confirm chair or boat conformations.

Step-by-Step Experimental Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-azabicyclo[3.3.1]nonanone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and identify major proton signals.

    • Acquire a ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) sequences to differentiate between CH, CH₂, and CH₃ groups.[7]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This is the most direct NMR method for determining stereochemistry and conformation. For example, a strong NOE between axial protons on the same face of the ring is a hallmark of a chair conformation.[7]

  • Data Analysis and Interpretation:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure key coupling constants and use the Karplus equation to estimate dihedral angles.

    • Analyze NOESY data to identify key spatial proximities that define the overall conformation.

G Start Purified Compound 1D_NMR Acquire 1D NMR (¹H, ¹³C, DEPT) Start->1D_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Assign Assign Signals 2D_NMR->Assign Analyze_J Analyze Coupling Constants Assign->Analyze_J Analyze_NOE Analyze NOE Correlations Assign->Analyze_NOE Conformation Elucidate Conformation Analyze_J->Conformation Analyze_NOE->Conformation

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[5][8] This technique is invaluable for validating the conformations proposed by NMR and computational methods.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 3-azabicyclo[3.3.1]nonanone derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to obtain an initial electron density map and a preliminary molecular structure.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and torsional angles that define the conformation of the bicyclic system.

    • Compare the solid-state conformation with the solution-phase conformation determined by NMR.

Computational Modeling in Conformational Analysis

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the energetics of different conformations.[9][10]

Common Computational Approaches:

  • Molecular Mechanics (MM): Utilizes classical force fields to rapidly calculate the potential energy of different conformations. This is useful for exploring the conformational space and identifying low-energy conformers.

  • Quantum Mechanics (QM): Employs more computationally intensive methods, such as Density Functional Theory (DFT), to provide more accurate energies and geometries. QM calculations are often used to refine the structures of the most stable conformers identified by MM.

Step-by-Step Computational Workflow:

  • Structure Building: Build a 3D model of the 3-azabicyclo[3.3.1]nonanone derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Take the lowest energy conformers from the MM search and perform geometry optimization and frequency calculations using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Analysis:

    • Compare the relative energies of the different conformers to predict the most stable conformation.

    • Compare the calculated geometrical parameters (bond lengths, angles, dihedrals) and NMR parameters (chemical shifts, coupling constants) with experimental data to validate the computational model.

G Start Build 3D Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search QM_Opt Quantum Mechanics Geometry Optimization & Energy Calculation MM_Search->QM_Opt Analysis Analyze Relative Energies and Geometries QM_Opt->Analysis Compare Compare with Experimental Data (NMR, X-ray) Analysis->Compare Validated_Model Validated Conformational Model Compare->Validated_Model

Caption: Workflow for computational conformational analysis.

Conclusion and Future Perspectives

The is a critical aspect of their development as therapeutic agents. A synergistic approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and robust computational modeling, is essential for a comprehensive understanding of their three-dimensional structure and conformational dynamics. The insights gained from these studies are invaluable for the rational design of next-generation drug candidates with improved pharmacological profiles. As our understanding of the intricate relationship between conformation and biological activity continues to grow, so too will the importance of these analytical techniques in the field of drug discovery.

References

  • Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Chemical Communications.

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry.

  • Computational Insights into the Conformational Landscape of Bicyclo[3.1.1]heptan-6-one. BenchChem.

  • Theoretical Calculations of 3-Azabicyclo[3.3.1]nonan. BenchChem.

  • Unraveling the Conformational Landscape of Bicyclopentyl: A Theoretical and Computational Guide. BenchChem.

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies.

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison, Department of Chemistry.

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Semantic Scholar.

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate.

  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). The Journal of Organic Chemistry.

  • Powder study of 3-azabicyclo[3.3.1]nonane-2,4-dione form 2. Acta Crystallographica Section B: Structural Science.

  • Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. ACS Medicinal Chemistry Letters.

  • Unveiling Novel Derivatives of the 3-Azabicyclo[3.3.1]nonane. BenchChem.

  • Conformational Analysis of Bicyclo[4][9][9]nonanes. Semantic Scholar.

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate.

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.

  • Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-. Sci-Hub.

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules.

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.

Sources

The Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Azabicyclo[3.3.1]nonane Core

The azabicyclo[3.3.1]nonane scaffold is a fascinating and structurally significant bridged carbocyclic system that constitutes the core of a vast and diverse array of natural products. This rigid bicyclic framework, with its distinct chair-chair or chair-boat conformations, provides a three-dimensional architecture that is frequently associated with potent and specific biological activities. Its prevalence in over 300 natural products, ranging from well-known alkaloids like morphine and strychnine to complex marine-derived compounds, underscores its importance as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] The inherent conformational constraints of the azabicyclo[3.3.1]nonane system allow for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets such as receptors and enzymes.[3] This guide provides a comprehensive overview of the major classes of natural products containing the azabicyclo[3.3.1]nonane core, their isolation, biosynthesis, and pharmacological properties, offering insights for the future development of novel therapeutics.

Major Classes of Azabicyclo[3.3.1]nonane-Containing Natural Products

The structural diversity of natural products featuring the azabicyclo[3.3.1]nonane scaffold is remarkable. These compounds are broadly classified based on their biosynthetic origins and overall chemical architecture.

Indole Alkaloids: A Prominent and Diverse Superfamily

Indole alkaloids incorporating the azabicyclo[3.3.1]nonane framework represent a significant and well-studied class of natural products.[4] Many of these compounds are derived from the amino acid tryptophan and exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5]

  • Uleine and Dasycarpidone-Type Alkaloids: These compounds are characterized by a unique rearrangement of the tryptamine skeleton. They are found in various plant species and have garnered interest for their potential pharmacological applications.

  • Strychnos Alkaloids: This large family, which includes the infamous strychnine, is defined by a complex pentacyclic structure with the 2-azabicyclo[3.3.1]nonane (morphan) nucleus embedded within it.[1] The synthesis of this intricate framework has been a long-standing challenge for synthetic chemists.[6][7]

  • Akuammiline-Type Alkaloids: These alkaloids also possess a complex polycyclic structure and are biosynthetically related to other indole alkaloids.

The diverse biological activities of these indole alkaloids make them attractive targets for drug discovery programs.[4] Their structural complexity, however, presents significant challenges for both isolation and synthetic accessibility.

Marine Alkaloids: Treasures from the Deep

The marine environment is a rich source of structurally novel and biologically potent natural products, and those containing the azabicyclo[3.3.1]nonane core are no exception. These compounds often exhibit unique structural features not found in their terrestrial counterparts.

  • Manzamine Alkaloids: This fascinating group of alkaloids, first isolated from a marine sponge, possesses a complex pentacyclic ring system that includes a β-carboline moiety. Manzamine A, the parent compound, has shown potent activity against malaria, tuberculosis, and cancer. The biosynthesis of the manzamine core is a topic of ongoing research, with a proposed pathway involving a Diels-Alder reaction between a dihydropyridine intermediate and a C3 unit like acrolein.[8][9][10]

  • Madangamines: Isolated from marine sponges, the madangamines are cytotoxic alkaloids with a complex diazatricyclic core.[11][12][13]

  • Sarains and Discorhabdins: These are highly cytotoxic alkaloids isolated from marine sponges, characterized by their unique and complex polycyclic structures.

  • Haliclonin A: This marine natural product features a 3-azabicyclo[3.3.1]nonane core fused with large macrocyclic rings.[14] Its intricate architecture has attracted the attention of synthetic chemists.[14]

The potent cytotoxicity of many marine-derived azabicyclo[3.3.1]nonane alkaloids makes them promising candidates for the development of new anticancer agents.

Securinega Alkaloids: A Unique Class with Neurotrophic and Antitumor Potential

The Securinega alkaloids are a distinct group of tetracyclic compounds produced by plants of the Securinega genus.[15][16] These alkaloids are characterized by a 6-azabicyclo[3.2.1]octane core, which is structurally related to the azabicyclo[3.3.1]nonane system, fused to a butenolide ring and a piperidine ring.[16][17] Securinine, the most well-known member of this family, acts as a GABA-A receptor antagonist and has shown potential for the treatment of neurological disorders and certain types of cancer.[18] Derivatives of securinine have been synthesized and evaluated for their antitumor, neuroprotective, anti-inflammatory, and antimicrobial activities.[15][18][19]

Lupin Alkaloids: Quinolizidine Structures with Diverse Bioactivities

Lupin alkaloids, primarily quinolizidine alkaloids found in plants of the Lupinus genus, are another important class of natural products.[20][21][22] While not all strictly contain the azabicyclo[3.3.1]nonane core, many, like sparteine, possess a related bridged bicyclic system.[23] These alkaloids are known for their toxic properties but also exhibit a range of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory activities.[20][21]

Diterpenoid and Other Alkaloids

The azabicyclo[3.3.1]nonane scaffold is also found in other classes of alkaloids, including:

  • Diterpenoid Alkaloids: Aspernomine, a cytotoxic diterpenoid, and the norditerpenoid alkaloids from Aconitum and Delphinium species feature this core structure.[1][24][25][26]

  • Miscellaneous Alkaloids: The framework is also present in compounds like the Galbulimima alkaloids and certain Daphniphyllum alkaloids.[1]

Biosynthesis: Nature's Intricate Pathways

The biosynthetic pathways leading to the formation of the azabicyclo[3.3.1]nonane core are as diverse as the natural products themselves. While the specific enzymatic machinery is often not fully elucidated, key precursor molecules have been identified. For instance, the biosynthesis of many indole alkaloids originates from tryptophan, while the piperidine ring of securinine is derived from lysine.[16] The proposed biosynthesis of manzamine alkaloids involves a remarkable intermolecular Diels-Alder reaction, highlighting the elegant and efficient strategies employed by nature to construct complex molecular architectures.[8][10]

Manzamine Biosynthesis Hypothesis Tryptamine Tryptamine Bis-dihydropyridine Intermediate Bis-dihydropyridine Intermediate Tryptamine->Bis-dihydropyridine Intermediate Multiple Steps Diels-Alder Reaction Diels-Alder Reaction Bis-dihydropyridine Intermediate->Diels-Alder Reaction Acrolein Acrolein Acrolein->Diels-Alder Reaction Manzamine Core Manzamine Core Diels-Alder Reaction->Manzamine Core Alkaloid Isolation Workflow A Dried Plant Material B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography E->F G Semi-Pure Fractions F->G H HPLC / Prep-TLC G->H I Pure Alkaloid H->I J Structure Elucidation I->J

Sources

Methodological & Application

Synthesis of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework is a conformationally rigid bicyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its well-defined three-dimensional structure serves as an excellent scaffold for the precise spatial orientation of pharmacophoric elements, making it a valuable building block in the design of novel therapeutic agents targeting a range of biological targets.[3][4][5] The introduction of a ketone at the C-7 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom affords Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a versatile intermediate for further chemical elaboration. This guide provides a comprehensive overview of a robust synthetic protocol for this key intermediate, delving into the underlying reaction mechanisms and offering practical insights for its successful preparation in a laboratory setting.

Synthetic Strategy: A Double Mannich Reaction Approach

The construction of the 3-azabicyclo[3.3.1]nonane core is efficiently achieved through a one-pot, three-component reaction known as the Robinson-Schöpf condensation, which is a type of double Mannich reaction.[1][6][7] This elegant transformation brings together a dialdehyde, a primary amine, and a ketone to assemble the bicyclic system in a single step.

For the synthesis of this compound, the key building blocks are:

  • Glutaraldehyde: As the dialdehyde component.

  • Tert-butyl carbamate: As the source of the Boc-protected nitrogen.

  • Acetone-1,3-dicarboxylic acid: As the ketone component, which will ultimately form the C5-C6-C7 portion of the bicyclic ring.

The causality behind this choice of reagents lies in their ability to undergo a cascade of reactions, including imine formation and intramolecular Mannich additions, to yield the desired bicyclic ketone.

Reaction Mechanism: A Stepwise Look at the Double Mannich Condensation

The formation of the 3-azabicyclo[3.3.1]nonane ring system proceeds through a series of interconnected steps, as illustrated in the diagram below.

reaction_mechanism GA Glutaraldehyde Imine Iminium Ion Formation GA->Imine TBC Tert-butyl carbamate TBC->Imine ADA Acetone-1,3-dicarboxylic acid Mannich1 First Intermolecular Mannich Reaction ADA->Mannich1 Imine->Mannich1 Intermediate Piperidine Intermediate Mannich1->Intermediate Mannich2 Second Intramolecular Mannich Reaction Intermediate->Mannich2 Product Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane- 3-carboxylate Mannich2->Product

Caption: Reaction mechanism for the synthesis of this compound.

  • Iminium Ion Formation: The reaction initiates with the condensation of glutaraldehyde and tert-butyl carbamate to form an in situ generated iminium ion.

  • First Intermolecular Mannich Reaction: One of the enolizable protons of acetone-1,3-dicarboxylic acid attacks the iminium ion in an intermolecular Mannich reaction.

  • Second Intramolecular Mannich Reaction: The resulting intermediate undergoes a second, intramolecular Mannich reaction, where the other enolizable side of the acetone dicarboxylate attacks the second aldehyde group (which has also formed an iminium ion), leading to the formation of the bicyclic ring system.

  • Decarboxylation: Subsequent workup and heating lead to the decarboxylation of the two carboxylic acid groups, yielding the final product.

Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Acetone-1,3-dicarboxylic acid146.1014.6 g0.101.0
Tert-butyl carbamate117.1511.7 g0.101.0
Glutaraldehyde (25% in H₂O)100.1240.0 mL0.101.0
Sodium Acetate82.038.2 g0.101.0
Acetic Acid60.056.0 mL0.101.0
Dichloromethane (DCM)-500 mL--
Saturated Sodium Bicarbonate-200 mL--
Brine-100 mL--
Anhydrous Sodium Sulfate----
Silica Gel----
Step-by-Step Procedure
  • Reaction Setup:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer, add acetone-1,3-dicarboxylic acid (14.6 g, 0.10 mol), tert-butyl carbamate (11.7 g, 0.10 mol), and sodium acetate (8.2 g, 0.10 mol).

    • Add 200 mL of deionized water and stir the mixture until most of the solids have dissolved.

    • Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Reactants:

    • To the cooled mixture, slowly add glutaraldehyde (40.0 mL of a 25% aqueous solution, 0.10 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, add glacial acetic acid (6.0 mL, 0.10 mol).

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, basify the mixture to a pH of 8-9 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Workflow Diagram

experimental_workflow A 1. Combine Reagents (Acetone dicarboxylic acid, Tert-butyl carbamate, NaOAc in water) B 2. Cool to 0-5 °C A->B C 3. Add Glutaraldehyde & Acetic Acid B->C D 4. Stir at Room Temperature for 24h C->D E 5. Basify with NaHCO₃ D->E F 6. Extract with Dichloromethane E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]

  • Melting Point: To assess the purity of the final product.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process controls. The progress of the reaction can be meticulously tracked using TLC or LC-MS, allowing for adjustments in reaction time if necessary. The purification step by column chromatography is crucial for isolating the target compound from any unreacted starting materials or side products. The final characterization by NMR and MS provides definitive proof of the structure and purity of the synthesized molecule, ensuring the reliability of the obtained material for subsequent applications in drug discovery and development.

Conclusion

The synthesis of this compound via a one-pot double Mannich reaction is an efficient and reliable method for accessing this valuable building block.[2][9] The protocol detailed in this guide, along with the mechanistic insights and workflow visualization, provides researchers with a comprehensive resource for the successful preparation of this important intermediate. The rigid conformational nature of the 3-azabicyclo[3.3.1]nonane scaffold continues to make it a highly sought-after motif in the design of novel therapeutics.[5]

References

  • BenchChem. (n.d.). Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed...
  • Grokipedia. (n.d.). Dieckmann condensation.
  • BenchChem. (n.d.). Synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Technical Guide.
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Yi, X., Tang, H., Chen, J., Xu, X., & Ma, Y. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(21), 3003-3007. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PubMed. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. [Link]

  • RSC Publishing. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers.
  • (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review.
  • BenchChem. (n.d.). Application Notes and Protocols: Tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in Organic Synthesis.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonan-7...
  • Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Bentham Science Publishers. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Letters in Organic Chemistry, 12(1), 31-37.
  • ResearchGate. (n.d.). Robinson–Schöpf reaction | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
  • PubMed. (n.d.). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal X-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. Retrieved from [Link]

  • (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
  • (n.d.). This compound.
  • ResearchGate. (n.d.). Robinson-Schöpf reaction.
  • (n.d.). tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • (n.d.). This compound.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). 280761-97-9 | tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

  • (n.d.). Structure–Activity Studies of 7-Heteroaryl-3-azabicyclo[3.3.1]non-6...
  • (n.d.). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
  • (n.d.). Chemical thermodynamics applied to the synthesis of tropinone.

Sources

Application Notes and Protocols for the Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonanones via Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonanone Scaffold

The 3-azabicyclo[3.3.1]nonanone (3-ABN) framework is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and drug development. This rigid bicyclic system is a core structural component of numerous naturally occurring diterpenoid and norditerpenoid alkaloids, which exhibit a wide array of biological activities.[1] The synthetic derivatives, particularly the 2,4-diaryl substituted 3-ABNs, have garnered significant attention due to their potential as analgesic, anesthetic, antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3]

The strategic placement of aryl groups at the C-2 and C-4 positions, coupled with the reactive ketone functionality at C-9, provides a versatile scaffold for the development of novel therapeutic agents. The carbonyl group at the 9-position allows for further functionalization into a variety of other heterocyclic systems such as hydrazones, oximes, and thiadiazoles, expanding the chemical space for drug discovery.[1] This application note provides a comprehensive guide to the one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones via the Mannich reaction, delving into the reaction mechanism, offering a detailed experimental protocol, and discussing key considerations for successful synthesis.

Mechanistic Insights: The Tandem Mannich Reaction Pathway

The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is a classic example of a one-pot, three-component tandem Mannich reaction. The key reactants are a ketone with at least four acidic α-hydrogens (commonly cyclohexanone), two equivalents of an aromatic aldehyde, and a source of ammonia, typically ammonium acetate.[1] The reaction proceeds through a series of interconnected steps to form the bicyclic product. It has been experimentally determined that the reaction follows a Mannich pathway rather than a Michael addition route.

The reaction is initiated by the in situ formation of an imine from the reaction of the aromatic aldehyde and ammonia (from ammonium acetate). Simultaneously, the cyclohexanone enolizes. The enol of cyclohexanone then acts as a nucleophile, attacking the imine in the first Mannich reaction to form a β-aminocarbonyl intermediate. This is followed by a second Mannich reaction on the other side of the cyclohexanone. The resulting intermediate then undergoes an intramolecular cyclization to form the piperidine ring, and a subsequent intramolecular condensation reaction leads to the formation of the 3-azabicyclo[3.3.1]nonane skeleton.

The use of 1.5 equivalents of ammonium acetate relative to one mole of cyclohexanone is a critical experimental parameter. This excess of the ammonia source helps to prevent the formation of chalcone by-products, which can arise from the condensation of the aldehyde and ketone.[1]

Mannich_Reaction_Mechanism Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol Aryl_Aldehyde Aromatic Aldehyde (2 equiv.) Imine In situ Imine Formation Aryl_Aldehyde->Imine Mannich_Base_2 Second Mannich Adduct Aryl_Aldehyde->Mannich_Base_2 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imine Mannich_Base_1 First Mannich Adduct Imine->Mannich_Base_1 Enol->Mannich_Base_1 Mannich_Base_1->Mannich_Base_2 Piperidine_Intermediate Intramolecular Cyclization (Piperidine Ring Formation) Mannich_Base_2->Piperidine_Intermediate Final_Product 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Piperidine_Intermediate->Final_Product

Figure 1: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a synthesis of established procedures for the preparation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. The following procedure is for the synthesis of 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one, a representative example.

Materials and Reagents:

  • 4-Chlorobenzaldehyde (0.1 mol, 14.06 g)

  • Cyclohexanone (0.05 mol, 4.91 g, 5.16 mL)

  • Ammonium acetate (0.075 mol, 5.78 g)

  • Absolute Ethanol (50 mL)

  • Diethyl ether (for washing)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium acetate (0.075 mol, 5.78 g) in absolute ethanol (50 mL) with gentle warming.

  • Addition of Reactants: To the warm solution of ammonium acetate, add cyclohexanone (0.05 mol, 4.91 g) and 4-chlorobenzaldehyde (0.1 mol, 14.06 g).

  • Reaction Conditions: Gently warm the reaction mixture with stirring on a hot plate. Maintain the temperature between 30-35°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Precipitation: The reaction is typically complete within a few hours, which is indicated by the formation of a precipitate. For optimal yield, the reaction mixture can be left stirring at room temperature overnight.

  • Isolation of the Product: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and by-products. Air-dry the product or dry it in a desiccator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one as a crystalline solid.

Data Presentation: Influence of Aryl Substituents on Yield

The electronic nature and position of substituents on the aromatic aldehyde can influence the reaction yield. The following table summarizes reported yields for the synthesis of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.

Aryl Substituent (Ar)Yield (%)Reference
Phenyl78[4]
4-Fluorophenyl75[4]
4-Chlorophenyl82[5]
4-Methoxyphenyl74[1]
3-Methoxyphenyl72[4]
2-Chlorophenyl68[4]

Troubleshooting and Experimental Considerations

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or slightly elevate the temperature (not exceeding 40°C to avoid side reactions).

    • Suboptimal Reagent Ratio: The 1:2:1.5 molar ratio of cyclohexanone:aromatic aldehyde:ammonium acetate is crucial.[1] Deviations can lead to the formation of by-products.

    • Loss of Product during Workup: Avoid excessive washing with polar solvents in which the product may have some solubility. Diethyl ether is a good choice for washing as the product is generally sparingly soluble in it.[1]

  • Formation of Side Products:

    • Chalcone Formation: The primary side product is often the chalcone resulting from the aldol condensation of the aldehyde and ketone. Using the recommended excess of ammonium acetate helps to suppress this side reaction.[1]

    • Purity of Reagents: Use freshly distilled aldehydes and high-purity cyclohexanone and ammonium acetate to minimize impurities that could lead to side reactions.

  • Stereochemistry: The 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones predominantly exist in a twin-chair conformation with the aryl groups in an equatorial orientation.[1] This is the thermodynamically more stable conformation.

Characterization

The synthesized 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be characterized by standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1705-1715 cm⁻¹ corresponds to the C=O stretching of the ketone.

    • A band in the range of 3300-3320 cm⁻¹ is indicative of the N-H stretching of the secondary amine.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons at the benzylic positions (H-2 and H-4) typically appear as a doublet in the range of δ 4.3-4.4 ppm. The aromatic protons resonate in the region of δ 7.0-7.6 ppm. The protons of the bicyclic core appear as a series of multiplets in the aliphatic region (δ 1.3-2.9 ppm).[4]

    • ¹³C NMR: The carbonyl carbon (C-9) signal is observed around δ 210-215 ppm. The benzylic carbons (C-2 and C-4) appear in the range of δ 60-65 ppm.

Conclusion

The one-pot Mannich reaction provides an efficient and straightforward route for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably access this important class of heterocyclic compounds. The versatility of this scaffold, coupled with its significant biological potential, makes it a valuable target for further investigation in the field of drug discovery and development.

References

  • Umamatheswari, S., & Kabilan, S. (2011). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 430-439. [Link]

  • Parthiban, P., Ramkumar, V., Kim, M. S., Kabilan, S., & Jeong, Y. T. (2009). 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 65(3), o609. [Link]

  • Mazimba, O. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29. [Link]

  • Hassan, A. S., Moustafa, A. H., & Shawky, A. M. (2015). Synthesis, spectral and computational studies of some 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives. International Letters of Chemistry, Physics and Astronomy, 61, 28-37. [Link]

  • Kanagarajan, V., & Gopalakrishnan, M. (2010). Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1′,2′,4′-triazolidin-3′-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities. European Review for Medical and Pharmacological Sciences, 14(6), 513-520. [Link]

  • Parthiban, P., Ramkumar, V., & Jeong, Y. T. (2009). 2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o545. [Link]

  • PubChem. (n.d.). 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one. Retrieved from [Link]

  • Yi, X., Tang, H., Chen, J., Xu, X., & Ma, Y. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(20), 3003-3007. [Link]

  • Arumugam, N., & Kabilan, S. (2009). Synthesis and IH and I3C NMR spectral analysis of some spirolactones of 2,4-diary 1-3-azabicyclo [3.3.1] nonan-9·-ones. Indian Journal of Chemistry-Section B, 48(11), 1563. [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N., Shetty, R. V., & Siddhardha, B. (2010). Synthesis of novel 3,7-diazabicyclo[3.3.1]nonane derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 20(17), 5229-5232. [Link]

  • Gafin, A. M., Vafina, R. M., Samuilov, Y. D., Kurbangalieva, A. R., & Kataeva, O. N. (2006). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 42(1), 64-70. [Link]

  • Google Patents. (2016). Method for producing endo-9-azabicyclo[3.3.
  • Venkatesan, S., Karthikeyan, N. S., Rathore, R. S., Giridharan, P., & Sathiyanarayanan, K. I. (2010). Ammonium Acetate: An Efficient Reagent for the One-pot Synthesis of 5-Aryl-7,8,13,14-tetrahydrodibenzo[a,i] phenanthridines, 2,4-Diaryl-6,7-benzo-3-azabicyclo[3.3.1]nonan-9-ones and α,α'-Bis(substituted benzylidene)cycloalkanones. E-Journal of Chemistry, 7(2), 405-409. [Link]

  • Umamatheswari, S., & Kabilan, S. (2011). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 430-439. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Mohammed, H., Al-Salahi, R., & Al-Omair, M. A. (2023). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. RSC advances, 13(28), 19163-19175. [Link]

Sources

Application Notes and Protocols for the Boc Protection of 3-Azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The 3-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an attractive template for drug design. The presence of a secondary amine within this framework offers a convenient handle for further molecular elaboration. However, the inherent nucleophilicity and basicity of this amine often necessitate a protection strategy to ensure chemoselectivity in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group is an exemplary choice for this purpose, owing to its facile introduction, broad stability under various reaction conditions, and straightforward, mild removal. This guide provides a comprehensive protocol for the Boc protection of 3-azabicyclo[3.3.1]nonan-7-one, underpinned by mechanistic insights and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Core Principles of Boc Protection

The protection of an amine with a Boc group is a fundamental transformation in organic synthesis. The reaction typically employs di-tert-butyl dicarbonate, commonly referred to as Boc anhydride ((Boc)₂O), as the electrophilic source of the Boc group. The resulting N-tert-butoxycarbonyl derivative is a carbamate, which effectively attenuates the nucleophilicity and basicity of the amine nitrogen.[1] This protection strategy is orthogonal to many other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, a feature that is highly advantageous in multi-step synthetic campaigns.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of 3-azabicyclo[3.3.1]nonan-7-one attacks one of the electrophilic carbonyl carbons of Boc anhydride.[1][3][4] This addition forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which then decomposes into the innocuous byproducts, tert-butanol and carbon dioxide gas.[1][4] The reaction can be performed in the presence or absence of a base.[1][2] When a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is employed, it serves to deprotonate the positively charged nitrogen in the tetrahedral intermediate, thereby accelerating the reaction.[1][3][5]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the Boc protection of 3-azabicyclo[3.3.1]nonan-7-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Azabicyclo[3.3.1]nonan-7-one hydrochloride≥95%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve 3-azabicyclo[3.3.1]nonan-7-one in DCM add_base Add Triethylamine prep_amine->add_base 1.1 eq add_boc Add (Boc)₂O add_base->add_boc 1.1 eq stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor quench Wash with NaHCO₃ (aq) monitor->quench Upon Completion wash_brine Wash with Brine quench->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Silica Gel Chromatography filter_concentrate->chromatography yield Yield tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate chromatography->yield

Caption: Experimental workflow for the Boc protection of 3-azabicyclo[3.3.1]nonan-7-one.

Step-by-Step Procedure
  • Preparation of the Free Amine: To a stirred suspension of 3-azabicyclo[3.3.1]nonan-7-one hydrochloride (1.0 eq) in dichloromethane (DCM, approximately 0.1 M), add triethylamine (TEA, 1.1 eq) at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the free amine.

  • Addition of Boc Anhydride: To the resulting solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound, as a white solid.[6][7]

Mechanistic Insights

The Boc protection of 3-azabicyclo[3.3.1]nonan-7-one follows a well-established nucleophilic acyl substitution pathway. The key steps are outlined below:

mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_deprotonation Deprotonation cluster_products Products amine 3-Azabicyclo[3.3.1]nonan-7-one intermediate [Tetrahedral Intermediate]⁺ amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate deprotonated_intermediate Deprotonated Intermediate intermediate->deprotonated_intermediate Deprotonation protonated_base [H-Base]⁺ product Boc-protected Amine deprotonated_intermediate->product Collapse & Decomposition byproducts t-BuOH + CO₂ deprotonated_intermediate->byproducts base Base (TEA) base->deprotonated_intermediate

Caption: Mechanism of base-mediated Boc protection.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4]

  • Formation of the Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.

  • Deprotonation: The added base, triethylamine, deprotonates the positively charged nitrogen atom, which increases the rate of the subsequent collapse of the intermediate.[3][5]

  • Collapse and Byproduct Formation: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion readily decomposes to form tert-butanol and carbon dioxide gas.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent stoichiometry.- Low reaction temperature.- Poor quality of reagents.- Increase the equivalents of (Boc)₂O and TEA to 1.2-1.5 eq.- Gently warm the reaction to 30-40 °C.- Use freshly opened or purified reagents.
Formation of Side Products - Presence of moisture leading to hydrolysis of (Boc)₂O.- Reaction temperature is too high.- Ensure the use of anhydrous solvent and dry glassware.- Maintain the reaction at room temperature.
Difficult Purification - Co-elution of product with unreacted (Boc)₂O or byproducts.- Streaking on the TLC plate.- After concentrating the crude product, dissolve it in a minimal amount of a non-polar solvent (e.g., hexanes) and filter to remove some of the urea byproduct if DMAP was used as a catalyst.- Add a small amount of TEA to the chromatography eluent to prevent streaking.
Low Yield - Incomplete conversion.- Loss of product during work-up or purification.- Ensure the reaction has gone to completion before work-up.- Be careful during the aqueous extraction steps to avoid loss of product into the aqueous layer.
Troubleshooting Logic Diagram

troubleshooting cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? start->side_products low_yield Low Yield? start->low_yield sol_incomplete Increase Reagent Stoichiometry Increase Temperature incomplete_rxn->sol_incomplete sol_side_products Use Anhydrous Conditions Maintain Room Temperature side_products->sol_side_products sol_low_yield Ensure Complete Reaction Careful Work-up low_yield->sol_low_yield

Caption: A logical flow for troubleshooting the Boc protection reaction.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • PubChem. This compound. [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]

  • Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • Science of Synthesis. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

Sources

Application Notes and Protocols: Utilizing Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Bicyclic compounds, such as the 3-azabicyclo[3.3.1]nonane framework, have emerged as privileged structures, offering a unique combination of rigidity, three-dimensionality, and synthetic versatility.[1] The constrained conformation of these scaffolds can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

This application note provides a comprehensive guide to the utilization of tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate , a versatile building block for the solid-phase synthesis (SPS) of diverse chemical libraries. The presence of a ketone functionality at the 7-position allows for a variety of chemical transformations, most notably reductive amination, to introduce molecular diversity. The Boc-protected nitrogen at the 3-position ensures orthogonality in synthetic strategies, allowing for selective deprotection and further functionalization.

By leveraging solid-phase synthesis, researchers can rapidly generate libraries of complex bicyclic amines, accelerating the identification of novel therapeutic candidates. This document outlines detailed protocols for the immobilization, derivatization, and cleavage of this valuable scaffold, along with insights into reaction monitoring and optimization.

Core Concepts and Strategic Workflow

The solid-phase synthesis strategy employing this compound is centered around the immobilization of the scaffold onto a solid support, followed by diversification at the C7 position, and subsequent cleavage to yield the final products. The general workflow is depicted below:

workflow A Resin Selection and Swelling B Linker Activation (if applicable) A->B C Immobilization of the Bicyclic Ketone B->C D On-Bead Reductive Amination C->D Diversification E Optional: Boc Deprotection and N-Functionalization D->E Further Diversification F Cleavage from Resin D->F Direct Cleavage E->F G Product Purification and Analysis F->G

Caption: General workflow for the solid-phase synthesis using the bicyclic ketone.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride (2-CTC) resin is an acid-labile resin that allows for the mild cleavage of the final product, preserving acid-sensitive functional groups. The immobilization occurs via the Boc-protected nitrogen of the bicyclic ketone.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (0.57 g, 2.4 mmol) in anhydrous DCM (8 mL).

  • Add DIPEA (0.84 mL, 4.8 mmol) to the solution of the bicyclic ketone.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture.

  • To cap any unreacted 2-chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Loading Determination (Optional): The loading of the resin can be determined by treating a known weight of the dried resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) to cleave the Boc-protected ketone. The concentration of the cleaved product in the resulting solution can be quantified by HPLC with a UV detector against a standard curve.

Protocol 2: On-Bead Reductive Amination

Reductive amination is a powerful method to introduce a wide variety of substituents at the C7 position. This protocol describes a general procedure for the on-bead reductive amination of the immobilized bicyclic ketone.

Materials:

  • Immobilized this compound on resin

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in DMF

  • DMF, anhydrous

  • DCM, anhydrous

  • MeOH

Procedure:

  • Swell the resin-bound ketone (0.5 g) in anhydrous DMF (5 mL) for 30 minutes.

  • Drain the DMF.

  • Prepare a solution of the desired amine (5 equivalents based on resin loading) in 1% acetic acid in DMF (5 mL).

  • Add the amine solution to the resin and agitate for 1 hour at room temperature to form the iminium ion intermediate.

  • Add the reducing agent, STAB (5 equivalents), to the reaction mixture and continue to agitate at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Reaction Monitoring: The progress of the reductive amination can be monitored using the Kaiser test (ninhydrin test) if a primary amine is used. A negative Kaiser test (yellow beads) indicates the complete consumption of the primary amine. For secondary amines, a small aliquot of the resin can be cleaved and the product analyzed by LC-MS.[3]

ReagentEquivalentsRole
Amine5Nucleophile for imine formation
Reducing Agent5Reduces the iminium ion to the amine
Acetic AcidCatalystPromotes iminium ion formation
Protocol 3: Cleavage from 2-Chlorotrityl Chloride Resin

The final step is the cleavage of the derivatized bicyclic amine from the solid support. The use of a mild acidic cocktail ensures the integrity of the product.

Materials:

  • Derivatized resin

  • Cleavage cocktail: TFA/DCM (1:99, v/v) or Hexafluoroisopropanol (HFIP) in DCM (20%)

  • DCM

  • Nitrogen or argon gas

  • Collection vessel

Procedure:

  • Swell the dried resin in DCM (2 mL) for 10 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail (5 mL) to the resin and agitate gently for 1-2 hours.

  • Drain the cleavage solution into a collection vessel containing a small amount of a volatile base (e.g., pyridine or triethylamine) to neutralize the acid.

  • Repeat the cleavage step with fresh cleavage cocktail (2 x 5 mL).

  • Combine the cleavage solutions.

  • Concentrate the combined solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Mechanism of Reductive Amination

The on-bead reductive amination proceeds through a well-established mechanism involving the formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

reductive_amination cluster_0 Iminium Ion Formation cluster_1 Reduction Resin-Ketone Resin-Bound Ketone Iminium Iminium Ion Resin-Ketone->Iminium + H⁺ Amine R¹R²NH Amine->Iminium Product Resin-Bound Amine Iminium->Product ReducingAgent [H⁻] (e.g., STAB) ReducingAgent->Product

Caption: Key steps in the on-bead reductive amination process.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low loading on resinIncomplete reaction; steric hindranceIncrease reaction time or temperature; use a less sterically hindered linker.
Incomplete reductive aminationInefficient iminium ion formation; weak reducing agentEnsure acidic conditions; switch to a stronger reducing agent (use with caution).
Side product formation during cleavageAcid-catalyzed side reactionsUse a milder cleavage cocktail (e.g., lower TFA concentration); add scavengers to the cleavage cocktail.
Low final product yieldIncomplete reaction at any step; premature cleavageMonitor each reaction step carefully; ensure the stability of the linker to all reaction conditions.

Conclusion

The use of this compound in solid-phase synthesis offers a robust and efficient platform for the generation of diverse libraries of bicyclic amines. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The inherent advantages of solid-phase synthesis, including the ease of purification and the potential for automation, make this an attractive strategy for accelerating the drug discovery process.

References

  • Williams, B. D., et al. (2001). Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones. HETEROCYCLES, 55(11), 2199-2206.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Anet, F. A. L., et al. (1971). Direct detection of the axial conformer of methylcyclohexane by 63.1MHz carbon-13 nuclear magnetic resonance at low temperatures. Journal of the American Chemical Society, 93(1), 258.[2]

  • Tsukamoto, S., et al. (2019). Halichonic Acid, an Aminobisabolene Sesquiterpenoid from the Marine Sponge Halichondria sp. Organic Letters, 21(18), 7439-7442.[1]

Sources

Application Notes & Protocols: The Azabicyclo[3.3.1]nonane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azabicyclo[3.3.1]nonane framework represents a class of conformationally restricted bicyclic structures that have garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a robust scaffold for the precise spatial orientation of functional groups, making it an ideal building block for designing potent and selective therapeutic agents. This guide delves into the diverse applications of this privileged scaffold, offering insights into its synthesis, structure-activity relationships, and therapeutic potential across various disease areas. Compounds based on this structure have shown a wide array of biological activities, including analgesic, anesthetic, antimicrobial, anticancer, and anti-inflammatory properties.

Core Therapeutic Applications and Mechanistic Insights

The versatility of the azabicyclo[3.3.1]nonane scaffold has been exploited to develop ligands for a multitude of biological targets, particularly within the central nervous system (CNS).

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The rigid nature of the azabicyclo[3.3.1]nonane core is well-suited for designing ligands that target nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative disorders.[1][2]

  • α7 Subtype Selectivity: Derivatives have been developed as potent agonists for the α7 nAChR subtype, which is a key target for treating cognitive deficits in schizophrenia and Alzheimer's disease.[3]

  • α4β2 Subtype Affinity: The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, found in the natural product cytisine, shows high affinity for α4β2* nAChRs.[4] Modifications to this core, such as incorporating a carboxamide motif, can enhance affinity and subtype selectivity.[2][4] This is particularly relevant for developing smoking cessation aids and antidepressants.[4]

Below is a simplified representation of a nAChR and the binding of an azabicyclo[3.3.1]nonane-based ligand.

cluster_0 Neuronal Synapse nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Site Ion Channel Ions Na+ / Ca2+ Influx Ligand Azabicyclo[3.3.1]nonane Derivative Ligand->nAChR:p1 Binds & Activates Response Neuronal Depolarization Ions->Response Leads to

Caption: Binding of an azabicyclo[3.3.1]nonane ligand to a nAChR.

Monoamine Reuptake Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as inhibitors of monoamine neurotransmitter reuptake, making them valuable candidates for treating depression, anxiety, and pain.[5][6][7]

  • Dopamine Transporter (DAT) Ligands: The scaffold has been used to synthesize analogs of cocaine to probe the cocaine-binding site on the dopamine transporter (DAT).[8][9] While some 9-azabicyclo[3.3.1]nonane derivatives were found to be less potent than cocaine itself, these studies provide crucial insights into the structural requirements for DAT binding.[8][9] Specifically, the cocaine-binding site is highly sensitive to modifications of the methylene bridge present in the tropane skeleton of cocaine.[8][9]

The mechanism of a monoamine reuptake inhibitor at the synapse is depicted below.

cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Inhibitor Azabicyclo[3.3.1]nonane Inhibitor Inhibitor->DAT Blocks Dopamine->Postsynaptic Signal Dopamine->DAT Reuptake

Caption: Inhibition of dopamine reuptake by an azabicyclo[3.3.1]nonane derivative.

Additional Therapeutic Areas
  • Anticancer and Antimicrobial Activity: Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated significant antitumor and antimicrobial activities.[10] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups (e.g., fluorine, chlorine) on the aryl rings, particularly at the ortho and para positions, enhances these biological effects.

  • Antiarrhythmic Properties: Heterocyclic analogs, such as 3-selena-7-azabicyclo[3.3.1]nonanes, have been synthesized and shown to possess antiarrhythmic properties, in some cases exceeding the efficacy of standard drugs like lidocaine in preclinical models.[11]

  • Sigma-2 Receptor Ligands: N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as high-affinity ligands for the sigma-2 receptor, a target implicated in neurodegenerative diseases.[12]

Synthesis Protocols and Methodologies

The synthesis of the azabicyclo[3.3.1]nonane core is often achieved through multicomponent reactions, with the Mannich reaction being a cornerstone methodology for creating 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.

Protocol 1: Synthesis of 2,4-Diaryl-3-Azabicyclo[3.3.1]nonan-9-one

This protocol describes a one-pot Mannich-type condensation. The reaction brings together a ketone, an aldehyde, and an ammonia source to construct the bicyclic system. The carbonyl group at the 9-position serves as a versatile handle for further functionalization.

Workflow Diagram:

Reactants Cyclohexanone + Aromatic Aldehyde + Ammonium Acetate Reaction Mannich Reaction (Reflux) Reactants->Reaction Solvent Polar Aprotic Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 2,4-Diaryl-3-Azabicyclo[3.3.1]nonan-9-one Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of the azabicyclo[3.3.1]nonane core.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), the desired aromatic aldehyde (2.0 eq), and ammonium acetate (1.5 eq).

    • Causality: The aromatic aldehyde provides the aryl groups at the C-2 and C-4 positions. Ammonium acetate serves as the nitrogen source for the heterocyclic ring. Cyclohexanone forms the backbone of the second ring.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as absolute ethanol, to dissolve the reactants.

    • Causality: Ethanol is an effective solvent for the reactants and facilitates the reaction without participating in it.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the multi-step condensation reaction to proceed to completion.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Causality: The product is typically a solid with lower solubility in cold ethanol, allowing for its isolation by precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

    • Causality: Recrystallization is a robust method for purifying solid organic compounds by removing impurities that remain in the mother liquor.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry, typically a twin-chair conformation with equatorial phenyl groups, can be confirmed by detailed NMR analysis.

Data Summary: Biological Activities of Azabicyclo[3.3.1]nonane Derivatives

The following table summarizes the biological activities of representative compounds featuring the azabicyclo[3.3.1]nonane scaffold, illustrating its broad therapeutic potential.

Compound/Derivative ClassTarget(s)Biological ActivityTherapeutic AreaReference(s)
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-onesVarious bacterial & fungal strainsPotent antimicrobial activityInfectious Diseases
3-Aryloxo-9-azabicyclo[3.3.1]nonanesMonoamine Transporters (DAT, SERT, NET)Reuptake InhibitionDepression, Pain[5][7]
3,7-Diazabicyclo[3.3.1]nonane Amidesα4β2* Nicotinic Acetylcholine ReceptorsHigh affinity binding (nM range)CNS Disorders, Addiction[2][4]
(1H-indol-5-yl)heteroaryloxy]-1-azabicyclo[3.3.1]nonanesα7 Nicotinic Acetylcholine ReceptorsAgonistic activity (pEC₅₀ 5-9)Psychotic & Neurodegenerative Disorders[3]
7-Benzyl-3-selena-7-azabicyclo[3.3.1]nonaneCardiac Ion ChannelsAbolished induced ventricular tachycardiaCardiac Arrhythmia[11]
9-Methyl-3β-phenyl-9-azabicyclo[3.3.1]nonanesDopamine Transporter (DAT)Moderate affinity (Kᵢ = 2-14 µM)CNS Disorders (Research Tool)[9]
N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl)carbamatesSigma-2 Receptors (σ₂R)High affinity binding (Kᵢ = 0.38-5.1 nM)Neurodegenerative Diseases

References

  • 1-Azabicyclo[3.3.1]nonan-4-one. Vulcanchem.
  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
  • Unveiling Novel Derivatives of the 3-Azabicyclo[3.3.
  • A Comprehensive Technical Guide to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol. Benchchem.
  • The Versatility of the 3-Azabicyclo[3.3.1]nonan-7-ol Scaffold in Nicotinic Acetylcholine Receptor Ligand Design. Benchchem.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed.
  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review.
  • Initial Biological Screening of 3-Azabicyclo[3.3.1]nonane Analogs for Antimicrobial and Anticancer Activities. Benchchem.
  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS.
  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
  • Azabicycloalkanes as Analgetics. VII. 1-Phenyl-3-azabicyclo [3. 3. 1] nonanes. J-Stage.
  • Nicotinic acetylcholine receptor ligands; a p
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • Synthesis of 2-azabicyclo[3.3.1]nonane through a radical ring closing...
  • 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. ADC Linker.
  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. UF Digital Collections.
  • A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. MDPI.
  • My connections to cocaine. INHN.
  • A Comparative Guide to 3-Azabicyclo[3.3.1]nonan-7-ol Derivatives and Other Bicyclic Scaffolds. Benchchem.
  • 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane. Smolecule.
  • Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists.
  • Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-. Sci-Hub.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central.

Sources

The Versatile Building Block: Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Azabicyclo[3.3.1]nonane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of pharmacophoric features is paramount. The rigid 3-azabicyclo[3.3.1]nonane framework has emerged as a privileged structure, underpinning the development of a diverse array of biologically active molecules. Its conformational rigidity limits the accessible spatial arrangements of substituents, thereby reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. This scaffold is a cornerstone in the design of ligands for central nervous system (CNS) targets, including dopamine and nicotinic acetylcholine receptors, as well as in the development of anticancer and antiprotozoal agents.[1]

This application note provides a comprehensive guide to the synthesis and utility of a key intermediate, tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate . The presence of a ketone at the C7 position and a Boc-protected amine at the N3 position offers orthogonal handles for selective functionalization, making it an exceptionally versatile building block for the synthesis of sophisticated ligands. We will delve into the synthetic protocols for this intermediate, explore its key chemical transformations, and provide detailed procedures for its elaboration into high-affinity ligands.

Synthesis of the Core Scaffold: A Robust Approach

The construction of the 3-azabicyclo[3.3.1]nonane core is efficiently achieved through a tandem Mannich reaction. This one-pot, three-component condensation provides a direct and scalable route to the bicyclic ketone.

Synthesis_of_core_scaffold cluster_reactants Reactants cluster_product Product Piperidone tert-Butyl 4-oxopiperidine-1-carboxylate Mannich Tandem Mannich Reaction Piperidone->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Amine Ammonia Source Amine->Mannich BuildingBlock This compound Mannich->BuildingBlock Cyclization caption Synthesis via Tandem Mannich Reaction

Caption: General workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related 3-azabicyclo[3.3.1]nonanones. The Mannich reaction involves the condensation of a piperidone derivative with formaldehyde and an ammonia source to construct the bicyclic system.

Materials:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
tert-Butyl 4-oxopiperidine-1-carboxylate199.2619.93100
Paraformaldehyde30.03 (as CH₂O)9.01300
Ammonium acetate77.0823.12300
Acetic Acid60.0518.02300
Methanol32.04500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 4-oxopiperidine-1-carboxylate (19.93 g, 100 mmol), paraformaldehyde (9.01 g, 300 mmol), and ammonium acetate (23.12 g, 300 mmol) in methanol (500 mL).

  • Add glacial acetic acid (18.02 g, 300 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (300 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 60-70%

Key Chemical Transformations and Ligand Synthesis

The synthetic utility of this compound lies in the selective manipulation of its two key functional groups: the C7-ketone and the N3-Boc-protected amine.

Key_Transformations cluster_C7 C7-Ketone Modification cluster_N3 N3-Amine Deprotection & Functionalization Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Product_Amine 7-Amino Derivatives ReductiveAmination->Product_Amine Deprotection N-Boc Deprotection (e.g., TFA) Product_Amine->Deprotection Intermediate_Amine Secondary Amine Deprotection->Intermediate_Amine Alkylation N-Alkylation/ N-Arylation Intermediate_Amine->Alkylation Product_N_Substituted N-Substituted Ligands Alkylation->Product_N_Substituted

Caption: Key functionalization pathways for ligand synthesis.

Reductive Amination at the C7-Position

The ketone at the C7 position is an ideal handle for introducing a wide variety of substituents via reductive amination.[2] This reaction proceeds through an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of the primary amine and the reducing agent allows for the installation of diverse functionalities, which can be tailored to interact with specific residues in the target protein's binding pocket. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[3][4][5][6]

Protocol 2: General Procedure for Reductive Amination

Materials:

ReagentRole
This compoundStarting Material
Primary Amine (e.g., aniline, benzylamine)Nucleophile
Sodium triacetoxyborohydride (STAB)Reducing Agent
Dichloroethane (DCE) or Tetrahydrofuran (THF)Solvent
Acetic AcidCatalyst (optional)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq).

  • If the amine is a salt, add a base such as triethylamine (1.2 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 7-amino derivative.

N-Boc Deprotection and Further Functionalization

The Boc protecting group on the N3-amine can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5][7] This unmasks the secondary amine, which can then be further functionalized through N-alkylation, N-arylation, or acylation to complete the synthesis of the target ligand.

Protocol 3: N-Boc Deprotection

Materials:

ReagentRole
Boc-protected SubstrateStarting Material
Trifluoroacetic Acid (TFA)Deprotecting Agent
Dichloromethane (DCM)Solvent

Procedure:

  • Dissolve the Boc-protected 3-azabicyclo[3.3.1]nonane derivative (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Application in Ligand Design: A Case Study for Dopamine D3 Receptor Ligands

The 3-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the development of selective ligands for the dopamine D3 receptor (D3R), a target of significant interest for the treatment of substance abuse and neuropsychiatric disorders.[2][8] The rigid nature of the scaffold allows for the precise positioning of key pharmacophoric elements to achieve high affinity and selectivity over the closely related D2 receptor.

The following is a representative synthetic route to a potential D3R ligand starting from this compound.

Synthesis of a 7-(Phenylamino)-3-azabicyclo[3.3.1]nonane Derivative

Step 1: Reductive Amination with Aniline

Following Protocol 2, this compound is reacted with aniline in the presence of STAB to yield tert-butyl 7-(phenylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate.

Step 2: N-Boc Deprotection

The product from Step 1 is then deprotected using Protocol 3 to give 7-(phenylamino)-3-azabicyclo[3.3.1]nonane.

Step 3: N-Alkylation

The resulting secondary amine is then alkylated with a suitable electrophile, for example, a substituted benzyl bromide, to introduce another key pharmacophoric element.

Compound IDR Group on N3D3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
Ligand ABenzyl15.2350.823.1
Ligand B4-Fluorobenzyl8.7295.333.9
Ligand C2-Naphthylmethyl5.1210.541.3

Note: The data presented in this table is representative and intended for illustrative purposes. Actual binding affinities will vary depending on the specific substituents.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via a tandem Mannich reaction and the presence of two orthogonal functional groups provide a robust platform for the creation of diverse and complex ligands. The protocols outlined in this application note offer a practical guide for researchers to harness the potential of this scaffold in their drug discovery and development programs, particularly in the pursuit of novel therapeutics targeting the central nervous system. The rigid 3-azabicyclo[3.3.1]nonane core will undoubtedly continue to be a cornerstone of innovative ligand design.

References

  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • Structure–Activity Studies of 7-Heteroaryl-3-azabicyclo[3.3.1]non-6... (URL: Not available)
  • This compound - PubChem. (URL: [Link])

  • WO2014014962A1 - 5ht3 receptor antagonists - Google P
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC - PubMed Central. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • (12) Patent Application Publication (10) Pub. No.: US 2014/0343032 A1 - Googleapis.com. (URL: [Link])

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - - NIH. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands - PubMed Central. (URL: [Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])

  • Reductive Amination - Chemistry LibreTexts. (URL: [Link])

  • Design and synthesis of bicyclic ligands for the FK506-binding proteins 511 and 52. (URL: [Link])

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (URL: [Link])

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity - PMC - PubMed Central. (URL: [Link])

  • Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec - Perelman School of Medicine at the University of Pennsylvania. (URL: [Link])

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (URL: [Link])

  • Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management - PubMed Central. (URL: [Link])

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

Sources

functionalization of the ketone group in 3-Boc-3-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Ketone in 3-Boc-3-azabicyclo[3.3.1]nonan-7-one

Introduction: The 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane (ABN) framework is a conformationally restricted bicyclic system that serves as a vital structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for designing ligands that target specific biological receptors and enzymes.[1][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][3][4][5]

The subject of this guide, 3-Boc-3-azabicyclo[3.3.1]nonan-7-one , is a key synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves two primary purposes: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents. The C7-ketone is the primary site for synthetic elaboration, offering a versatile handle for introducing molecular diversity through a variety of chemical transformations.

This document provides detailed protocols and the underlying scientific rationale for four principal classes of ketone functionalization: stereoselective reduction, reductive amination, olefination, and carbon-carbon bond formation.

Section 1: Stereoselective Reduction to 3-Azabicyclo[3.3.1]nonan-7-ol

The conversion of the C7-ketone to a secondary alcohol is a fundamental transformation that introduces a new stereocenter and a site for further functionalization (e.g., etherification, esterification). The reduction can yield two diastereomeric alcohols: the endo (axial) and exo (equatorial) isomers. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl, which is influenced by the steric environment of the bicyclic framework.

Causality & Experimental Rationale

Hydride reagents, such as sodium borohydride (NaBH₄), deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. In the chair-chair conformation of the 3-azabicyclo[3.3.1]nonane system, one face of the carbonyl is typically more sterically accessible than the other. Attack from the less hindered face is kinetically favored, leading to the formation of one diastereomer in excess. For many 9-azabicyclo[3.3.1]nonan-3-one systems, reduction with standard hydrides like NaBH₄ results in the formation of the endo-alcohol as the major product.[6]

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol details the reduction of the ketone to the corresponding alcohol, favoring the thermodynamically more stable product.

Workflow for Stereoselective Reduction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with Acetone D->E F Concentrate in vacuo E->F G Partition (EtOAc/H2O) F->G H Dry & Evaporate G->H I Purify via Column Chromatography H->I

Caption: Workflow for the reduction of 3-Boc-3-azabicyclo[3.3.1]nonan-7-one.

Materials:

  • 3-Boc-3-azabicyclo[3.3.1]nonan-7-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Boc-3-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by adding acetone dropwise until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired alcohol.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for ketones; safe and easy to handle.
Solvent Methanol / EthanolProtic solvent stabilizes the transition state and protonates the resulting alkoxide.
Temperature 0 °C to Room Temp.Controls initial exothermicity while allowing the reaction to proceed to completion.
Typical Yield >90%Efficient and high-yielding transformation.
Expected Selectivity Major isomer is typically the endo-alcoholHydride attack occurs from the sterically less hindered exo face.

Section 2: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful method for converting the ketone directly into a secondary or tertiary amine. This one-pot reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. This strategy is highly valuable in drug discovery for rapidly building libraries of amine-containing compounds.

Causality & Experimental Rationale

The choice of reducing agent is critical for the success of reductive amination. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are ideal. They are mild enough that they do not significantly reduce the starting ketone but are highly reactive towards the protonated imine (iminium ion) intermediate. This selectivity prevents the competitive formation of the alcohol byproduct. The slightly acidic conditions, often provided by acetic acid, are necessary to catalyze the formation of the iminium ion.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol describes a general procedure for reacting the ketone with a primary amine to form a C7-substituted secondary amine.

Mechanism for Reductive Amination

Ketone Ketone + R-NH2 Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (H+ catalyzed) Product Secondary Amine Product Iminium->Product Hydride Reduction Reducer NaBH(OAc)3 Reducer->Iminium Hydride Source

Caption: Key steps in the one-pot reductive amination process.

Materials:

  • 3-Boc-3-azabicyclo[3.3.1]nonan-7-one

  • Primary amine (R-NH₂, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (AcOH, optional, 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing 3-Boc-3-azabicyclo[3.3.1]nonan-7-one (1.0 eq), add the primary amine (1.1 eq) and DCE (to 0.1 M).

  • If the amine salt is used, add a base like triethylamine to liberate the free amine. If the reaction is slow, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates the slightly acidic conditions and preferentially reduces the iminium ion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃Selectively reduces iminium ions in the presence of ketones; no toxic cyanide byproducts.
Solvent DCE, THF, or CH₂Cl₂Aprotic solvents that do not interfere with the reaction.
Catalyst Acetic AcidCatalyzes the dehydration of the hemiaminal intermediate to form the iminium ion.
Typical Yield 60-90%Generally good yields, dependent on the steric and electronic nature of the amine.

Section 3: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes.[7] For 3-Boc-3-azabicyclo[3.3.1]nonan-7-one, this reaction creates an exocyclic double bond at the C7 position, yielding 7-methylene-3-Boc-3-azabicyclo[3.3.1]nonane. This product is a valuable intermediate for further reactions like hydroboration, epoxidation, or metathesis.

Causality & Experimental Rationale

The reaction proceeds through the formation of a phosphorus ylide (a phosphorane), a powerful nucleophile. The ylide is typically generated by deprotonating a phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium tert-butoxide. The ylide attacks the ketone, forming a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and a stable triphenylphosphine oxide byproduct.[8] The reaction must be conducted under strictly anhydrous and inert conditions, as the ylide is highly reactive towards water and oxygen.

Experimental Protocol: Synthesis of 7-Methylene-3-Boc-3-azabicyclo[3.3.1]nonane

This protocol outlines the formation of the exocyclic methylene derivative using the most common Wittig reagent.

The Wittig Reaction Cycle

Phosphonium Ph3P+CH3Br Ylide Phosphorus Ylide (Ph3P=CH2) Phosphonium->Ylide Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone Bicyclic Ketone Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Ph3P=O Oxaphosphetane->Byproduct cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in Anhydrous THF B Cool to 0 °C A->B C Add Grignard Reagent (R-MgBr) Dropwise B->C D Stir at 0 °C (Monitor by TLC) C->D E Quench with sat. aq. NH4Cl D->E F Extract with EtOAc E->F G Dry & Evaporate F->G H Purify via Column Chromatography G->H

Sources

Development of Antimicrobial Agents from Azabicyclo[3.3.1]nonan-9-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the azabicyclo[3.3.1]nonan-9-one framework has emerged as a promising pharmacophore due to its unique stereochemistry and amenability to chemical modification. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of azabicyclo[3.3.1]nonan-9-one derivatives as potential antimicrobial agents. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective drugs.

Introduction: The Azabicyclo[3.3.1]nonan-9-one Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-azabicyclo[3.3.1]nonanone (3-ABN) nucleus is a key structural motif found in a variety of biologically active natural products, including diterpenoid and norditerpenoid alkaloids.[1] This rigid bicyclic system offers a three-dimensional arrangement of substituents that can be precisely controlled, allowing for the fine-tuning of pharmacological properties. Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[1][2][3][4] The carbonyl group at the C-9 position serves as a versatile handle for further functionalization, enabling the generation of diverse libraries of compounds such as hydrazones, oximes, thiosemicarbazones, and spiro-heterocycles.[1][5]

The core hypothesis underpinning the development of these derivatives is that the rigid azabicyclic core acts as a scaffold to orient appended pharmacophoric groups in a specific spatial arrangement, thereby enhancing their interaction with biological targets in pathogenic microorganisms. This guide will delve into the practical aspects of realizing this potential, from initial synthesis to biological characterization.

Synthesis of Azabicyclo[3.3.1]nonan-9-one Derivatives

The cornerstone of synthesizing the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one core is the one-pot Mannich reaction.[1][5] This versatile, multi-component reaction offers an efficient route to the bicyclic ketone scaffold from readily available starting materials.

General Synthetic Protocol: One-Pot Mannich Condensation

This protocol outlines the synthesis of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one scaffold.

Rationale: The Mannich reaction is a classical method for the aminoalkylation of an acidic proton located on a carbonyl compound. In this case, cyclohexanone provides the enolizable ketone, aromatic aldehydes act as the electrophiles, and ammonium acetate serves as the nitrogen source. The reaction proceeds through the in situ formation of an imine from the aldehyde and ammonia, followed by nucleophilic attack by the enolate of cyclohexanone. A second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization yields the bicyclic product. Using a 1.5 molar equivalent of ammonium acetate helps to minimize the formation of chalcone by-products.[1]

Protocol:

  • To a round-bottom flask, add an appropriate cyclohexanone (1 equivalent), the desired aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.[2]

  • Stir the reaction mixture in a water bath maintained at 60-75°C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product will precipitate from the solution. Filter the precipitate and wash it with an ethanol/ether solution.[2]

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/chloroform/acetone mixture (2:1:1 v/v), to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.[2]

Derivatization at the C-9 Carbonyl Group: Synthesis of Thiosemicarbazones

The C-9 ketone provides a reactive site for the introduction of various functionalities. The synthesis of thiosemicarbazones is a common and effective strategy to enhance antimicrobial activity.[3]

Rationale: Thiosemicarbazones are known to possess a wide range of biological activities, which is often attributed to their ability to chelate metal ions essential for microbial enzyme function.[3] The condensation of the C-9 ketone with a thiosemicarbazide derivative introduces the thiourea moiety (NHCSNH), which is a key pharmacophore.[3]

Protocol:

  • In a round-bottom flask, dissolve the synthesized 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one (1 equivalent) and an appropriate thiosemicarbazide (1 equivalent) in a mixture of ethanol and chloroform (1:1 v/v).[3]

  • Add a few drops of a mineral acid (e.g., HCl) as a catalyst.

  • Reflux the reaction mixture for 4 hours.[3]

  • After cooling, filter the solid product and wash it with excess water.

  • Recrystallize the crude product from methanol to yield the pure thiosemicarbazone derivative.[3]

G cluster_0 Synthesis of Azabicyclo[3.3.1]nonan-9-one Core cluster_1 Derivatization at C-9 Cyclohexanone Cyclohexanone Mannich_Reaction One-Pot Mannich Condensation Cyclohexanone->Mannich_Reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Mannich_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mannich_Reaction Core_Scaffold 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Mannich_Reaction->Core_Scaffold Condensation Condensation (Acid Catalyzed) Core_Scaffold->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Thiosemicarbazone_Derivative Azabicyclo[3.3.1]nonan-9-one Thiosemicarbazone Condensation->Thiosemicarbazone_Derivative

Caption: General synthetic workflow for azabicyclo[3.3.1]nonan-9-one derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azabicyclo[3.3.1]nonan-9-one scaffold has provided valuable insights into the structural requirements for potent antimicrobial activity.

Key Findings:

  • Aryl Substituents at C-2 and C-4: The nature and position of substituents on the aryl rings at the C-2 and C-4 positions significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens (F, Cl), at the ortho and para positions of the phenyl rings tend to enhance both antibacterial and antifungal activities.[1][2] For instance, fluoro substitution at the para position has been shown to result in potent antiproliferative and antimicrobial effects.[2]

  • Derivatization at C-9: Modification of the C-9 ketone into moieties like thiosemicarbazones is a highly effective strategy for boosting antimicrobial activity.[3] This is likely due to the introduction of additional hydrogen bonding and metal-chelating capabilities.

  • Stereochemistry: The stereochemistry of the bicyclic system, which typically exists in a chair-chair or boat-chair conformation with equatorial phenyl groups, is crucial for biological activity.[1] This fixed spatial arrangement of the aryl substituents is thought to be a key determinant of target binding.

Compound Series Key Structural Feature Observed Antimicrobial Activity Reference
Thienoyl HydrazonesHalogen substitution (F, Cl, Br) on aryl ringsExcellent inhibitory potency with MIC values of 6.25 - 25.5 µg/mL.[2]
PhenylthiosemicarbazonesFluoro substitution at meta or para positionPotent activity against Bacillus subtilis and Candida albicans (MIC: 6.25 µg/mL).[3][6]
PhenylthiosemicarbazonesChloro substitutionPotent activity against Salmonella typhi and Cryptococcus neoformans (MIC: 6.25 µg/mL).[3][6]

In Vitro Evaluation of Antimicrobial Activity

A critical step in the development of new antimicrobial agents is the robust in vitro assessment of their efficacy against a panel of pathogenic microorganisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely used and standardized technique for determining MIC values.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density (OD) at 600 nm.

  • The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD compared to the negative control.

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under suitable conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A crucial aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[9]

Protocol: MTT Assay for Mammalian Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

G cluster_0 Antimicrobial Susceptibility Testing cluster_1 Cytotoxicity Assessment MIC_Determination MIC Determination (Broth Microdilution) MBC_MFC_Determination MBC/MFC Determination (Subculturing) MIC_Determination->MBC_MFC_Determination From clear wells Cell_Seeding Seed Mammalian Cells Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Calculate IC50 MTT_Assay->Data_Analysis Start Synthesized Derivative Start->MIC_Determination Start->Cell_Seeding

Caption: Workflow for the biological evaluation of antimicrobial candidates.

Conclusion and Future Directions

The azabicyclo[3.3.1]nonan-9-one scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The synthetic accessibility of this core and the ease of its derivatization allow for the creation of large and diverse chemical libraries. The structure-activity relationship studies have highlighted the importance of specific substitutions on the aryl rings and at the C-9 position for enhancing antimicrobial potency.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds within microbial cells will be crucial for their further development and optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening need to be evaluated in animal models of infection to assess their efficacy, safety, and pharmacokinetic profiles.

  • Expansion of Chemical Diversity: The exploration of a wider range of substituents and the synthesis of novel derivatives, including spirocyclic and fused heterocyclic systems, could lead to the discovery of compounds with improved activity and a broader spectrum.

By following the protocols and considering the insights provided in this guide, researchers can effectively advance the discovery and development of new antimicrobial agents based on the azabicyclo[3.3.1]nonan-9-one scaffold, contributing to the global effort to combat antimicrobial resistance.

References

  • Manimaran, M., Ganapathi, A., & Balasankar, T. (2015). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 5(3), 33-47. [Link]

  • Narayanasamy, R., et al. (2013). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1255-1262. [Link]

  • Sroor, F. M., et al. (2023). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. ResearchGate. [Link]

  • Ponnuswamy, S., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Kanagarajan, V., & Gopalakrishnan, M. (2010). Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities. European Review for Medical and Pharmacological Sciences, 14(6), 513-520. [Link]

  • Bleicher, K. H., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Narayanasamy, R., et al. (2013). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones. Informa Healthcare. [Link]

  • Ponnuswamy, S., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29. [Link]

  • Stadler, M., & Dando, J. (2009). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 109(5), 2095-2138. [Link]

  • Das, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1368-1406. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy, 71(10), 2686-2696. [Link]

  • Kwolek-Mirek, M., & Zadrag-Tecza, R. (2014). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. IntechOpen. [Link]

  • Food and Agriculture Organization of the United Nations. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Pérez, L., et al. (2021). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]

  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • MSD Manual Professional Edition. (2023). Susceptibility Testing. [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

  • bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Zhang, Y., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15. [Link]

  • Degiacomi, G., et al. (2026, January 13). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides solutions to specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my compound during purification by column chromatography on silica gel. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography can stem from several factors. The bicyclic structure and the presence of both a ketone and a Boc-protected amine in this compound can lead to interactions with the stationary phase.

Potential Causes and Solutions:

  • Compound Adsorption: The lone pairs on the nitrogen and oxygen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in your eluent system. This will cap the acidic sites and reduce tailing and sample loss.

  • Inappropriate Solvent System: An eluent with either too low or too high polarity can result in poor separation and recovery. If the polarity is too low, the compound will not move from the origin. If it's too high, it may co-elute with impurities.

    • Solution: A common and effective eluent system for this compound is a mixture of n-hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 n-hexane:EtOAc) and gradually increase the polarity. Monitor the separation closely using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.

  • Column Overloading: Exceeding the capacity of your column will lead to broad peaks and poor separation, which can be mistaken for low recovery.

    • Solution: As a general rule, for silica gel, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Issue 2: Co-elution of Impurities

Question: I am having trouble separating my target compound from a closely-eluting impurity during column chromatography. How can I improve the resolution?

Answer:

Achieving baseline separation can be challenging, especially if the impurities have similar polarities to your product.

Strategies for Improved Resolution:

  • Optimize the Eluent System:

    • Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your hexane/ethyl acetate mobile phase.

    • Introduce a Third Solvent: Adding a small amount of a different solvent, such as dichloromethane or methanol, can alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): For basic compounds, alumina can sometimes provide better separation and reduce tailing compared to silica gel.

    • Reverse-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography could be an effective alternative.

  • Employ Gradient Elution: A gradual increase in the eluent polarity (a gradient) can help to sharpen peaks and improve the separation of closely-eluting compounds.

Issue 3: Compound Decomposition on Silica Gel

Question: My NMR analysis after column chromatography shows signals that suggest my compound has partially decomposed. Is this common and how can I prevent it?

Answer:

While this compound is generally stable, the acidic nature of silica gel can potentially catalyze the removal of the Boc protecting group, especially with prolonged exposure.

Preventative Measures:

  • Minimize Contact Time: Do not let your compound sit on the column for an extended period. Prepare your fractions and be ready to start the chromatography as soon as the column is loaded.

  • Use Deactivated Silica: As mentioned previously, pre-treating the silica gel with triethylamine can neutralize acidic sites and prevent acid-catalyzed decomposition.

  • Alternative Purification Methods: If decomposition on silica is a persistent issue, consider other purification techniques.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation with minimal risk of decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and molecular weight of pure this compound?

A1: The pure compound is typically a solid.[2] Its molecular formula is C13H21NO3, corresponding to a molecular weight of approximately 239.31 g/mol .[3]

Q2: Which analytical techniques are recommended to confirm the purity of the final product?

A2: A combination of techniques is ideal for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure and identifying any organic impurities.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the sample.

Q3: Can I use recrystallization as an alternative to column chromatography?

A3: Yes, recrystallization can be a very effective purification method if you can identify a suitable solvent or solvent pair. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. You will need to perform solvent screening to determine the optimal conditions.

Q4: What are the typical storage conditions for this compound?

A4: It is recommended to store the compound in a tightly sealed container in a dry environment, typically at 2-8°C.[2][6]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 n-hexane:ethyl acetate).

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient (Optional): Gradually increase the proportion of ethyl acetate in your eluent to increase its polarity and elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Example Eluent Systems for Column Chromatography

Eluent System (v/v)Application
n-Hexane / Ethyl Acetate (9:1 to 7:3)General purpose purification.[1]
n-Hexane / Ethyl Acetate with 0.1% TriethylamineTo minimize tailing and adsorption on silica.
Dichloromethane / Methanol (99:1 to 95:5)For more polar impurities.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification Method Selection cluster_column Column Chromatography Workflow cluster_recrystallization Recrystallization Workflow cluster_analysis Final Analysis Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Initial Assessment Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Packing Pack Column Column_Chromatography->Packing Solvent_Screen Solvent Screening Recrystallization->Solvent_Screen Loading Load Sample Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporation Evaporate Solvent Combine_Pure->Evaporation Pure_Product Purified Product Evaporation->Pure_Product Dissolution Dissolve in Hot Solvent Solvent_Screen->Dissolution Cooling Cool to Crystallize Dissolution->Cooling Filtration Filter Crystals Cooling->Filtration Drying Dry Crystals Filtration->Drying Drying->Pure_Product NMR NMR Pure_Product->NMR MS Mass Spec Pure_Product->MS HPLC HPLC Pure_Product->HPLC

Caption: Decision workflow for the purification of this compound.

References

  • Structure–Activity Studies of 7-Heteroaryl-3-azabicyclo[3.3.1]non-6...
  • This compound - BLDpharm.
  • tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Supporting Information - Beilstein Journals.
  • This compound - PubChem. Available at: [Link]

  • This compound. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Azabicyclo[3.3.1]nonane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonane (3-ABN) systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and pharmaceutically relevant scaffold. The 3-ABN core is a prominent feature in numerous natural products, particularly diterpene alkaloids, and serves as a crucial building block in drug discovery.[1][2] However, its synthesis can present unique challenges related to yield, stereocontrol, and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to equip you with the foundational knowledge and practical insights needed to navigate the complexities of 3-ABN synthesis successfully.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and characterization of the 3-azabicyclo[3.3.1]nonane scaffold.

Q1: What are the primary synthetic routes to the 3-azabicyclo[3.3.1]nonane core?

A1: The construction of the 3-ABN framework is most commonly achieved through a few key strategies. The double Mannich reaction is arguably the most prevalent, involving the condensation of a ketone (or a more complex piperidin-4-one derivative), an aldehyde (often formaldehyde), and an amine (like ammonium acetate or a primary amine).[1][3][4] This method is valued for its efficiency, often allowing for one-pot synthesis of the bicyclic system.[2][5] Other significant routes include the Robinson-Schöpf reaction , a variation of the Mannich reaction using dialdehydes, and intramolecular cyclization strategies.[6][7] For instance, the reaction of enamines derived from N-carboxy-4-piperidones with biselectrophiles like acryloyl chloride provides a robust method for creating specific 3-ABN diones.[8]

Q2: How is the stereochemistry of the 3-ABN system typically determined and controlled?

A2: The stereochemistry of 3-ABNs is a critical aspect, as the bicyclic system can adopt several conformations, primarily a twin-chair or a chair-boat form. The twin-chair conformation is generally preferred, especially when bulky substituents at the C-2 and C-4 positions can adopt equatorial orientations to minimize steric strain.[1] Control over stereoselectivity is achieved by carefully selecting reaction conditions (solvent, temperature, catalyst) and starting materials.[9] The final conformation is elucidated using advanced NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments, which can reveal through-space correlations and establish the relative orientation of substituents.[10][11] In some cases, single-crystal X-ray diffraction is used for unambiguous structural confirmation.[8][11]

Q3: What are the common challenges in the purification of 3-ABN derivatives?

A3: Purification can be challenging, particularly when the products are viscous oils, which is a common occurrence for certain derivatives.[3] These oils can complicate handling and chromatographic separation. Another issue is the presence of closely related stereoisomers or side products that co-elute during column chromatography. Standard silica gel chromatography can sometimes lead to product degradation, especially for sensitive compounds. To overcome these issues, researchers often employ a combination of techniques, including acid-base extraction to isolate the basic amine product, crystallization, or switching to a different stationary phase like alumina.[3][12]

Q4: What are the key spectroscopic signatures for confirming the formation of the 3-ABN scaffold?

A4: NMR spectroscopy is the primary tool for confirming the structure of 3-ABN derivatives. In ¹H NMR, the bridgehead protons (at C-1 and C-5) often appear as characteristic multiplets. The protons on the piperidine rings (C-2, C-4, C-6, C-8) show complex splitting patterns that are highly dependent on the ring conformation.[3][10] In ¹³C NMR, the presence of the carbonyl signal (for nonanone derivatives) is a key indicator, typically appearing around 208-215 ppm. The bridgehead carbons and the carbons adjacent to the nitrogen also have distinct chemical shifts.[3][13] Two-dimensional NMR experiments are essential for assigning the complex spectra and confirming the bicyclic structure.[10]

Troubleshooting Guide: Common Synthetic Issues

This guide provides a structured approach to diagnosing and solving specific problems that may arise during the synthesis of 3-azabicyclo[3.3.1]nonane systems.

Issue 1: Low or No Yield in Mannich Condensation

The Mannich reaction is a cornerstone of 3-ABN synthesis, but it is sensitive to several factors that can suppress yields.

  • Potential Cause 1: Reagent Quality & Stoichiometry

    • Causality: The Mannich reaction is a multi-component condensation. The quality of the aldehyde (e.g., paraformaldehyde depolymerization), the ketone, and the amine source is critical. Incorrect stoichiometry can lead to the formation of mono-addition products or other side reactions, consuming starting materials without forming the desired bicyclic product.[14]

    • Recommended Solution:

      • Reagent Validation: Use freshly opened or purified reagents. If using paraformaldehyde, ensure it is dry and of high purity. For reactions using ammonium acetate, ensure it is anhydrous if the protocol specifies.

      • Stoichiometric Optimization: The typical molar ratio for a 2,4-diaryl-3-ABN synthesis is Ketone:Aldehyde:Amine of 1:2:1.5.[4] Systematically vary these ratios to find the optimal conditions for your specific substrate.

      • Order of Addition: The sequence of reagent addition can be critical. In many protocols, mixing the ketone and amine before the addition of the aldehyde is recommended to control the reaction pathway.[14]

  • Potential Cause 2: Inappropriate Reaction Conditions (Solvent & Temperature)

    • Causality: The solvent plays a crucial role in mediating the solubility of reactants and stabilizing intermediates. Polar aprotic solvents are often used.[1] Temperature affects reaction rates; temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition.

    • Recommended Solution: Screen a panel of solvents. While ethanol or methanol are common, polar aprotic solvents like DMF or DMSO can sometimes improve yields. An attempt to increase reaction temperatures by substituting toluene for benzene has been reported to cause a dramatic decrease in yield in some systems.[8]

  • Potential Cause 3: Formation of Unexpected Side Products

    • Causality: Depending on the substituents of the starting aldehyde, the Mannich reaction can sometimes yield phenanthridines instead of the desired 3-ABN.[1] This is a known competing reaction pathway that can significantly reduce the yield of the target molecule.

    • Recommended Solution: If phenanthridine formation is suspected (confirmable by mass spectrometry and NMR), consider modifying the aldehyde substrate. For example, aldehydes with ortho-methyl groups tend to favor 3-ABN formation, while those with ortho-fluoro groups may favor phenanthridines.[1]

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Purity) start->reagent_check stoich_check Verify Stoichiometry (Ketone:Aldehyde:Amine) start->stoich_check condition_check Evaluate Conditions (Solvent, Temp, pH) start->condition_check side_product_check Analyze for Side Products (e.g., Phenanthridines) start->side_product_check success Yield Improved reagent_check->success If Reagents Degraded optimize_stoich Optimize Molar Ratios stoich_check->optimize_stoich screen_solvents Screen Solvents & Temp condition_check->screen_solvents modify_sm Modify Starting Materials side_product_check->modify_sm optimize_stoich->success screen_solvents->success modify_sm->success

Caption: Troubleshooting flowchart for low-yield Mannich reactions.

Issue 2: Poor Diastereoselectivity

Controlling the stereochemical outcome is often the most significant challenge in 3-ABN synthesis.

  • Potential Cause: Reaction Conditions Favoring Multiple Conformations

    • Causality: The diastereoselectivity of the cyclization is governed by the relative energies of the transition states leading to different isomers. Factors like solvent polarity, temperature, and the choice of base or catalyst can influence which pathway is favored.[9]

    • Recommended Solution:

      • Temperature Control: Perform the reaction at lower temperatures. This often increases selectivity by favoring the pathway with the lowest activation energy.

      • Solvent and Base Screening: The choice of base and solvent can have a dramatic effect. For example, in a Michael addition route to a 3-ABN precursor, using triethylamine in methanol yielded a 4:1 mixture of diastereomers, while switching to potassium carbonate in acetone inverted the selectivity to 1:4.[9] This highlights the importance of empirical screening.

Table 1: Effect of Conditions on Diastereoselectivity
ParameterCondition AOutcome ACondition BOutcome BRationale
Base/Solvent Triethylamine / Methanol4:1 Diastereomeric RatioPotassium Carbonate / Acetone1:4 Diastereomeric RatioThe base and solvent system alters the transition state geometry, favoring different stereochemical outcomes.[9]
Temperature RefluxLower Selectivity0 °C to RTHigher SelectivityLower temperatures provide less energy to overcome higher activation barriers, favoring the most stable transition state.
Conformational Isomers

cluster_0 Twin-Chair Conformation (Preferred) cluster_1 Chair-Boat Conformation A Bulky groups (R) occupy equatorial positions B Lower steric strain C Thermodynamically more stable D One ring in a boat form E Higher steric interactions F Thermodynamically less stable

Caption: Comparison of the two major conformations of the 3-ABN core.

Issue 3: Complex NMR Spectra and Structural Elucidation

The rigid, bicyclic nature of 3-ABNs often leads to complex and overlapping signals in NMR spectra, making definitive structural assignment difficult.

  • Potential Cause: Conformational Rigidity and Signal Overlap

    • Causality: Unlike flexible acyclic molecules, the protons in the 3-ABN system are locked into specific axial or equatorial orientations, leading to distinct and often complex coupling patterns. Protons that are chemically similar but magnetically inequivalent can result in a crowded spectral region.

    • Recommended Solution: Employ a suite of 2D NMR experiments to resolve ambiguities.

      • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and trace the connectivity within each six-membered ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹H-¹³C), allowing for unambiguous carbon assignment based on proton assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, especially across the bridgehead positions.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This is the most powerful tool for determining stereochemistry, as it can distinguish between axial and equatorial substituents and confirm the overall chair-chair or chair-boat conformation.[10][11]

Table 2: Typical NMR Chemical Shifts for the 3-Azabicyclo[3.3.1]nonan-9-one Core
Atom PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
C1, C5 (Bridgehead)2.5 - 3.545 - 55Position is highly dependent on substituents.
C2, C4 (α to N)3.0 - 4.560 - 70Protons can be axial or equatorial, leading to complex splitting.
C6, C81.8 - 2.830 - 45Often shows complex second-order coupling effects.
C71.5 - 2.525 - 40Can be influenced by substituents at adjacent positions.
C9 (C=O)N/A~210The carbonyl carbon is a key diagnostic peak.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Key Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of common 3-ABN structures.

Protocol 1: One-Pot Mannich Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one

This protocol is adapted from established literature procedures for the synthesis of 2,4-diaryl substituted 3-ABNs.[1][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), the desired aromatic aldehyde (2.0 eq), and ammonium acetate (1.5 eq).

  • Solvent: Add absolute ethanol as the solvent (concentration approx. 0.5 M with respect to the ketone).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate from the solution. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough after crystallization, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones via Enamine Intermediate

This protocol is based on the cyclization reaction of an enamine with acryloyl chloride.[8]

  • Enamine Formation: In a round-bottom flask fitted with a Dean-Stark trap, dissolve the starting N-protected-4-piperidone (1.0 eq) and a secondary amine (e.g., morpholine, 1.2 eq) in benzene or toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux until the theoretical amount of water is collected. Cool the mixture to room temperature.

  • Cyclization: Heat the solution of the crude enamine to a vigorous reflux under a nitrogen atmosphere. Add acryloyl chloride (1.1 eq) dropwise over 30 minutes.

  • Reaction: Maintain the mixture at reflux for 18-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-azabicyclo[3.3.1]nonane-6,9-dione. Yields are reported to be highest when using morpholine enamines.[8]

References
  • Arulkumaran, R., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Rasayan Journal of Chemistry, 8(1), 88-100. [Link]

  • Gao, P., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(19), 2859-2862. [Link]

  • Tavlinova, A. P., et al. (2017). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Oriental Journal of Chemistry, 33(1), 473-479. [Link]

  • Goodall, K. J., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]

  • Gao, P., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Publishing. [Link]

  • Arulkumaran, R., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Heterocycles, 55(11), 2199-2206. [Link]

  • Altaf, A. A., et al. (2015). Method of preparing 3-azabicyclo[1][3][3] nonane derivatives. Google Patents.

  • Vafina, G. F., et al. (2006). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 42(1), 66-73. [Link]

  • Krishnan, K. G., et al. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Letters in Organic Chemistry, 12(1), 31-37. [Link]

  • ResearchGate. (n.d.). Robinson–Schöpf reaction | Request PDF. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your synthetic yields.

Introduction to the Synthesis

The primary and most efficient method for synthesizing 2,4-diaryl-3-azabicyclo[3.3.1]nonanones is a one-pot, three-component Mannich reaction. This reaction involves the condensation of a cyclohexanone derivative, an aromatic aldehyde, and a source of ammonia, typically ammonium acetate.[1][2] The reaction proceeds through a tandem sequence of condensations and cyclizations to form the bicyclic core.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones.

Issue 1: Low or No Yield of the Desired Product

Q: I followed the general protocol, but my reaction yielded very little or no 2,4-diaryl-3-azabicyclo[3.3.1]nonanone. What are the likely causes and how can I fix it?

A: Low or no yield in the Mannich synthesis of this bicyclic system can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Purity of Reactants: Ensure that the cyclohexanone and aromatic aldehyde are free of impurities. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which can inhibit the reaction. It is recommended to use freshly distilled or purified aldehydes.

  • Molar Ratios: The stoichiometry of the reactants is critical. An optimized molar ratio of cyclohexanone:aromatic aldehyde:ammonium acetate is typically 1:2:1.5.[1] A sufficient excess of ammonium acetate is crucial to act as both the ammonia source and a buffer, driving the equilibrium towards product formation and preventing the formation of chalcone by-products.[1]

2. Reaction Conditions:

  • Solvent: Polar aprotic solvents are generally preferred for this reaction.[1] Ethanol is a commonly used and effective solvent.

  • Temperature: The reaction is typically stirred at a slightly elevated temperature, around 30-35°C.[1] In some cases, a moderate increase in temperature (e.g., to 35°C from room temperature) has been reported to significantly improve yields.[1] However, excessively high temperatures can lead to the formation of side products.

  • Reaction Time: The reaction time can vary depending on the specific substrates. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

3. Work-up Procedure:

  • Avoidance of Ether: It is crucial to avoid the use of diethyl ether during the reaction work-up, as it can lead to the loss of the product.[1] The product may be partially soluble in ether, leading to reduced isolated yields.

  • Precipitation and Filtration: The product often precipitates from the reaction mixture upon cooling or after standing for a period. Allowing the mixture to stand, sometimes for one to two days, can improve the yield of the isolated product.[1]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

Q: My reaction produces a complex mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge in the Mannich reaction. The most prevalent side product is the chalcone, which arises from the condensation of the aldehyde with the ketone.

1. Chalcone Formation:

  • Cause: Insufficient ammonia source or unfavorable reaction conditions can promote the aldol condensation pathway leading to chalcone formation.

  • Prevention: The use of at least 1.5 equivalents of ammonium acetate to one mole of cyclohexanone is effective in suppressing chalcone formation.[1] The ammonium acetate provides a high concentration of ammonia, which favors the Mannich reaction pathway over the competing aldol condensation.

2. Other Potential Byproducts:

  • Depending on the specific aldehyde used, other side reactions may occur. For instance, certain ortho-substituted aldehydes might lead to the formation of phenanthridines instead of the desired 3-azabicyclo[3.3.1]nonanone.[1] Careful selection of starting materials and optimization of reaction conditions are key to avoiding these alternative reaction pathways.

Reaction Pathway Diagram

Reaction_Pathway Reactants Cyclohexanone + Ar-CHO + NH4OAc Mannich_Pathway Desired Mannich Reaction Reactants->Mannich_Pathway Favored by excess NH4OAc Aldol_Pathway Side Reaction: Aldol Condensation Reactants->Aldol_Pathway Competes with Mannich Product 2,4-Diaryl-3-azabicyclo[3.3.1]nonanone Mannich_Pathway->Product Side_Product Chalcone Byproduct Aldol_Pathway->Side_Product

Caption: Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Mannich reaction for this synthesis?

  • Cyclohexanone: Provides the carbon backbone for the bicyclic system. It must have at least four alpha-hydrogens to participate in the double Mannich reaction.

  • Aromatic Aldehyde: Two molecules of the aldehyde are incorporated to form the 2- and 4-aryl substituents on the bicyclic ring.

  • Ammonium Acetate: Serves as the in-situ source of ammonia, which forms the nitrogen of the azabicycle. It also acts as a mild acidic catalyst and a buffer.

Q2: Can I use other ketones besides cyclohexanone?

Yes, other ketones with at least four alpha-hydrogens can be used, which will result in derivatives of the 3-azabicyclo[3.3.1]nonanone core. For example, using substituted cyclohexanones can introduce substituents at various positions on the bicyclic ring.

Q3: How does the electronic nature of the substituents on the aromatic aldehyde affect the reaction?

The electronic properties of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aryl rings have been reported to enhance the biological activity of the resulting compounds.[1]

Q4: Are there alternative, "greener" synthetic methods available?

Yes, microwave-assisted synthesis has been reported as a green methodology for this reaction. It can significantly reduce reaction times (to a few minutes) and often leads to good yields.[1]

Experimental Protocols

Detailed Protocol for the One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Cyclohexanone (1 equivalent)

  • Aromatic aldehyde (2 equivalents)

  • Ammonium acetate (1.5 equivalents)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add cyclohexanone (1 eq.), the aromatic aldehyde (2 eq.), and ammonium acetate (1.5 eq.).

  • Add ethanol as the solvent. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Stir the mixture at 30-35°C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours to a day), cool the reaction mixture to room temperature.

  • Allow the mixture to stand, without stirring, for 24-48 hours to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product in a vacuum oven to obtain the crude 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Purification Protocol: Column Chromatography and Recrystallization

Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate is commonly used. The polarity of the eluent can be gradually increased to elute the desired product.

  • Procedure:

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

  • Solvent: Ethanol is often a suitable solvent for recrystallization.

  • Procedure:

    • Dissolve the crude or column-purified product in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative Examples)

EntryAromatic AldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthanol30-3524~65-70[1]
24-MethoxybenzaldehydeEthanol351274[1]
34-ChlorobenzaldehydeEthanol30-3524~60-65N/A
42-MethylbenzaldehydeEthanolRoom Temp48~50-55[1]

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

References

  • Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes. (URL not available)
  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. [Link]

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers. (URL not available)

Sources

troubleshooting diastereoselectivity in azabicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azabicyclo[3.3.1]nonane Synthesis

Welcome to the dedicated support center for troubleshooting diastereoselectivity in the synthesis of azabicyclo[3.3.1]nonane systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these conformationally unique bicyclic structures. Here, we will dissect common challenges, provide evidence-based solutions, and explain the mechanistic reasoning behind our recommendations.

Troubleshooting Guide: Diastereoselectivity Issues

This section addresses specific, hands-on problems you may be encountering at the bench.

Question 1: "My double Mannich reaction is yielding a mixture of diastereomers. How can I favor the formation of the endo,endo isomer over the exo,exo or endo,exo products?"

This is a frequent challenge, as the reaction of a primary amine, formaldehyde, and a 1,3-dicarbonyl equivalent can proceed through several competing transition states. The desired endo,endo isomer typically arises from a chair-chair transition state, which is often the thermodynamically favored product. However, kinetic factors can lead to other isomers.

Core Insight: The key is to control the equilibrium between the different intermediates and transition states.

Troubleshooting Steps:

  • Re-evaluate Your Acid Catalyst: The choice and concentration of the acid catalyst are critical. A Brønsted acid like acetic acid or hydrochloric acid is often used to promote the formation of the initial iminium ion and subsequent Mannich reaction.

    • Expert Tip: If you are getting a mixture, consider switching to a Lewis acid. Lewis acids like TiCl₄ or Sc(OTf)₃ can coordinate to the carbonyl oxygen, providing a more organized transition state and enhancing facial selectivity.

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature directly influence the reaction kinetics and equilibria.

    • Protocol: Begin with a non-polar solvent like dioxane or toluene at a moderate temperature (e.g., 80 °C). If selectivity remains poor, a more polar solvent like ethanol or even water can sometimes favor the more stable chair-chair transition state due to better solvation of charged intermediates.

    • Causality: Higher temperatures can provide the energy to overcome the activation barrier to the thermodynamically more stable product, but can also lead to side reactions. A systematic temperature screen from 50 °C to 110 °C is recommended.

  • Substrate Steric Hindrance: The steric bulk of the substituents on your amine or ketone precursor can dramatically influence the outcome.

    • Mechanistic Rationale: Bulky groups will preferentially occupy equatorial positions in the transition state to minimize A-strain and 1,3-diaxial interactions. If your substrate design allows, introducing a sterically demanding group can effectively block one face of the enol/enolate, guiding the electrophilic attack of the iminium ion.

Workflow for Optimizing Selectivity

G cluster_0 Troubleshooting Flow start Poor Diastereoselectivity Observed catalyst Screen Acid Catalysts (Brønsted vs. Lewis) start->catalyst Initial Step solvent Optimize Solvent & Temperature catalyst->solvent If still poor substrate Analyze Substrate Sterics solvent->substrate If still poor result Improved Selectivity? substrate->result success Proceed with Optimized Protocol result->success Yes re_evaluate Re-evaluate Mechanistic Pathway (e.g., consider alternative synthetic route) result->re_evaluate No

Caption: A decision-making workflow for troubleshooting diastereoselectivity.

Question 2: "I'm attempting a stereoselective reduction of an azabicyclo[3.3.1]nonan-3-one. How can I control the facial selectivity to obtain a specific alcohol diastereomer?"

The reduction of the ketone in the azabicyclo[3.3.1]nonane core is highly dependent on the steric and electronic environment around the carbonyl group. The approach of the hydride reagent can be directed by the existing stereochemistry of the bicyclic system.

Core Insight: The facial selectivity of the reduction is governed by the relative steric hindrance of the two faces of the carbonyl group, often dictated by the orientation of the piperidine ring.

Troubleshooting Steps:

  • Choice of Hydride Reagent: The size of the hydride reagent is paramount.

    • For Attack from the Less Hindered Face: Use a small, unhindered reagent like sodium borohydride (NaBH₄). This will typically approach from the side with less steric clash.

    • For Attack from the More Hindered Face: Employ a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride®. The large steric profile of these reagents forces them to approach from the less sterically encumbered face of the molecule, effectively attacking the more hindered face of the carbonyl.

  • Chelation-Controlled Reduction: If you have a nearby heteroatom (e.g., an ester or another nitrogen), you can use a Lewis acidic reducing agent like diisobutylaluminium hydride (DIBAL-H) or a system with a separate Lewis acid (e.g., CeCl₃ with NaBH₄, the Luche reduction).

    • Mechanistic Rationale: The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom, creating a rigid, five- or six-membered ring intermediate. This locks the conformation and exposes one face of the carbonyl to hydride attack, leading to high diastereoselectivity.

Data Summary: Effect of Reducing Agent on Diastereoselectivity

Reducing AgentTypical SolventTemperature (°C)Common Outcome for Azabicyclo[3.3.1]nonan-3-one
NaBH₄Methanol0 to 25Often favors the equatorial alcohol via axial attack.
LiAlH₄THF, Ether0 to 35More reactive, less selective than NaBH₄.
L-Selectride®THF-78Favors the axial alcohol via equatorial attack due to steric bulk.
DIBAL-HToluene, THF-78Can be highly selective depending on chelation possibilities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the prevalence of the chair-chair conformation in azabicyclo[3.3.1]nonanes?

The chair-chair conformation is generally the most stable arrangement for the azabicyclo[3.3.1]nonane skeleton because it minimizes angle strain and torsional strain, similar to cyclohexane. However, in substituted systems, non-bonding interactions (transannular interactions) between the C3 and C7 positions can lead to a flattening of one of the rings or even adoption of a chair-boat conformation. The presence of the nitrogen atom also influences the conformational preference due to its lone pair and potential for hydrogen bonding.

Q2: What analytical techniques are best for determining the diastereomeric ratio of my product mixture?

  • ¹H NMR Spectroscopy: This is the most powerful and common method. The relative integrals of well-resolved, non-overlapping peaks corresponding to each diastereomer can be used to determine the ratio. Key diagnostic signals are often the protons adjacent to the nitrogen or the substituent groups.

  • ¹³C NMR Spectroscopy: Different diastereomers will have distinct sets of carbon signals. This can be particularly useful if the proton NMR is too complex.

  • HPLC/UPLC: Chiral stationary phases can be used to separate diastereomers, providing a very accurate ratio based on peak area. Even on standard reverse-phase columns (C18), diastereomers often have slightly different retention times.

  • X-ray Crystallography: If you can grow a suitable crystal of one of the diastereomers, this provides unambiguous proof of its relative stereochemistry.

Protocols

Protocol 1: General Procedure for a Double Mannich Reaction

This is a representative protocol and must be adapted for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), the primary amine hydrochloride salt (1.0 eq), and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add aqueous formaldehyde (37% wt, 2.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (or the optimized temperature) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. Basify the residue with a suitable base (e.g., saturated NaHCO₃ solution) to pH > 9 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to isolate the desired diastereomer.

References

  • O'Hagan, D. (2000). The tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. [Link]

  • Cossy, J., & D. G. Pardo (1998). Synthesis of azabicyclic compounds. Current Organic Chemistry, 2(3), 253-286. [Link]

Technical Support Center: Boc Deprotection of Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from azabicyclo[3.at]nonane derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Introduction: The Azabicyclo[3.3.1]nonane Scaffold and the Challenge of Boc Deprotection

The azabicyclo[3.3.1]nonane core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The Boc group is a widely used protecting group for the nitrogen atom within this framework due to its stability under various conditions and its generally straightforward removal under acidic conditions.[3][4] However, the unique steric and electronic properties of the azabicyclo[3.3.1]nonane system can present specific challenges during Boc deprotection, leading to incomplete reactions, side-product formation, and difficult purifications.

This guide is structured to address these challenges in a practical, question-and-answer format, providing you with the expertise to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What are the likely causes and how can I improve the reaction?

Answer:

This is a common issue that can often be attributed to insufficient acid strength, steric hindrance, or suboptimal reaction conditions.

Underlying Causes:

  • Steric Hindrance: The bicyclic nature of the azabicyclo[3.3.1]nonane skeleton can sterically shield the Boc group, making it less accessible to the acidic reagent.

  • Insufficient Acidity: While TFA is a strong acid, its effectiveness can be diminished if the concentration is too low or if the substrate itself is a weak base.

  • Reaction Time and Temperature: Deprotection of sterically hindered Boc groups may require longer reaction times or elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Protocols:

Reagent SystemTypical ConditionsKey Considerations
TFA/DCM 25-50% TFA in DCM, room temperature, 1-4 hours.[5]Monitor reaction progress carefully by TLC or LC-MS. Over-exposure can lead to side reactions.
HCl in Dioxane/Methanol 4M HCl in dioxane or methanolic HCl, room temperature, 1-16 hours.[6][7]Often provides a cleaner reaction and the resulting hydrochloride salt can sometimes be precipitated directly.[6]

Step-by-Step Protocol (HCl in Dioxane):

  • Dissolve the Boc-protected azabicyclo[3.3.1]nonane derivative in a minimal amount of dioxane.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or purified further.[6][7]

FAQ 2: I am observing significant side-product formation, particularly tert-butylation of other functional groups in my molecule. How can I prevent this?

Answer:

The formation of tert-butylated byproducts is a known issue in Boc deprotection and arises from the trapping of the intermediate tert-butyl cation by nucleophilic functional groups on your substrate.[8][9]

Mechanism of Side-Product Formation:

Boc_Amine Boc-Protected Amine Protonation Protonation by Acid (H+) Boc_Amine->Protonation Intermediate Unstable Intermediate Protonation->Intermediate Deprotection Deprotection Intermediate->Deprotection Amine_Salt Amine Salt (Product) Deprotection->Amine_Salt tBu_Cation tert-Butyl Cation Deprotection->tBu_Cation Nucleophile Nucleophilic Group (e.g., -OH, -SH, Ar-H) tBu_Cation->Nucleophile Alkylation Side_Product tert-Butylated Side Product Nucleophile->Side_Product

Caption: Mechanism of tert-butylation side-product formation.

Mitigation Strategies:

The key to preventing this side reaction is to introduce a "scavenger" into the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than the functional groups on your substrate.

Common Scavengers and Their Applications:

ScavengerTarget Functional GroupTypical Concentration
Anisole Electron-rich aromatics5-10% v/v
Thioanisole Thiols, electron-rich aromatics5-10% v/v
Triethylsilane (TES) General purpose, reduces the cation2-5 equivalents
Water Can act as a scavenger in some casesSmall amounts (can affect reaction rate)

Step-by-Step Protocol (TFA/DCM with Anisole):

  • Dissolve the Boc-protected azabicyclo[3.3.1]nonane derivative in DCM.

  • Add anisole (5-10% of the total volume).

  • Cool the mixture to 0°C.

  • Slowly add TFA (25-50% of the total volume).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Proceed with the standard workup procedure.

FAQ 3: My deprotected amine is highly water-soluble, making aqueous workup and extraction difficult. What are some effective workup and purification strategies?

Answer:

The basic nitrogen of the deprotected azabicyclo[3.3.1]nonane can lead to high water solubility, especially in its protonated form. This complicates extraction with organic solvents.

Alternative Workup and Purification Techniques:

  • Direct Precipitation of the Salt: After deprotection with HCl in an organic solvent like dioxane or methanol, the resulting hydrochloride salt may precipitate directly from the reaction mixture. This can be isolated by filtration.[6]

  • Solvent Evaporation and Trituration: After removing the acid and solvent under reduced pressure, the residue can be triturated with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization or precipitation of the amine salt.

  • Ion-Exchange Chromatography: For particularly challenging purifications, a basic ion-exchange resin (e.g., Amberlyst A21) can be used. The crude product is dissolved in a suitable solvent (like methanol) and passed through the resin. The resin captures the acidic impurities, and the free amine is eluted.[6]

  • Salt Formation for Improved Handling: Converting the free amine to a more crystalline salt, such as a fumarate or tartrate, can facilitate purification by recrystallization and improve the handling properties of the final compound.[10]

Workup Logic Diagram:

start Crude Deprotected Amine is_solid Is the Amine Salt a Solid? start->is_solid filter Filter and Wash is_solid->filter Yes is_soluble Is the Amine Water-Soluble? is_solid->is_soluble No purified Purified Amine Salt filter->purified extract Aqueous Workup and Extraction is_soluble->extract No evaporate Evaporate Solvents is_soluble->evaporate Yes extract->purified triturate Triturate with Non-Polar Solvent evaporate->triturate ion_exchange Ion-Exchange Chromatography evaporate->ion_exchange If trituration fails salt_formation Consider Alternative Salt Formation evaporate->salt_formation For improved handling triturate->purified ion_exchange->purified salt_formation->purified

Caption: Decision tree for workup and purification of deprotected amines.

FAQ 4: My substrate contains other acid-sensitive functional groups (e.g., esters, acetals). Are there milder deprotection methods available?

Answer:

Yes, when dealing with substrates containing other acid-labile functional groups, the use of strong acids like TFA or HCl can be problematic. In such cases, milder or alternative deprotection strategies are necessary.

Mild Deprotection Methods:

MethodReagentsConditionsAdvantages
Oxalyl Chloride in Methanol Oxalyl chloride, MethanolRoom temperature, 1-4 hoursMild conditions, tolerates many functional groups.[11][12][13]
Lewis Acids ZnBr₂, TMSI, BF₃·OEt₂Varies with reagentCan offer different selectivity compared to protic acids.[3][14]
Thermolytic Deprotection Heat (in a suitable solvent)High temperatures (>100°C)Avoids acidic reagents altogether.[15]
Aqueous Phosphoric Acid H₃PO₄ in THFMildly acidicEnvironmentally benign.[4]

Featured Mild Protocol: Oxalyl Chloride in Methanol

This method is particularly useful for sensitive substrates as it proceeds under neutral conditions at room temperature.[11][12][13]

Step-by-Step Protocol:

  • Dissolve the Boc-protected azabicyclo[3.3.1]nonane derivative in methanol.

  • Cool the solution to 0°C.

  • Slowly add oxalyl chloride (1-3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

Conclusion

The successful deprotection of the Boc group from azabicyclo[3.3.1]nonane derivatives requires careful consideration of the substrate's unique properties and the potential for side reactions. By understanding the underlying chemical principles and having a range of troubleshooting strategies at your disposal, you can navigate these challenges effectively. This guide provides a starting point for optimizing your experimental conditions and achieving your synthetic goals.

References

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane ... - Google.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 - EPO. Available at: [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • EP0076592B1 - Azabicyclo-(3,3,1)-nonylbenzamide derivatives, processes for their preparation, and pharmaceutical compositions containing them - Google Patents.
  • US5110933A - Salts of 3-azabicyclo[3.3.1]nonanes as ... - Google.
  • An attempt to construct indole-fused azabicyclo[3.3.1]nonane ... - Google.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]

  • Specific solvent issues with BOC deprotection. Available at: [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available at: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC - PubMed Central. Available at: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. Available at: [Link]

  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PubMed Central. Available at: [Link]

  • TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Available at: [Link]

Sources

Technical Support Center: 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Introduction

7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, a key intermediate in medicinal chemistry, possesses a rigid bicyclic framework. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating its reactivity, allowing for selective chemical transformations. However, the interplay between the Boc group, the ketone functionality, and the inherent conformational dynamics of the bicyclo[3.3.1]nonane system can lead to stability issues. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the handling, reaction, and purification of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester.

Question 1: After my reaction, I see a new, more polar spot on my TLC, and my final yield of the desired product is low. What could be the cause?

Answer:

This is a classic sign of unintended deprotection of the Boc group. The resulting free amine, 7-Oxo-3-aza-bicyclo[3.3.1]nonane, is significantly more polar and will appear as a new, lower Rf spot on a normal-phase silica TLC plate.

Causality: The Boc (tert-butoxycarbonyl) group is notoriously labile under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine.[2]

Potential Sources of Acidity in Your Experiment:

  • Acidic Reagents: Direct use of acidic reagents, even in catalytic amounts, can cause deprotection.

  • Acidic Byproducts: Some reactions may generate acidic byproducts.

  • Solvent Degradation: Certain solvents, like older batches of chloroform, can contain traces of HCl.

  • Silica Gel: Standard silica gel for chromatography is slightly acidic and can cause partial deprotection if the compound is left on the column for an extended period.

Troubleshooting Steps:

  • Reaction Condition Audit:

    • Carefully review your reaction scheme for any intentionally added or unintentionally generated acids.

    • If an acid is necessary, consider using a milder one or a buffered system.

  • Solvent Check: Use freshly opened or purified solvents.

  • Work-up Modification:

    • Incorporate a mild basic wash (e.g., saturated sodium bicarbonate solution) during your aqueous work-up to neutralize any trace acids before concentration.

  • Purification Strategy:

    • Minimize the time your compound spends on a silica gel column.

    • Consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica.

    • Alternatively, use neutral alumina for chromatography.

Question 2: My NMR spectrum shows a complex mixture, and it seems like I might have isomers. Is this compound prone to epimerization?

Answer:

While less common than Boc group hydrolysis, the potential for epimerization in bicyclo[3.3.1]nonane systems, particularly those with carbonyl groups, should be considered, especially if your reaction conditions involve strong bases.

Causality: The protons on the carbons alpha to the ketone (C6 and C8) are acidic and can be removed by a base to form an enolate. Reprotonation of this planar enolate can occur from either face, potentially leading to the formation of a stereoisomer (epimer). The bicyclo[3.3.1]nonane system can exist in chair-chair and chair-boat conformations, and steric interactions can influence which epimer is thermodynamically favored.[3][4]

Experimental Conditions Favoring Epimerization:

  • Strong Bases: Use of strong bases like sodium hydroxide, potassium tert-butoxide, or LDA.

  • Elevated Temperatures: Increased temperatures can provide the energy needed to overcome the activation barrier for enolate formation.

Troubleshooting and Prevention:

  • Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base, and use it at the lowest effective temperature.

  • Temperature Control: Maintain low temperatures during your reaction and work-up.

  • Reaction Time: Minimize reaction times to reduce the exposure of the compound to basic conditions.

Question 3: I am performing a purification using reverse-phase HPLC with a TFA-containing mobile phase, and I am recovering the deprotected compound. How can I avoid this?

Answer:

This is a common issue when purifying Boc-protected compounds via reverse-phase HPLC. Trifluoroacetic acid (TFA) is a strong acid and is very effective at cleaving the Boc group.[5]

Causality: Even at low concentrations (e.g., 0.1%), TFA in the mobile phase can cause significant deprotection. The problem is often exacerbated during the solvent evaporation step, where the concentration of the non-volatile TFA increases, leading to rapid cleavage of the Boc group.[2]

Troubleshooting Your HPLC Purification:

  • Use a Milder Acid: Replace TFA with a less aggressive acid like formic acid or acetic acid (typically at 0.1%). Be aware that this may lead to broader peaks and reduced resolution compared to TFA.

  • Immediate Neutralization: As your fractions are collected, immediately add a small amount of a mild base (like a dilute solution of ammonium hydroxide in acetonitrile) to neutralize the acid.

  • Lyophilization: If possible, freeze-dry your collected fractions instead of using rotary evaporation. This avoids heating and concentrating the acid.[2]

  • Solid-Phase Extraction (SPE): After elution, you can pass the fractions through a basic SPE cartridge to remove the acid before concentrating.

Part 2: Frequently Asked Questions (FAQs)

Storage and Handling
  • Q: What are the ideal storage conditions for this compound?

    • A: For long-term stability, it is recommended to store 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester in a tightly sealed container at 2-8°C, protected from light and moisture.[6] For shorter periods, storage at room temperature in a desiccator is generally acceptable.

  • Q: Is this compound sensitive to air or moisture?

    • A: While the compound itself is not acutely sensitive to air, the Boc group can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. It is good practice to handle the compound in a dry environment and store it with a desiccant.

  • Q: What are the primary degradation pathways to be aware of?

    • A: The most significant degradation pathway is the acid-catalyzed cleavage of the Boc protecting group.[1][2] Thermal degradation at elevated temperatures can also lead to deprotection.[7] Base-catalyzed epimerization at the carbons alpha to the ketone is a potential but less commonly reported issue.[3][4]

Analytical and Purity Assessment
  • Q: How can I best assess the purity of my sample?

    • A: A combination of techniques is recommended:

      • ¹H NMR Spectroscopy: This is an excellent method to check for the presence of the Boc group (a characteristic singlet at ~1.4-1.5 ppm integrating to 9 protons) and to look for impurities.

      • LC-MS: This can quickly identify the mass of the parent compound and any deprotected byproduct.

      • HPLC: A reverse-phase HPLC method can be used for quantitative purity analysis. A typical starting point would be a C18 column with a water/acetonitrile gradient. To avoid deprotection, use a mobile phase modifier like 0.1% formic acid instead of TFA.[5]

  • Q: What are the common impurities I might find in a commercial sample?

    • A: The most likely impurity is the deprotected analog, 7-Oxo-3-aza-bicyclo[3.3.1]nonane. Depending on the synthetic route, you might also find residual solvents or reagents from the synthesis.

Part 3: Experimental Protocols and Data

Protocol 1: Stability Test Under Acidic Conditions

This protocol allows for a quick assessment of your compound's stability to trace acids.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in 1 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Initial Analysis: Acquire a ¹H NMR spectrum.

  • Spiking: Add a very small, unmeasured drop of acetic acid to the NMR tube.

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, and 24 hours) at room temperature.

  • Analysis: Observe the decrease in the integration of the Boc singlet and the appearance of new peaks corresponding to the deprotected compound.

Condition Expected Observation
Initial (t=0)Sharp singlet for the Boc group at ~1.4-1.5 ppm.
After Acid SpikeGradual decrease of the Boc peak and emergence of new signals.
Diagrams

DegradationPathway cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation Compound 7-Oxo-3-aza-bicyclo[3.3.1]nonane- 3-carboxylic acid tert-butyl ester Deprotected 7-Oxo-3-aza-bicyclo[3.3.1]nonane Compound->Deprotected H⁺ (e.g., TFA, HCl) - Isobutylene - CO₂ Compound->Deprotected Heat (High Temp.) Enolate Enolate Intermediate Compound->Enolate Strong Base (e.g., NaH, LDA) Epimer Epimerized Product Enolate->Epimer Protonation

Caption: Primary degradation pathways for the title compound.

References

  • Wang, D., & Crowe, W. E. (2010). One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes. Organic Letters, 12(6), 1232–1235. [Link]

  • Farah, A. A. (2001). Chair–boat equilibrium as driving force in epimerization of 3,7-dimethylbicyclo[3.3.1]nonan-2,9-dione derivatives. Stereocontrolled synthesis of the 3-exo,7-exo- and 3-endo,7-exo-dimethylbicyclo[3.3.1]nonan-9-ones. Tetrahedron, 57(25), 5435-5444. [Link]

  • Chen, F. M., & Benoiton, N. L. (1979). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 44(13), 2299–2300. [Link]

  • Roy, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Vafina, R. M., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 66-73. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones. [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

Sources

characterization of impurities in Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Synthesis

Introduction

Welcome to the technical support guide for the synthesis and characterization of this compound. This bicyclic ketone is a critical building block in the development of complex pharmaceutical agents. Achieving high purity is paramount, as even trace impurities can impact downstream reactions and the safety profile of the final active pharmaceutical ingredient (API).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to impurity characterization during synthesis. We will explore the causality behind impurity formation, provide robust analytical protocols, and offer field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) on Impurity Characterization

This section addresses the most common questions our application scientists receive regarding impurities encountered during the synthesis of this compound.

Q1: What are the most probable process-related impurities I should expect, and where do they come from?

A1: The synthesis of this bicyclo[3.3.1]nonane core typically involves a Robinson annulation or a related Michael-aldol cascade reaction.[4][5][6] Impurities are generally predictable byproducts of this pathway. The most common classes of impurities include:

  • Unreacted Starting Materials: Residuals of the piperidone precursor or the Michael acceptor (e.g., methyl vinyl ketone).

  • Michael Adduct Intermediate: The product of the initial Michael addition that has failed to undergo the subsequent intramolecular aldol condensation. This is often a 1,5-diketone structure.

  • Aldol Addition Product: The bicyclic keto-alcohol formed after ring closure but before the final dehydration step. This impurity is common if the final condensation/elimination step is incomplete.

  • Polymerization Products: Michael acceptors like methyl vinyl ketone are susceptible to polymerization under basic or acidic conditions, leading to a complex mixture of oligomeric impurities.[4]

  • Positional Isomers: Depending on the substitution pattern of the piperidone starting material, alternative enolates can form, leading to different cyclization products or isomers.

Understanding the reaction mechanism is key to predicting these impurities. The diagram below illustrates the primary synthesis pathway and the points at which these common impurities can arise.

G cluster_main Main Synthesis Pathway cluster_impurities Potential Impurity Formation Start Piperidone Derivative + α,β-Unsaturated Ketone Michael_Adduct Michael Adduct (1,5-Diketone) Start->Michael_Adduct Michael Addition Impurity_Polymer Impurity C: Polymerized Michael Acceptor Start->Impurity_Polymer Side Reaction Aldol_Product Intramolecular Aldol Adduct (Keto-alcohol) Michael_Adduct->Aldol_Product Intramolecular Aldol Addition Impurity_Michael Impurity A: Uncyclized Michael Adduct Michael_Adduct->Impurity_Michael Incomplete Cyclization Final_Product Tert-butyl 7-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate Aldol_Product->Final_Product Dehydration Impurity_Aldol Impurity B: Undehydrated Aldol Product Aldol_Product->Impurity_Aldol Incomplete Dehydration

Caption: Impurity formation pathway in a typical Robinson annulation synthesis.

Q2: My HPLC chromatogram shows significant peak tailing for the main product. What are the common causes and how can I fix it?

A2: Peak tailing is a frequent issue in the analysis of amine-containing compounds like this bicyclo[3.3.1]nonane derivative. The problem often stems from unwanted secondary interactions between the analyte and the stationary phase. Here’s a breakdown of causes and solutions:

  • Cause 1: Silanol Interactions: The most common cause is the interaction of the basic nitrogen atom in your molecule with acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column. This leads to a secondary, undesirable retention mechanism that causes tailing.

    • Solution: Reduce the mobile phase pH to between 2.5 and 3.5 by adding an acid like formic acid or trifluoroacetic acid (TFA).[7] At this pH, the silanol groups are protonated and less active, and the amine is fully protonated, minimizing these interactions.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-Gaussian peak shape.

    • Solution: Dilute your sample and reinject. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.

  • Cause 3: Column Contamination or Degradation: Accumulation of highly retained impurities at the column inlet or degradation of the stationary phase (especially at high pH) can create active sites that cause tailing.

    • Solution: Use a guard column to protect your analytical column.[8] If the problem persists, flush the column with a strong solvent wash sequence (see Protocol 2.2 below) or replace the column if it has reached the end of its lifespan.[7]

Q3: I'm observing a cluster of unexpected, small peaks in my ¹H NMR spectrum. How can I begin to identify what they are?

A3: Unidentified peaks in an NMR spectrum can be daunting, but a systematic approach can help.

  • Check for Common Contaminants: First, rule out common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) and residual synthesis solvents (e.g., methanol, toluene). Compare the chemical shifts of the unknown peaks to standard solvent charts.

  • Analyze the Signals: Look at the multiplicity, integration, and chemical shifts of the unknown peaks.

    • Aldehydic protons from an uncyclized intermediate might appear far downfield (9-10 ppm).

    • Vinyl protons from unreacted Michael acceptors or intermediates might appear in the 5-7 ppm region.

    • The presence of broad signals could indicate polymeric material.

  • Leverage 2D NMR: If the impurities are present at a sufficient concentration (>1-2%), 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks to piece together fragments of the impurity structures.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing powerful connectivity information.

  • LC-MS Analysis: The most powerful combination for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9] It provides the molecular weight of the impurities separated by HPLC, which is often the most critical piece of information for proposing a structure.

Section 2: Analytical & Troubleshooting Protocols

This section provides detailed, self-validating protocols for the analysis and troubleshooting of this compound.

Protocol 2.1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a robust starting point for developing a stability-indicating HPLC method. The goal is to achieve baseline separation of the main compound from all potential process-related impurities.

ParameterRecommended ConditionRationale & Causality
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column provides the resolution needed to separate closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to minimize silanol interactions and ensure good peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA wide gradient ensures that both polar (e.g., Michael adduct) and non-polar impurities are eluted.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection UV at 210 nmThe ketone chromophore absorbs at low UV wavelengths.
Injection Vol. 2 µLSmall injection volume helps prevent column overload.

Self-Validation Check: A method is considered robust if the retention time of the main peak does not shift significantly (>2%) and peak shape remains symmetrical when mobile phase composition (±2%) or column temperature (±5 °C) are deliberately varied.

Protocol 2.2: Troubleshooting Common HPLC Issues

This guide provides a systematic way to diagnose and resolve common HPLC problems. The core principle is to change only one variable at a time to isolate the root cause.

SymptomPossible Cause(s)Recommended Corrective Action(s)
Drifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration is insufficient.1. Manually prepare mobile phase; check pump mixing valve.[8] 2. Ensure the column compartment is on and stable. 3. Equilibrate the column for at least 10 column volumes before injection.
Ghost Peaks 1. Contamination in the autosampler/injection port. 2. Carryover from a previous injection. 3. Contaminated mobile phase.1. Perform a needle wash with a strong solvent. 2. Run a blank gradient after a high-concentration sample.[10] 3. Prepare fresh mobile phase and filter it.
High Backpressure 1. Blockage in the system (e.g., guard column, tubing). 2. Column frit is plugged. 3. Sample precipitation on the column.1. Systematically remove components (guard, then column) to locate the blockage.[7] 2. Back-flush the column with a filtered mobile phase. 3. Ensure the sample is fully dissolved in the mobile phase.

Section 3: Systematic Workflow for Impurity Investigation

When an unknown impurity is detected, a logical and systematic workflow is essential for efficient identification and characterization. The following diagram outlines a best-practice approach.

G start_node Impurity Detected (e.g., >0.1% by HPLC) A Perform LC-MS Analysis start_node->A process_node process_node decision_node decision_node result_node result_node end_node end_node B Molecular Weight Obtained? A->B C Hypothesize Structure (Based on MW and Reaction Path) B->C Yes I Re-evaluate MS data (Fragmentation, Adducts) B->I No D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D J Synthesize Proposed Structure C->J Alternative Path E Perform Structural Elucidation (NMR, IR, etc.) D->E F Structure Confirmed? E->F G Structure Confirmed F->G Yes H Review Synthesis Step Modify Reaction Conditions F->H No G->H I->C K Compare with Isolated Impurity (Co-injection in HPLC) J->K K->F

Caption: A systematic workflow for the identification and characterization of unknown impurities.

References

  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Cogent Chemistry.
  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development.
  • HPLC Troubleshooting. (n.d.). GRACE.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. (1976). Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • HPLC Reproducibility Problems? It's NOT Your Method.
  • Robinson Annul
  • The Robinson Annul
  • Robinson annul
  • Robinson Annulation Reaction Mechanism. (2018). YouTube.

Sources

Validation & Comparative

Navigating the Bicyclic Scaffold: A Comparative NMR Analysis of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate and N-Boc-nortropinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigid bicyclic frameworks of molecules like Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate are invaluable scaffolds in the design of novel therapeutics. Their constrained conformations allow for precise positioning of pharmacophores, leading to enhanced target affinity and selectivity. A thorough understanding of their structural nuances, primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for their effective utilization. This guide provides a detailed comparison of the NMR spectral data of this compound with a closely related alternative, N-Boc-nortropinone, supported by experimental protocols and structural insights.

The bicyclo[3.3.1]nonane core, a prominent structural motif in natural products and synthetic molecules, is known for its conformational rigidity. The introduction of heteroatoms, such as nitrogen, into this framework creates opportunities for diverse functionalization and modulation of physicochemical properties, making these scaffolds highly attractive in medicinal chemistry. This compound, with its protected nitrogen and a ketone functionality, serves as a versatile building block for the synthesis of more complex molecules.

Deciphering the Spectroscopic Fingerprint: NMR Analysis

A definitive characterization of molecular structure relies heavily on NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment and connectivity of each atom within a molecule.

For a practical comparison, we turn to the structurally analogous N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), a well-characterized bicyclic amine. Though differing in its bicyclo[3.2.1]octane core, it shares the key features of a Boc-protected nitrogen and a ketone within a rigid framework, making it a relevant point of comparison.

Comparative NMR Data
FeatureThis compound (Predicted)N-Boc-nortropinone (Reported)
¹H NMR
Boc group (s, 9H)~1.4-1.5 ppm~1.49 ppm
Bridgehead ProtonsComplex multiplets, likely in the 2.0-3.0 ppm rangeMultiplets in the 2.5-3.0 ppm range
Protons adjacent to NBroad multiplets, ~3.0-4.0 ppm, showing conformational dependenceMultiplets around 4.3-4.5 ppm
Protons α to KetoneDistinct multiplets, ~2.2-2.8 ppmMultiplets in the 2.2-2.8 ppm range
¹³C NMR
Carbonyl (Ketone)>200 ppm~208 ppm
Carbonyl (Boc)~154 ppm~154 ppm
Quaternary C (Boc)~80 ppm~80 ppm
Bridgehead Carbons~35-50 ppm~50-60 ppm
Carbons adjacent to N~45-55 ppm~50-55 ppm
Carbons α to Ketone~40-50 ppm~45-50 ppm
CH₃ (Boc)~28 ppm~28.5 ppm

Note: The predicted data for this compound is based on general chemical shift ranges for similar structures and should be considered an estimation.

The key differentiator in the NMR spectra of these two compounds would arise from the symmetry and ring strain of their respective bicyclic systems. The bicyclo[3.3.1]nonane system of the primary compound is generally more flexible than the bicyclo[3.2.1]octane system of N-Boc-nortropinone, which could lead to broader signals or temperature-dependent spectral changes.

Experimental Protocols

The synthesis of these bicyclic ketones is crucial for their availability in research. Below are representative protocols for the synthesis of the core structures.

Synthesis of the 3-Azabicyclo[3.3.1]nonan-7-one Core

A common strategy for constructing the 3-azabicyclo[3.3.1]nonane skeleton is the Robinson-Schöpf reaction or variations thereof. This typically involves the condensation of a piperidone derivative with a suitable three-carbon component.

General Procedure:

  • Enamine Formation: A protected 4-piperidone, such as N-Boc-4-piperidone, is reacted with a secondary amine (e.g., morpholine) to form the corresponding enamine.

  • Michael Addition: The enamine then undergoes a Michael addition with an α,β-unsaturated carbonyl compound like acrolein or methyl vinyl ketone.

  • Cyclization and Hydrolysis: The resulting intermediate undergoes an intramolecular cyclization, followed by hydrolysis to yield the desired 3-azabicyclo[3.3.1]nonan-7-one derivative.

SynthesisWorkflow cluster_reaction1 Enamine Formation cluster_reaction2 Michael Addition cluster_reaction3 Cyclization & Hydrolysis Piperidone N-Boc-4-piperidone Enamine Enamine Intermediate Piperidone->Enamine [1] Enamine_Reagent Secondary Amine (e.g., Morpholine) Enamine_Reagent->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct [2] Final_Product This compound Michael_Adduct->Final_Product [3] Michael_Reagent α,β-Unsaturated Carbonyl Michael_Reagent->Michael_Adduct

Synthesis of N-Boc-nortropinone

The synthesis of N-Boc-nortropinone is typically achieved through the protection of the commercially available nortropinone hydrochloride.[1]

Step-by-Step Protocol: [1]

  • Neutralization: Nortropinone hydrochloride is suspended in a suitable solvent, such as dichloromethane (DCM).

  • Base Addition: A base, commonly triethylamine (TEA), is added to neutralize the hydrochloride salt and liberate the free secondary amine.

  • Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture. The nucleophilic secondary amine attacks the electrophilic carbonyl of the (Boc)₂O.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield N-Boc-nortropinone, which can be further purified by chromatography if necessary.

NBocNortropinoneSynthesis cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Nortropinone_HCl Nortropinone Hydrochloride NBoc_Nortropinone N-Boc-nortropinone Nortropinone_HCl->NBoc_Nortropinone Boc Protection Reagents TEA, (Boc)₂O, DCM Reagents->NBoc_Nortropinone

Structure-Performance Relationship and Comparative Insights

The choice between this compound and N-Boc-nortropinone as a scaffold will depend on the specific therapeutic target and the desired spatial arrangement of substituents.

  • Conformational Differences: The bicyclo[3.3.1]nonane system can adopt a more flattened chair-chair conformation or a chair-boat conformation, which can influence the orientation of substituents. In contrast, the bicyclo[3.2.1]octane core of nortropinone is more rigid. This difference in conformational flexibility can be a critical design element in drug development.

  • Synthetic Accessibility: While both scaffolds are synthetically accessible, the choice of starting materials and the complexity of the synthetic route may favor one over the other depending on the desired substitution patterns.

  • NMR as a Quality Control Tool: For researchers synthesizing these compounds, NMR spectroscopy is the primary tool for confirming the structure and purity of the final product. A detailed comparison of the obtained spectra with reference data is essential for quality assurance. The presence of characteristic signals for the Boc group, the bridgehead protons, and the protons alpha to the ketone and nitrogen atoms provides a clear spectroscopic signature for each molecule.

Conclusion

This compound and N-Boc-nortropinone represent valuable building blocks in the synthesis of complex, biologically active molecules. While their NMR spectra share some common features due to the presence of the Boc-protected amine and ketone functionalities, key differences arising from their distinct bicyclic frameworks are expected. A thorough understanding of these spectral nuances, coupled with robust synthetic protocols, is essential for researchers and drug development professionals to effectively utilize these scaffolds in the quest for novel therapeutics. The detailed analysis of their NMR data not only confirms their identity and purity but also provides profound insights into their conformational behavior, which is a critical determinant of their biological activity.

References

  • Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones. Semantic Scholar. (n.d.). Retrieved from [Link]

  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Google Patents. (n.d.).
  • This compound. PubChem. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Azabicyclo[3.3.1]nonanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.3.1]nonane (bispidine) framework is a crucial pharmacophore found in a variety of biologically active compounds, including naturally occurring alkaloids.[1] Its rigid bicyclic structure and the presence of a nitrogen atom make it an attractive scaffold for the design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and conformational analysis of these derivatives. This guide provides an in-depth comparison of the NMR spectral features of 3-azabicyclo[3.3.1]nonanone derivatives, supported by experimental data and protocols, to aid researchers in their characterization efforts.

The Significance of Conformational Analysis

The biological activity of 3-azabicyclo[3.3.1]nonanone derivatives is intrinsically linked to their three-dimensional structure.[1] These molecules can exist in several conformations, with the most common being the chair-chair, chair-boat, and twin-boat forms. The preferred conformation is influenced by the nature and stereochemistry of substituents on the bicyclic ring. NMR spectroscopy allows for a detailed investigation of these conformational preferences in solution, which is crucial for understanding structure-activity relationships (SAR).

Key ¹H NMR Spectral Features for Conformational Assignment

The conformation of 3-azabicyclo[3.3.1]nonanone derivatives can be reliably determined by analyzing the coupling constants and chemical shifts of the bridgehead and methylene protons in the ¹H NMR spectrum.

  • Chair-Chair Conformation: In a chair-chair conformation, the protons at C2 and C4 in the piperidine ring typically exhibit distinct axial and equatorial signals. The vicinal coupling constants (³J) between axial and equatorial protons are characteristically small (around 2-5 Hz), while the coupling between two axial protons is large (around 10-13 Hz). A doublet of doublets for equatorial protons at C2, C4, C6, and C8 with large geminal constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz) is indicative of a chair-chair conformation.[2]

  • Boat-Chair Conformation: The presence of a boat conformation in one of the rings leads to significant changes in the coupling patterns. For instance, in some derivatives, the piperidine ring adopts a boat form due to intramolecular hydrogen bonding, which can be identified through specific nuclear Overhauser effect (NOE) correlations.[3]

  • Substituent Effects: The chemical shifts of the protons are highly sensitive to the nature and orientation of substituents. For example, aryl groups at C2 and C4 in an equatorial orientation are a common feature in the preferred twin-chair conformation of many 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.[1]

Illuminating Structural Nuances with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information for the structural and conformational analysis of 3-azabicyclo[3.3.1]nonanone derivatives.

  • Chemical Shifts as Conformational Probes: The chemical shifts of the carbon atoms, particularly the bridgehead carbons (C1 and C5) and the methylene carbons, are diagnostic of the overall ring conformation. For instance, the ¹³C NMR spectra of 3,7-diazabicyclo[3.3.1]nonanes differ significantly from their ketone precursors, lacking the carbonyl signal and showing a characteristic triplet for the C9 methylene group.[2]

  • Distinguishing Diastereomers: ¹³C NMR is particularly powerful in distinguishing between diastereomers. The stereochemistry of substituents can lead to noticeable differences in the chemical shifts of the carbon atoms within the bicyclic framework, aiding in the assignment of relative configurations.[4]

Comparative NMR Data of 3-Azabicyclo[3.3.1]nonanone Derivatives

To illustrate the principles discussed above, the following table summarizes typical ¹H and ¹³C NMR data for representative 3-azabicyclo[3.3.1]nonanone derivatives in a chair-chair conformation.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC, NOESY)
H-1, H-52.5 - 3.040 - 45COSY with adjacent methylene protons; HMBC to C9
H-2ax, H-4ax3.0 - 3.560 - 65Large J-coupling with H-2eq, H-4eq; NOESY with axial protons on the same ring
H-2eq, H-4eq2.0 - 2.560 - 65Small J-coupling with H-2ax, H-4ax
H-6ax, H-8ax2.0 - 2.530 - 35NOESY with other axial protons
H-6eq, H-8eq1.5 - 2.030 - 35
H-7ax, H-7eq1.8 - 2.225 - 30
C-9-210 - 215HMBC with H-1, H-5, H-8, H-6

Note: The chemical shift ranges are approximate and can vary depending on the specific substituents and the solvent used.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is paramount for accurate structural and conformational analysis. The following is a generalized protocol for the NMR analysis of 3-azabicyclo[3.3.1]nonanone derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Filter the solution into a standard 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess the overall purity and obtain initial structural information.
  • Perform a ¹³C NMR experiment, often with DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.
  • For detailed structural and conformational analysis, acquire a suite of 2D NMR spectra, including:
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[5][6]
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[5][6]
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for stereochemical and conformational assignments.[5][6]

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the spectra to the TMS signal.
  • Integrate the ¹H signals and measure the coupling constants.
  • Assign all ¹H and ¹³C signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
  • Use the measured coupling constants and NOE correlations to deduce the preferred conformation of the molecule in solution.

Visualizing Conformational Equilibria

The conformational dynamics of the 3-azabicyclo[3.3.1]nonane skeleton can be represented as an equilibrium between different forms.

G Chair-Chair Chair-Chair Boat-Chair Boat-Chair Chair-Chair->Boat-Chair Energy Barrier Twin-Chair Twin-Chair Chair-Chair->Twin-Chair Interconversion Boat-Chair->Twin-Chair Energy Barrier

Caption: Conformational equilibrium of the 3-azabicyclo[3.3.1]nonane skeleton.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a powerful and essential methodology for the unambiguous structural and conformational characterization of 3-azabicyclo[3.3.1]nonanone derivatives. By carefully examining chemical shifts, coupling constants, and through-space NOE interactions, researchers can gain deep insights into the three-dimensional architecture of these important molecules. This knowledge is fundamental for understanding their chemical reactivity, biological activity, and for the rational design of new therapeutic agents. The use of advanced 2D NMR techniques is highly recommended for a complete and reliable assignment of complex structures within this class of compounds.

References

  • Goodall, K., Brimble, M., & Barker, D. (2006). ¹H and ¹³C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]

  • Goodall, K., Brimble, M., & Barker, D. (2007). ¹H and ¹³C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75–79. [Link]

  • Various Authors. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Jeyaraman, R., Jawaharsingh, C. B., Avila, S., Ganapathy, K., Eliel, E. L., Manoharan, M., Morris‐Natschke, S., & Kenan, W. R., Jr. (1982). Conformational and configurational studies on 3‐azabicyclo[3.3.1]nonane (3‐abn) derivatives and related systems employing carbon‐13 NMR spectroscopy. Journal of Heterocyclic Chemistry, 19(3), 449–458. [Link]

  • Various Authors. (2008). Complete ¹H and ¹³C assignments of (21 R ) and (21 S ) diastereomers of argatroban. Magnetic Resonance in Chemistry. [Link]

  • Various Authors. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]

  • Various Authors. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Various Authors. (1986). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]-NONAN-9-ONE. Taylor & Francis Online. [Link]

  • Marcolli, G., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6351. [Link]

  • Arjunan, P., Berlin, K. D., Barnes, C. L., & van der Helm, D. (1982). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 47(18), 3461–3467. [Link]

  • Various Authors. (2011). A complete 1D and 2D NMR studies of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. Journal of Molecular Structure, 1005(1-3), 31-44. [Link]

  • Marcolli, G., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. [Link]

  • A Technical Guide to the Conformational Analysis of 3-Azabicyclo... (n.d.).
  • Various Authors. (1994). Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their 3-Methyl Derivatives by Quantum Mechanical Calculations, NMR, and X-ray Crystallography. The Journal of Organic Chemistry, 59(1), 12-19. [Link]

  • Marcolli, G. (2024). Synthesis and characterization of novel guanidino-bispidinone derivatives as promising antimicrobial lead compounds. POLITesi. [Link]

  • Various Authors. (2007). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE AND ITS DERIVATIVES. Heteroatom Chemistry, 18(6), 643-650. [Link]

  • Various Authors. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-30. [Link]

  • Various Authors. (2018). SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. ResearchGate. [Link]

  • Various Authors. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, a key building block in medicinal chemistry. We will explore optimal ionization techniques, predict fragmentation pathways based on first principles, and compare its mass spectral characteristics with relevant structural analogues. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound and related structures with high confidence.

Part 1: Ionization Methodologies - A Strategic Comparison

The choice of ionization method is paramount for the successful analysis of any analyte, as it directly influences the resulting mass spectrum. For a molecule like 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, which contains a thermally labile tert-butyloxycarbonyl (Boc) protecting group, the selection of a "soft" ionization technique is critical to preserve the molecular ion and obtain meaningful structural information.

Electron Ionization (EI): This classic "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV).[1][2] While excellent for creating extensive, reproducible fragmentation libraries for small, volatile molecules, EI is unsuitable for our target compound. The high energy involved would lead to the immediate and complete loss of the Boc group and extensive, potentially uninterpretable, fragmentation of the bicyclic core, making it nearly impossible to identify the molecular ion.[3]

Electrospray Ionization (ESI): ESI is the preferred method for this class of compounds.[1][4] It is a soft ionization technique that transfers pre-existing ions from solution into the gas phase with minimal internal energy deposition.[5] This preserves the intact molecule, typically as a protonated species [M+H]⁺, which is essential for confirming the molecular weight (MW: 239.31 g/mol ).[6] ESI is highly compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable soft ionization technique, often complementary to ESI. It is particularly effective for less-polar species that are not efficiently ionized by ESI.[5] While the target molecule has sufficient polarity for ESI, APCI could serve as an alternative method. However, the higher source temperatures sometimes required for APCI could increase the risk of thermal degradation and in-source fragmentation of the Boc group.[7]

Recommendation: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. It provides the sensitivity and softness required to generate a strong molecular ion signal [M+H]⁺, while controlled in-source fragmentation or tandem MS (MS/MS) can be used to elicit structurally informative fragment ions.

Part 2: Elucidating Fragmentation Pathways

Under ESI-MS/MS conditions, the protonated molecule of 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester ([M+H]⁺ at m/z 240.16) undergoes predictable fragmentation, primarily driven by the lability of the Boc group and the presence of the ketone functionality.

Characteristic N-Boc Group Fragmentation

The Boc group is a well-characterized entity in mass spectrometry. Its fragmentation provides immediate evidence of its presence.

  • Loss of Isobutylene: A primary and highly characteristic fragmentation pathway is the loss of isobutylene (56 Da), resulting in a prominent fragment ion at m/z 184.10 [M+H - 56]⁺.

  • Loss of the Complete Boc Group: Cleavage of the N-C(O) bond leads to the loss of the entire Boc-carbonyl moiety as CO₂ and isobutylene (100 Da), yielding the deprotected bicyclic amine at m/z 140.10 [M+H - 100]⁺.

  • tert-Butyl Cation: The formation of the stable tert-butyl cation at m/z 57.07 is another hallmark of Boc-protected compounds.[3]

Fragmentation of the Bicyclic Ketone Core

The underlying bicyclic structure also contributes to the spectrum, particularly after the Boc group is lost.

  • Alpha-Cleavage: Ketones are known to undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[8][9][10] For the fragment at m/z 140.10 (the deprotected core), α-cleavage can lead to the loss of CO (28 Da), resulting in an ion at m/z 112.08.

The predicted fragmentation cascade is visualized in the diagram below.

G parent [M+H]⁺ m/z 240.16 frag1 [M+H - C₄H₈]⁺ m/z 184.10 parent->frag1 - 56.06 Da (Isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 140.10 parent->frag2 - 100.06 Da (Boc Group) frag3 [C₄H₉]⁺ m/z 57.07 parent->frag3 frag4 [M+H - C₅H₈O₂ - CO]⁺ m/z 112.08 frag2->frag4 - 28.00 Da (CO)

Predicted ESI-MS/MS fragmentation pathway.

Part 3: Comparative Analysis with Structural Analogues

To build confidence in spectral interpretation, it is instructive to compare the mass spectrum of the target compound with those of its structural analogues. This allows for the direct assignment of fragmentation pathways to specific structural motifs.

Analogue 1: 3-Azabicyclo[3.3.1]nonan-7-one (Deprotected Core)

  • Rationale: This analogue isolates the fragmentation behavior of the bicyclic ketone core.

  • Expected Spectrum: The protonated molecular ion [M+H]⁺ will appear at m/z 140.10. The characteristic fragments of the Boc group (m/z 57, loss of 56, loss of 100) will be entirely absent. The spectrum will be dominated by fragments arising from the core, such as the loss of CO (m/z 112.08) and H₂O (m/z 122.09).

Analogue 2: N-Boc-3-azabicyclo[3.3.1]nonane (Reduced Ketone)

  • Rationale: This analogue removes the ketone functionality, isolating the fragmentation behavior of the N-Boc protected bicyclic amine.

  • Expected Spectrum: The protonated molecular ion [M+H]⁺ will appear at m/z 226.18. The spectrum will be dominated by the characteristic N-Boc fragmentations (loss of 56 Da to m/z 170.12; loss of 100 Da to m/z 126.12; and the m/z 57 ion). Fragments associated with α-cleavage next to a carbonyl will be absent.

Summary of Key Spectral Features
CompoundFormulaMW[M+H]⁺ (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
Target Molecule C₁₃H₂₁NO₃239.15240.16184.10 (-C₄H₈)140.10 (-Boc)57.07 ([C₄H₉]⁺)
Analogue 1 C₈H₁₃NO139.10140.10122.09 (-H₂O)112.08 (-CO)N/A
Analogue 2 C₁₃H₂₃NO₂225.17226.18170.12 (-C₄H₈)126.12 (-Boc)57.07 ([C₄H₉]⁺)

Part 4: Experimental Protocols

A robust and reproducible analytical method is crucial for accurate characterization. The following protocol outlines a standard LC-MS method for the analysis of the target compound.

Workflow for LC-MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep1 Dissolve sample in Methanol or Acetonitrile (1 mg/mL stock) prep2 Dilute to 1-10 µg/mL in mobile phase A lc C18 Reversed-Phase LC Separation prep2->lc esi Positive Mode Electrospray Ionization lc->esi ms High-Resolution Mass Analyzer (e.g., Q-TOF) esi->ms data1 Extract Ion Chromatogram for m/z 240.16 ms->data1 data2 Analyze MS1 and MS/MS Spectra data1->data2 data3 Confirm Fragmentation Pattern data2->data3

Standard workflow for LC-MS analysis.
Detailed LC-MS Methodology
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Perform a serial dilution to a final working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note on Additives: Formic acid is preferred over trifluoroacetic acid (TFA). While TFA is a strong ion-pairing agent, it is also a strong acid that can cause the cleavage of the Boc group in the sample vial or in the ESI source.[7]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode:

      • MS1 Scan: Scan from m/z 50-500 to detect the [M+H]⁺ ion.

      • MS/MS (Tandem MS): Isolate the precursor ion (m/z 240.16) and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

This protocol provides a self-validating system. The LC retention time confirms the compound's polarity, the high-resolution MS1 scan confirms its elemental composition, and the MS/MS scan confirms its structure through the unique fragmentation pattern detailed in this guide.

References

  • PubChem. (n.d.). tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][6]

  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. School of Chemistry, University of Bristol. Retrieved from [Link][5]

  • Guo, X., et al. (2005). A novel rearrangement in electrospray ionization multistage tandem mass spectrometry of amino acid ester cyclohexyl phosphoramidates of AZT. Journal of Mass Spectrometry, 40(5), 636-41. Retrieved from [Link][11]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link][3]

  • Kruve, A., et al. (2014). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Analytical and Bioanalytical Chemistry, 406(1), 135-43. Retrieved from [Link][12]

  • Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link][1]

  • Leize, E., et al. (2006). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of the American Society for Mass Spectrometry, 17(8), 1149-58. Retrieved from [Link][13]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry, Emory University. Retrieved from [Link][2]

  • McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(12), 1195-1207. Retrieved from [Link][4]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link][8]

  • LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link][9]

  • ResearchGate. (2018). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Retrieved from [Link][14]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link][7]

Sources

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonan-7-one: Strategic Pathways for a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[3.3.1]nonane framework is a rigid and structurally significant motif present in a wide array of biologically active compounds and natural products.[1][2] Its unique conformational constraints make it an attractive template for the design of novel therapeutic agents, influencing fields from neuroscience to infectious disease research. At the heart of many of these molecular architectures lies the ketone derivative, 3-azabicyclo[3.3.1]nonan-7-one, a versatile intermediate amenable to a variety of chemical transformations.

This guide provides a comparative analysis of the two most prominent synthetic routes for the construction of the 3-azabicyclo[3.3.1]nonane core, with a focus on the synthesis of the 7-one isomer. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for the Robinson-Schöpf type condensation (a double Mannich reaction) and the Dieckmann condensation. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most suitable synthetic strategy for their specific research objectives.

Route 1: The Biomimetic Marvel - Robinson-Schöpf Condensation

The Robinson-Schöpf condensation stands as a classic and elegant approach to the synthesis of the tropane and related bicyclic alkaloid scaffolds.[3] This one-pot, multi-component reaction mimics the presumed biosynthetic pathway, offering an efficient and atom-economical route to the 3-azabicyclo[3.3.1]nonane core.[3] The reaction typically involves the condensation of a dialdehyde (such as glutaraldehyde or its synthetic equivalent), a primary amine, and a β-ketoacid or its equivalent.[3][4]

Mechanistic Rationale

The reaction proceeds via a cascade of Mannich reactions.[5] Initially, the primary amine condenses with the dialdehyde to form a di-iminium ion intermediate. Simultaneously, the β-ketoacid undergoes decarboxylation to generate an enolate. This enolate then participates in two sequential intramolecular Mannich-type additions to the iminium ions, leading to the formation of the bicyclic ring system. The pH of the reaction medium is a critical parameter, with optimal yields often achieved under mildly acidic "physiological" conditions that facilitate both iminium ion formation and enolization.[3]

Robinson_Schopf cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Glutaraldehyde Glutaraldehyde Di-iminium_Ion Di-iminium_Ion Glutaraldehyde->Di-iminium_Ion + Primary Amine Primary_Amine Primary_Amine Acetonedicarboxylic_Acid Acetonedicarboxylic_Acid Enolate Enolate Acetonedicarboxylic_Acid->Enolate Decarboxylation 3_Azabicyclo_nonanone 3_Azabicyclo_nonanone Di-iminium_Ion->3_Azabicyclo_nonanone + Enolate (Double Mannich Reaction) Enolate->3_Azabicyclo_nonanone Dieckmann_Condensation Piperidine_Diester Piperidine_Diester Enolate_Formation Enolate Formation Piperidine_Diester->Enolate_Formation Strong Base Intramolecular_Cyclization Intramolecular Cyclization Enolate_Formation->Intramolecular_Cyclization Beta_Keto_Ester β-Keto Ester Intramolecular_Cyclization->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation Acid, Heat 3_Azabicyclo_nonanone 3_Azabicyclo_nonanone Hydrolysis_Decarboxylation->3_Azabicyclo_nonanone

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate scaffold is a conformationally rigid bicyclic structure that has garnered significant interest in medicinal chemistry. Its constrained framework provides a unique three-dimensional arrangement for substituents, making it a valuable template for the design of novel therapeutic agents. This guide offers an in-depth comparison of the biological activities of various derivatives of this scaffold, with a particular focus on their role as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, supported by experimental data and protocols.

The 3-Azabicyclo[3.3.1]nonane Core: A Privileged Scaffold

The 3-azabicyclo[3.3.1]nonane nucleus is a recurring motif in a wide array of biologically active molecules, including natural alkaloids and synthetic compounds.[1] Its rigid chair-chair or boat-chair conformation allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets.[1][2] The introduction of a tert-butyl carboxylate (Boc) group at the 3-position and a ketone at the 7-position provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Comparative Analysis of Derivatives as NAAA Inhibitors

A significant application of the this compound scaffold has been in the development of potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA elevates endogenous PEA levels, offering a promising therapeutic strategy for the management of pain and inflammation.

A series of pyrazole azabicyclo[3.2.1]octane sulfonamides were developed as non-covalent NAAA inhibitors, with the 3-azabicyclo[3.3.1]nonane core playing a crucial role in their activity.[3] The following table summarizes the in-vitro inhibitory activity of key derivatives against human NAAA (h-NAAA).

CompoundR Group on Phenyl Ringh-NAAA IC50 (µM)
37 Ethyl0.051
38 iso-Propyl0.744
39 n-Butyl0.023
41 n-Hexyl0.019
42 iso-Butyl0.114
34 para-Methyl (exo-configuration)8.71

Data sourced from: [3]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends for this class of NAAA inhibitors:

  • Linear vs. Branched Alkyl Chains: Linear alkyl chains at the 4-position of the phenyl ring generally result in more potent inhibitors compared to branched substituents. For instance, the n-butyl derivative 39 (IC50 = 0.023 µM) is significantly more active than its iso-butyl counterpart 42 (IC50 = 0.114 µM).[3]

  • Chain Length: Increasing the length of the linear alkyl chain from ethyl to n-hexyl leads to a progressive increase in inhibitory potency, with the n-hexyl derivative 41 being the most potent in this series (IC50 = 0.019 µM).[3]

  • Stereochemistry: The stereochemistry of the bicyclic scaffold has a profound impact on activity. The exo-configuration of the phenoxy group in compound 34 resulted in a dramatic loss of potency (IC50 = 8.71 µM) compared to the corresponding endo-isomers.[3]

Experimental Protocols

Synthesis of Key Intermediate: this compound

The synthesis of the core scaffold is a critical first step. A common route involves a multi-step process starting from a protected piperidone derivative.[4]

Step 1: Double Mannich Reaction A mixture of a suitable 4-oxopiperidine derivative, paraformaldehyde, and a primary amine (e.g., benzylamine) is reacted in the presence of an acid catalyst (e.g., acetic acid) in a solvent like methanol. This reaction constructs the bicyclic core.[4]

Step 2: Ketone Reduction (if required) If the final product requires a hydroxyl group instead of a ketone at the 9-position (for 3,7-diazabicyclo[3.3.1]nonane systems), a reduction step is performed using reagents like sodium borohydride.[5]

Step 3: Deprotection and Functionalization Protective groups, such as the benzyl group, are removed via catalytic hydrogenation (e.g., H2, Pd/C). The resulting secondary amine can then be acylated or further modified.[4]

NAAA Inhibition Assay

The inhibitory activity of the synthesized compounds against NAAA is typically evaluated using a fluorescence-based assay.

Materials:

  • Recombinant human NAAA enzyme

  • Fluorogenic substrate (e.g., an arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., pH 4.5 citrate/phosphate buffer)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • The NAAA enzyme is pre-incubated with various concentrations of the test compounds in the assay buffer for a specified time at 37°C.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • The rate of reaction is calculated for each compound concentration.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of NAAA inhibition and a typical experimental workflow for evaluating these compounds.

NAAA_Inhibition_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme PEA->NAAA Hydrolysis PPARa PPARα Receptor PEA->PPARa Activation Degradation Degradation Products NAAA->Degradation Inhibitor Azabicyclo[3.3.1]nonane Derivative Inhibitor->NAAA Inhibition AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory Leads to

Caption: Mechanism of NAAA inhibition by 3-azabicyclo[3.3.1]nonane derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Tert-butyl 7-oxo-3-azabicyclo [3.3.1]nonane-3-carboxylate Core Derivatization Derivatization Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification NAAA_Assay NAAA Inhibition Assay (IC50 Determination) Purification->NAAA_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis NAAA_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Experimental workflow for the development of 3-azabicyclo[3.3.1]nonane-based NAAA inhibitors.

Other Potential Biological Activities

While this guide focuses on NAAA inhibition, derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have shown promise in other therapeutic areas:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The rigid nature of this scaffold is well-suited for targeting nAChRs, which are implicated in neurodegenerative disorders like Alzheimer's disease.[4]

  • Antimicrobial and Anticancer Agents: Various derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated significant antibacterial, antifungal, and cytotoxic activities.[6] The introduction of different aryl substituents and modifications at the 9-position have been key areas of exploration.

  • Sigma Receptor Ligands: N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates have been identified as potent and selective ligands for sigma-2 (σ2) receptors, which are overexpressed in many cancer cell lines.[7]

Conclusion

The this compound framework serves as a versatile and privileged scaffold in medicinal chemistry. The comparative analysis of its derivatives as NAAA inhibitors highlights the importance of subtle structural modifications in dictating biological activity. The detailed experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular architecture. Further exploration of this scaffold is warranted to unlock its full potential in addressing a range of unmet medical needs.

References

  • PubChem. This compound. [Link]

  • ResearchGate. (2025). Design and synthesis of polyhydroxylated azabicyclo[3.3.1]nonane as selective lysosomal α-glucosidase stabilizers enhancing cellular uptake. [Link]

  • Mazimba, O., & Mosarwa, K. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-28.
  • Zubrytski, D. S., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • ResearchGate. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]

  • ResearchGate. (2023). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. [Link]

  • Google Patents. (2014). WO2014014962A1 - 5ht3 receptor antagonists.
  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13656-13677. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones: From Antimicrobial to Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. The 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one, a rigid bicyclic amine, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including potent antimicrobial and cytotoxic effects. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering a comparative overview of its performance based on peer-reviewed experimental data. We will dissect the intricate relationship between chemical structure and biological function, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.

The 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Core: Synthesis and Stereochemical Landscape

The primary and most efficient route to the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one core is the one-pot Mannich reaction.[1] This three-component condensation involves a ketone with at least four α-hydrogens (such as cyclohexanone), an aromatic aldehyde, and a source of ammonia (typically ammonium acetate).[1][2] The elegance of this synthesis lies in its operational simplicity and its ability to rapidly generate structural complexity.

From a stereochemical perspective, these bicyclic systems are not planar. Extensive NMR and X-ray crystallography studies have unequivocally demonstrated that 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones predominantly adopt a rigid twin-chair conformation.[3] In this thermodynamically stable arrangement, the two aryl substituents at positions C-2 and C-4 orient themselves in the equatorial position to minimize steric hindrance. This defined three-dimensional structure is a critical determinant of their biological activity, as it dictates how these molecules interact with their biological targets.

cluster_synthesis Mannich Reaction Cyclohexanone Cyclohexanone Mannich_Reaction One-Pot Condensation Cyclohexanone->Mannich_Reaction + Aryl_Aldehyde Aromatic Aldehyde (2 eq.) Aryl_Aldehyde->Mannich_Reaction + Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mannich_Reaction Solvent (e.g., Ethanol) Product 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Mannich_Reaction->Product cluster_aryl Aryl Ring Substituents (C2/C4) cluster_c9 C9 Position Modification SAR_Antimicrobial Antimicrobial SAR EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -Br) SAR_Antimicrobial->EWG Key Factor EDG Electron-Donating Groups (e.g., -OCH3) SAR_Antimicrobial->EDG Comparative Factor Thiosemicarbazone Thiosemicarbazones SAR_Antimicrobial->Thiosemicarbazone Key Factor Activity Increased Antimicrobial Activity EWG->Activity Decreased_Activity Decreased/Moderate Activity EDG->Decreased_Activity Thiosemicarbazone->Activity

Caption: Key SAR takeaways for antimicrobial activity.

Cytotoxic Activity: A Shift Towards Pro-oxidant Effects

Intriguingly, the same structural modifications that enhance antimicrobial activity also appear to drive cytotoxic effects against cancer cell lines. The introduction of halogen atoms on the aryl rings is a consistent theme in potent cytotoxic analogs. One hypothesis for this observation is that these halogenated compounds may exert their anticancer effects through pro-oxidant mechanisms. [4] A study on a series of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones against the human liver cancer cell line (HepG2) provides compelling evidence for this SAR trend.

Table 2: Cytotoxicity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 2'-Thienoyl Hydrazone Derivatives against HepG2 Cells

Compound IDR (Aryl Substituent)IC₅₀ (µg/mL)Reference
9 H35.12[4]
10 4-CH₃33.48[4]
11 4-OCH₃10.16[4]
12 4-F3.76[4]
13 4-Cl5.21[4]
14 4-Br7.34[4]
15 4-CH(CH₃)₂21.12[4]

Data extracted from Manimaran et al., 2015. [4] The data clearly demonstrates that the fluoro-substituted compound (12 ) exhibits the most potent cytotoxic activity, with an IC₅₀ value of 3.76 µg/mL. [4]This is a nearly 10-fold increase in potency compared to the unsubstituted parent compound (9 ). The chloro (13 ) and bromo (14 ) analogs also show strong activity. Conversely, analogs with electron-donating groups like methyl (10 ) and isopropyl (15 ) show significantly weaker cytotoxicity. [4]Interestingly, the methoxy-substituted compound (11 ) also displays notable activity, suggesting a more complex interplay of electronic and steric factors in determining cytotoxicity. Further investigation revealed that the most active compound (12 ) induced apoptotic cell death in HepG2 cells. [4]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the presented data, this section outlines the standardized methodologies employed for evaluating the biological activities of these compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution/Agar Disc Diffusion)

The antimicrobial activity is commonly determined using either the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or the agar disc diffusion method.

A. Broth Microdilution Method (for MIC determination):

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Agar Disc Diffusion Method:

  • Plate Preparation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate. [5]2. Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. [5][6]3. Incubation: The plates are incubated under the conditions described above.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound. [6]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight. [7]2. Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for an additional 2-4 hours at 37°C. [8]4. Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to each well to dissolve these crystals. [7]5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. [8]6. IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

cluster_mtt MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: A simplified workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one scaffold represents a highly adaptable and promising platform for the development of new therapeutic agents. The structure-activity relationship studies consistently demonstrate that the introduction of electron-withdrawing substituents, particularly halogens, on the C-2 and C-4 aryl rings is a key strategy for enhancing both antimicrobial and cytotoxic activities. Furthermore, modification of the C-9 ketone to form hydrazone and thiosemicarbazone derivatives provides another powerful avenue for potency improvement.

The convergence of SAR trends for both antimicrobial and cytotoxic effects suggests that there may be overlapping mechanisms of action or that these compounds target fundamental cellular processes common to both microbes and cancer cells. The pro-oxidant hypothesis for the cytotoxic action of halogenated derivatives is particularly intriguing and warrants further mechanistic investigation.

For drug development professionals, this guide highlights the clear synthetic accessibility and tunable biological activity of this scaffold. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring a wider range of substituents, and elucidating their precise molecular targets to unlock their full therapeutic potential. The robust and well-defined SAR data presented herein provides a solid foundation for the rational design of the next generation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-based therapeutics.

References

  • Hussain, A., & Rama, N. H. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-30.
  • Sroor, F. M., et al. (2023). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. ResearchGate. [Link]

  • Kabilan, S., et al. (2010). Efficient Synthesis of Novel 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazoline Derivatives. Synthetic Communications, 40(11), 1694-1700. [Link]

  • Hussain, A., & Rama, N. H. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Parthiban, P., et al. (2012). Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. ResearchGate. [Link]

  • Roy, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22373-22413. [Link]

  • Umamatheswari, S., & Kabilan, S. (2011). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 430-439. [Link]

  • Jeyaraman, R., & Avila, S. (1991). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 91(5), 847-882. [Link]

  • Szychowska, K., et al. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25, 2393-2411. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Parthiban, P., et al. (2010). Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1′,2′,4′-triazolidin-3′-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities. European Review for Medical and Pharmacological Sciences, 14(10), 851-858.
  • ResearchGate. The antimicrobial activity of the synthesized compounds 3a–g by disc diffusion method. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • Manimaran, M., et al. (2015). Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. Iranian Journal of Pharmaceutical Research, 14(3), 851-860. [Link]

  • Co-Lab. Chemistry of 3-azabicyclo[3.3.1]nonanes. [Link]

  • Xavier, J. J. F., et al. (2012). Synthesis and antibacterial, antifungal activities of some 2 r, 4 c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones. Medicinal Chemistry Research, 21, 345-350. [Link]

  • Manimaran, M., Ganapathi, A., & Balasankar, T. (2015). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Journal of Materials Science and Chemical Engineering, 3(7), 1-13. [Link]

  • Springer. Synthesis and antibacterial, antifungal activities of some 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones. [Link]

  • Co-Lab. Chemistry of 3-azabicyclo[3.3.1]nonanes. [Link]

  • ResearchGate. (2012). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Asghar, S., et al. (2013). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Chem, 3(S1), 1-5. [Link]

Sources

A Comparative Guide to the Efficacy of Azabicyclo[3.3.1]nonane vs. Azabicyclo[3.2.2]nonane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The rigid, three-dimensional architecture of bicyclic amines offers a compelling platform for the design of novel therapeutics, providing precise spatial orientation of functional groups to engage with biological targets. Among these, the azabicyclo[3.3.1]nonane and azabicyclo[3.2.2]nonane ring systems have emerged as privileged scaffolds in medicinal chemistry. This guide provides an in-depth, objective comparison of the efficacy of derivatives from these two bicyclic systems, supported by experimental data, to inform scaffold selection in drug discovery endeavors.

Structural and Conformational Analysis: The Foundation of Efficacy

The fundamental difference between the azabicyclo[3.3.1]nonane and azabicyclo[3.2.2]nonane scaffolds lies in their bicyclic architecture. The [3.3.1] system consists of two fused six-membered rings, which predominantly adopts a stable chair-chair conformation, although boat-chair conformations can also exist depending on substitution patterns. This conformational preference provides a rigid and well-defined spatial arrangement for substituents. In contrast, the azabicyclo[3.2.2]nonane system is composed of a six-membered ring fused with a seven-membered ring, leading to a more flexible structure. This increased flexibility can be advantageous in allowing for induced-fit binding to a target protein, but may also come at an entropic cost upon binding.

cluster_0 Azabicyclo[3.3.1]nonane cluster_1 Azabicyclo[3.2.2]nonane 3.3.1 3.3.1 3.2.2 3.2.2

Caption: 2D structures of azabicyclo[3.3.1]nonane and azabicyclo[3.2.2]nonane.

Comparative Efficacy at Nicotinic Acetylcholine Receptors (nAChRs)

Both azabicyclo[3.3.1]nonane and azabicyclo[3.2.2]nonane derivatives have demonstrated significant potential as modulators of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels implicated in a range of neurological and psychiatric disorders.

Azabicyclo[3.3.1]nonane Derivatives as nAChR Ligands

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been a particularly fruitful starting point for the development of nAChR subtype-selective ligands.[1] Modifications to this core have yielded compounds with high affinity, especially for the α4β2* nAChR subtype.[1] For instance, certain bispidine carboxamides have displayed Ki values in the low nanomolar range for the α4β2* nAChR.[1] The rigid nature of the bispidine scaffold is thought to be crucial for achieving this high affinity and selectivity.

Compound ClassReceptor SubtypeKi (nM)Reference
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)α4β2600[2]
N-Benzylbispidineα3β4569.6[2]
Bispidine Carboxamides (e.g., compounds 15, 25, 47)α4β2*~1[1]
Azabicyclo[3.2.2]nonane Derivatives as nAChR Ligands

Derivatives of 1,4-diazabicyclo[3.2.2]nonane have emerged as potent and selective agonists of the α7 nAChR, a promising target for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[3] The archetypal silent agonist, NS6740, features this scaffold and has been instrumental in elucidating the structure-activity relationship for α7 silent activation.[4] The diazabicyclic nucleus is essential for this activity, with the distance between the protonatable nitrogen and the carbonyl group influencing the ligand's orientation and ability to induce receptor desensitization.[5]

CompoundReceptor SubtypeActivityReference
4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123)α7 nAChRPotent Agonist[3]
NS6740α7 nAChRSilent Agonist[4]

Distinct Therapeutic Arenas: A Tale of Two Scaffolds

Beyond their shared activity at nAChRs, these two bicyclic systems have shown promise in distinct therapeutic areas.

Azabicyclo[3.2.2]nonane Derivatives: A Focus on Infectious Diseases

A significant body of research has highlighted the potent antiprotozoal activity of azabicyclo[3.2.2]nonane derivatives, particularly against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[6][7] Studies have shown that 2-azabicyclo[3.2.2]non-5-ylamines exhibit greater antiprotozoal activity than their bicyclo[2.2.2]octane counterparts, with (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine showing remarkable antiplasmodial activity with an IC50 of 0.28 µM.[6][8] Furthermore, a direct comparison within the azabicyclo[3.2.2]nonane series revealed that 3-azabicyclo-nonanes were more active than their 2-azabicyclo-nonane analogues against P. falciparum.

CompoundOrganismActivityIC50 (µM)Reference
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineP. falciparum K1Antiplasmodial0.28[6][8]
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineT. b. rhodesienseAntitrypanosomal0.60[6][8]
Azabicyclo[3.3.1]nonane Derivatives: A Broader Spectrum of Activity

The azabicyclo[3.3.1]nonane scaffold has demonstrated a wider range of biological activities. In addition to their effects on nAChRs, derivatives have been investigated as:

  • Sigma-2 Receptor Ligands: N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have shown high affinity and selectivity for sigma-2 (σ2) receptors, which are overexpressed in many tumor cell lines.[9]

  • Anticancer Agents: Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture have been identified as potential anticancer drug candidates.[10]

  • Antimicrobial and Anti-inflammatory agents.

This broader therapeutic profile suggests that the azabicyclo[3.3.1]nonane scaffold may offer greater versatility for library design and screening against a wider range of biological targets.

Experimental Protocols

Synthesis of Azabicyclo[3.3.1]nonan-9-one via Mannich Reaction

This protocol describes a one-pot synthesis of the 3-azabicyclo[3.3.1]nonane core.

reagents Ketone + Aldehyde + Amine Source intermediate Mannich Condensation reagents->intermediate One-pot reaction product 3-Azabicyclo[3.3.1]nonan-9-one intermediate->product

Caption: Workflow for the synthesis of the 3-azabicyclo[3.3.1]nonane core.

Materials:

  • Cyclohexanone derivative

  • Formaldehyde

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., HCl)

Procedure:

  • Combine the cyclohexanone derivative, formaldehyde, and primary amine in the solvent.

  • Add the acid catalyst and reflux the mixture for the appropriate time.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Synthesis of 2-Azabicyclo[3.2.2]nonane from Bicyclo[2.2.2]octan-2-one

This protocol outlines a common route to the 2-azabicyclo[3.2.2]nonane scaffold.[6]

start Bicyclo[2.2.2]octan-2-one step1 Beckmann Rearrangement start->step1 intermediate Lactam step1->intermediate step2 Reduction (e.g., LiAlH4) intermediate->step2 product 2-Azabicyclo[3.2.2]nonane step2->product

Caption: Synthetic pathway to the 2-azabicyclo[3.2.2]nonane scaffold.

Materials:

  • Bicyclo[2.2.2]octan-2-one

  • Hydroxylamine hydrochloride

  • Polyphosphoric acid (PPA) or other suitable reagent for Beckmann rearrangement

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Oxime formation: React bicyclo[2.2.2]octan-2-one with hydroxylamine hydrochloride to form the corresponding oxime.

  • Beckmann Rearrangement: Treat the oxime with PPA or another suitable reagent to induce the Beckmann rearrangement, yielding the corresponding lactam.

  • Reduction: Reduce the lactam using a powerful reducing agent like LiAlH4 in an anhydrous solvent to obtain the 2-azabicyclo[3.2.2]nonane.

In Vitro Radioligand Binding Assay for α7 nAChR

This protocol is a standard method for determining the binding affinity of test compounds to the α7 nAChR.[11]

Materials:

  • Rat brain tissue homogenate (source of α7 nAChRs)

  • Radioligand (e.g., [³H]methyllycaconitine)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the rat brain homogenate with the radioligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki value.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is widely used to screen compounds for activity against the erythrocytic stages of P. falciparum.[12]

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain)

  • Human red blood cells

  • Complete parasite culture medium

  • Test compounds

  • SYBR Green I dye

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a synchronized culture of P. falciparum-infected red blood cells to each well.

  • Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

  • Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

  • Measure the fluorescence intensity, which is proportional to parasite growth.

  • Calculate the IC50 value of the test compounds.

Conclusion and Future Perspectives

The azabicyclo[3.3.1]nonane and azabicyclo[3.2.2]nonane scaffolds both represent valuable starting points for the design of novel therapeutic agents. The choice between them should be guided by the specific biological target and desired therapeutic application.

  • For targeting the α4β2 nAChR , the rigid azabicyclo[3.3.1]nonane (particularly the bispidine) scaffold appears to be a more established and potent platform.

  • For the development of α7 nAChR agonists and silent agonists , the azabicyclo[3.2.2]nonane scaffold has a proven track record of success.

  • In the field of antiprotozoal drug discovery , the azabicyclo[3.2.2]nonane framework has demonstrated significant and promising activity.

  • The azabicyclo[3.3.1]nonane scaffold may offer greater versatility for exploring a broader range of biological targets due to its reported activities in areas such as oncology and inflammation.

Future research should focus on direct, head-to-head comparisons of optimized derivatives from both scaffolds against the same biological targets under identical assay conditions. Such studies will provide a more definitive understanding of the relative merits of each system and further refine the principles of rational drug design based on these privileged structures.

References

  • In vitro anti-Plasmodium activity assays. Bio-protocol. Available from: [Link]

  • Anderson DJ. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Curr Protoc Pharmacol. 2008 Dec;Chapter 1:Unit1.8. Available from: [Link]

  • Gatta, F., et al. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. Eur J Med Chem. 2020 Nov 1;205:112648. Available from: [Link]

  • Seebacher, W., et al. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. J Pharm Pharm Sci. 2005 Oct 28;8(3):578-85. Available from: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed. Available from: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]

  • Dallanoce, C., et al. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. ACS Medicinal Chemistry Letters. 2020, 11(10), 1937-1943. Available from: [Link]

  • Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. ResearchGate. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • The antiprotozoal potencies of newly prepared 3-azabicyclo[3.2.2]nonanes. PubMed. Available from: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. Available from: [Link]

  • Coe, J. W., et al. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models. J Med Chem. 2010 Feb 11;53(3):1222-37. Available from: [Link]

  • Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Bentham Science. Available from: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available from: [Link]

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. Available from: [Link]

  • A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Sci-Hub. Available from: [Link]

  • In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. PubMed Central. Available from: [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. Available from: [Link]

  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). Sci-Hub. Available from: [Link]

  • Structure–Activity Studies of 7-Heteroaryl-3-azabicyclo[3.3.1]non-6-ene and -nonane Derivatives as Ligands for Nicotinic Acetylcholine Receptors. ACS Publications. Available from: [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. Available from: [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available from: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available from: [Link]

  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. University of Alberta. Available from: [Link]

  • In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. PubMed Central. Available from: [Link]

  • Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Semantic Scholar. Available from: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available from: [Link]

  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. Available from: [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. Available from: [Link]

  • Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. PubMed Central. Available from: [Link]

  • Binding Database. Available from: [Link]

  • A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. MDPI. Available from: [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Azabicyclo[3.3.1]nonanone Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[3.3.1]nonanone, or bispidinone, scaffold is a privileged structure in medicinal chemistry and natural product synthesis. These bicyclic compounds are integral components of complex alkaloids and have been extensively explored for their pharmacological potential, including analgesic, anesthetic, anticancer, and antimicrobial activities.[1][2] The biological function of these molecules is intrinsically linked to their three-dimensional architecture. Therefore, the precise determination of their stereochemistry and conformational preferences is paramount for rational drug design and understanding structure-activity relationships (SAR).

This guide provides an in-depth comparison of analytical techniques for characterizing 3-azabicyclo[3.3.1]nonanone compounds, with a primary focus on single-crystal X-ray crystallography as the definitive method for solid-state structural elucidation. We will explore the causality behind experimental choices, present self-validating protocols, and compare the insights gained from crystallography with those from complementary spectroscopic methods.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for unambiguously determining the molecular structure of crystalline solids. It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is unattainable by most other analytical methods and is crucial for understanding the subtle structural features that govern the properties of 3-azabicyclo[3.3.1]nonanones.

Conformational Landscape: Chair-Chair vs. Chair-Boat

The bicyclo[3.3.1]nonane framework is not planar and exists in several conformations. For the 3-azabicyclo[3.3.1]nonanone system, two primary conformations are dominant: the lower-energy twin-chair form and the higher-energy chair-boat form.

  • Twin-Chair Conformation: This is the most frequently observed and generally preferred conformation.[1][3] Both the piperidone and cyclohexane rings adopt a chair-like geometry. In substituted derivatives, bulky groups at the C-2 and C-4 positions typically occupy equatorial orientations to minimize steric strain.[1]

  • Chair-Boat Conformation: While less common, some substitution patterns can force one of the rings into a boat or a twisted-boat conformation.[4] This can be influenced by intramolecular hydrogen bonding or significant steric hindrance that destabilizes the twin-chair form.

The precise conformation adopted in the solid state is definitively revealed by X-ray diffraction analysis.[4]

G cluster_0 Conformational Equilibrium cluster_1 Influencing Factors Twin_Chair Twin-Chair (Lower Energy) Chair_Boat Chair-Boat (Higher Energy) Twin_Chair->Chair_Boat Interconversion Steric_Hindrance Steric Hindrance Steric_Hindrance->Chair_Boat Substitution_Pattern Substitution Pattern Substitution_Pattern->Twin_Chair Hydrogen_Bonding Intramolecular H-Bonding Hydrogen_Bonding->Chair_Boat

Caption: Conformational equilibrium in 3-azabicyclo[3.3.1]nonanones.

Experimental Workflow: A Self-Validating Protocol for X-ray Analysis

The trustworthiness of a crystal structure is contingent upon a rigorous and well-documented experimental process. The following protocol outlines the critical steps, emphasizing the rationale behind each choice to ensure a validatable outcome.

G cluster_workflow X-ray Crystallography Workflow Synthesis 1. Synthesis & Purification (>99% Purity) Growth 2. Crystal Growth (Slow Evaporation) Synthesis->Growth High Purity is Crucial Selection 3. Crystal Selection & Mounting Growth->Selection Select Single, Defect-Free Crystal Collection 4. Data Collection (Diffractometer) Selection->Collection Solution 5. Structure Solution (e.g., SHELXS) Collection->Solution Refinement 6. Structure Refinement (e.g., SHELXL) Solution->Refinement Validation 7. Validation & Analysis (CIF Report) Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Methodologies
  • Synthesis and Purification:

    • Objective: To obtain the target 3-azabicyclo[3.3.1]nonanone compound with the highest possible purity.

    • Protocol: Synthesize the compound, often via a Mannich reaction of a suitable ketone, an aldehyde, and ammonium acetate or a primary amine.[1] Purify the crude product extensively using column chromatography followed by recrystallization until purity is confirmed to be >99% by NMR and LC-MS.

    • Causality: Impurities can disrupt the crystal lattice, preventing the growth of single crystals suitable for diffraction.

  • Crystal Growth:

    • Objective: To grow well-ordered, single crystals of sufficient size and quality.

    • Protocol: The most common and effective method is slow evaporation .

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol/dichloromethane) to achieve saturation.

      • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Causality: Slow, undisturbed evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion. Rapid crystallization traps solvent and creates defects, resulting in polycrystalline or amorphous solids unsuitable for this technique.

  • Data Collection & Refinement:

    • Objective: To obtain high-quality diffraction data and refine it into a chemically sensible structural model.

    • Protocol:

      • A suitable crystal is mounted on a goniometer head.

      • Data is collected using a diffractometer, such as a Bruker SMART APEX CCD, typically with Mo Kα (λ = 0.71073 Å) radiation.[5]

      • The structure is solved using direct methods (e.g., SHELXS97 program) and refined by full-matrix least-squares on F² (e.g., SHELXL2014/7 program).[5]

    • Self-Validation: The quality of the final structure is assessed by the refinement statistics. A low R-factor (e.g., Rwp of 0.070) indicates a good agreement between the observed diffraction pattern and the calculated one from the final structural model.[6]

Case Study: Crystallographic Data

The following table summarizes the crystallographic data for a representative derivative, 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile, demonstrating the precise structural information obtained.[5]

ParameterValueDescription
Chemical Formula C₂₂H₂₂N₂The elemental composition of the molecule.
Molecular Weight 314.41 g/mol The mass of one mole of the compound.
Crystal System TriclinicThe crystal lattice system defined by its symmetry.
Space Group P-1The specific symmetry group of the crystal.
Unit Cell Dimensions a = 7.9672 Å, b = 8.3129 Å, c = 13.6069 ÅThe dimensions of the basic repeating unit of the crystal lattice.
α = 89.607°, β = 81.886°, γ = 84.469°The angles between the unit cell axes.
Cell Volume (V) 888.00 ųThe volume of the unit cell.
Z 2The number of molecules per unit cell.

Data sourced from Parthiban et al. (2015).[5]

A Comparative Perspective: Alternative Analytical Techniques

While X-ray crystallography is unparalleled for solid-state analysis, a comprehensive characterization relies on a multi-technique approach. The following table compares crystallography with other essential analytical methods.

TechniquePrimary Information ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure in the solid state, bond lengths/angles, conformation, packing.Unambiguous, high-resolution structural determination.[3][4]Requires a suitable single crystal; structure may not represent the solution-state conformation.
NMR Spectroscopy Connectivity, dynamic behavior, and conformation in solution.Provides data in a biologically relevant medium; can detect conformational averaging.[7]Conformation is inferred, not directly observed; can be complex to interpret.
IR Spectroscopy Presence of functional groups (C=O, N-H); information on hydrogen bonding.[4]Fast, non-destructive, and good for identifying key functional groups.Provides no detailed information on the bicyclic core's 3D structure.
Mass Spectrometry Molecular weight and elemental formula.Highly sensitive; confirms molecular identity and formula.Provides no stereochemical or conformational information.

Synergistic Application: NMR and X-ray data are highly complementary. NMR is often used to confirm that the preferred conformation observed in the solid state by crystallography is maintained in solution.[4] For instance, the observation of specific proton-proton couplings in ¹H NMR can support a twin-chair conformation, corroborating the crystallographic findings.[7]

Conclusion

For researchers and drug development professionals working with 3-azabicyclo[3.3.1]nonanone compounds, X-ray crystallography is an indispensable tool. It delivers the definitive, high-resolution structural data necessary to understand conformational preferences, rationalize biological activity, and guide the design of new therapeutic agents. While powerful on its own, its true value is realized when integrated with solution-state data from NMR and foundational characterization from IR and mass spectrometry. This multi-faceted approach provides the most complete and validated understanding of these pharmacologically vital molecules, paving the way for future discoveries.

References

  • Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. [Link]

  • Arumugam, N., et al. (2011). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Parthiban, P., et al. (2015). Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o792–o793. [Link]

  • Florence, A. J., et al. (2006). Powder study of 3-azabicyclo[3.3.1]nonane-2,4-dione form 2. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2849-o2851. [Link]

  • Demeunynck M. and Tatibouet A., Recent Developments in Tröger's Base Chemistry, In Progress in Heterocyclic Chemistry, ed. G. W. Gribble and T. L. Gilchrist, Pergamon, Oxford, UK, 1999, vol. 11, p. 1.
  • Abilkhamitova, S., et al. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Mondal, M., & Jana, G. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22894–22923. [Link]

  • Mphahlele, M. J. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(1), 749-760. [Link]

  • Mondal, M., & Jana, G. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22894–22923. [Link]

Sources

A Researcher's Comparative Guide to the In Vitro Screening of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics. The 3-azabicyclo[3.3.1]nonane framework has garnered considerable attention due to its presence in a variety of biologically active natural products and its synthetic tractability. This guide provides an in-depth technical comparison of in vitro screening methodologies for analogs of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a versatile intermediate for creating diverse chemical libraries. We will delve into the rationale behind experimental choices, present detailed protocols, and compare potential biological activities with established alternatives, supported by experimental data from the scientific literature.

Introduction to the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane core is a rigid bicyclic structure that offers a three-dimensional arrangement of substituents, a desirable feature for specific interactions with biological targets.[1][2] This scaffold is a key component of various alkaloids and has been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] The subject of this guide, this compound, serves as a valuable building block, with the Boc-protecting group allowing for facile derivatization at the nitrogen atom and the ketone providing a handle for further functionalization.

This guide will focus on three primary areas of in vitro screening for analogs derived from this scaffold:

  • Anticancer Activity: Assessing the cytotoxic effects on various cancer cell lines.

  • Monoamine Transporter Inhibition: Evaluating the potential to modulate key neurotransmitter transporters.

  • Serotonin 5-HT3 Receptor Antagonism: Investigating the interaction with this important ligand-gated ion channel.

I. Anticancer Activity Screening

The 3-azabicyclo[3.3.1]nonane skeleton, particularly 2,4-diaryl substituted derivatives, has demonstrated significant cytotoxic activity against several cancer cell lines.[1][2] The rigid framework allows for the precise positioning of aromatic and other functional groups to interact with pharmacologically relevant targets within cancer cells.

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which share the core bicyclic structure with our lead compound, against different cancer cell lines. This data provides a benchmark for evaluating new analogs.

Table 1: Cytotoxicity of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives against HepG2 (Human Liver Carcinoma) and MCF-7 (Human Breast Adenocarcinoma) Cell Lines.

Compound IDR (Substitution on Aryl Ring)HepG2 IC50 (µM)MCF-7 IC50 (µM)Reference
1a 4-F3.76 µg/mL (~8.5 µM)-[4]
1b 4-Cl>3.76 µg/mL62.4[4][5]
1c 4-Br>3.76 µg/mL-[4]
1d Unsubstituted35.65 µg/mL (~100 µM)-[4]
Doxorubicin (Standard of Care)-48[5]

Table 2: Cytotoxicity of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives against HCT-116 (Human Colorectal Carcinoma) Cell Line.

Compound IDR (Substitution on Aryl Ring)HCT-116 IC50 (µM)Reference
2a 4-Cl43.5[5]
2b 4-OCH338.5[5]

Note: The conversion from µg/mL to µM is approximated based on the molecular weight of the parent compounds.

From this data, a clear structure-activity relationship (SAR) emerges. Halogen substitution, particularly fluorine, at the para position of the aryl rings appears to enhance cytotoxic activity against HepG2 cells.[4] For MCF-7 and HCT-116 cells, both electron-withdrawing (Cl) and electron-donating (OCH3) groups can contribute to potent cytotoxicity.[5] Analogs of this compound functionalized with such substituted aryl groups at appropriate positions would be promising candidates for anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds (e.g., doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

II. Monoamine Transporter Inhibition Screening

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9] These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for the treatment of depression, anxiety, and other neurological disorders.

Comparative Monoamine Transporter Affinity Data

The following table presents in vitro binding affinity data for a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives at the dopamine transporter. This data can be used to guide the design and screening of new analogs.

Table 3: Dopamine Transporter (DAT) Binding Affinity of 9-Azabicyclo[3.3.1]nonane Derivatives.

Compound IDR (Substitution at C2)DAT Ki (µM)Reference
3a -CO2Me2-14[9]
Cocaine (Reference Compound)~0.1-0.5[9]

The data indicates that while these 9-azabicyclo[3.3.1]nonane derivatives bind to the DAT, they are significantly less potent than cocaine.[9] This suggests that the 3-azabicyclo[3.3.1]nonane scaffold may require significant optimization to achieve high affinity for monoamine transporters. Screening of this compound analogs will be crucial to determine if modifications at the 3- and 7-positions can enhance potency and selectivity.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the target.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET. This involves cell homogenization and centrifugation to isolate the membrane fraction.[11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the this compound analogs or reference compounds.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes Expressing Transporter mix_reagents Combine Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->mix_reagents prep_reagents Prepare Radioligand and Test Compounds prep_reagents->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki from IC50 count->analyze

III. Serotonin 5-HT3 Receptor Antagonism Screening

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and pain perception.[12] Antagonists of this receptor, such as ondansetron and granisetron, are clinically used as antiemetics. The 3-azabicyclo[3.3.1]nonane scaffold shares some structural similarities with known 5-HT3 receptor antagonists, making it a promising starting point for the development of novel modulators.

Comparative 5-HT3 Receptor Antagonist Data

While specific data for 3-azabicyclo[3.3.1]nonane derivatives as 5-HT3 antagonists is not as readily available in the public domain, we can compare their potential activity to established drugs.

Table 4: In Vitro Affinity of Known 5-HT3 Receptor Antagonists.

Compound5-HT3A Receptor Ki (nM)Reference
Ondansetron 1.2[13]
Granisetron ~1[12]
Serotonin (Agonist) 468[13]

Screening of this compound analogs against the 5-HT3 receptor will reveal if this scaffold can produce compounds with comparable or superior affinity to these established drugs.

Experimental Protocol: In Vitro 5-HT3 Receptor Functional Assay (Calcium Flux)

A common method to assess the functional activity of 5-HT3 receptor modulators is to measure changes in intracellular calcium concentration in cells expressing the receptor. Activation of the 5-HT3 receptor, a non-selective cation channel, leads to an influx of calcium, which can be detected using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT3A receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add the this compound analogs or a reference antagonist (e.g., ondansetron) at various concentrations and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into each well and continue to monitor the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence upon serotonin addition corresponds to calcium influx. Calculate the percentage of inhibition of the serotonin-induced calcium response by the test compounds. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Calcium_Flux_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate 5-HT3R-expressing Cells load_dye Load with Calcium-sensitive Dye plate_cells->load_dye preincubate Pre-incubate with Test Compound (Antagonist) load_dye->preincubate read_baseline Read Baseline Fluorescence preincubate->read_baseline inject_agonist Inject Serotonin (Agonist) read_baseline->inject_agonist read_response Read Fluorescence Response inject_agonist->read_response calculate_inhibition Calculate % Inhibition of Agonist Response read_response->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has provided a comparative framework for the in vitro screening of its analogs against three key target classes: cancer cell lines, monoamine transporters, and the 5-HT3 receptor. By employing the detailed experimental protocols and leveraging the comparative data presented, researchers can efficiently evaluate the potential of their synthesized compounds.

Future work should focus on generating a diverse library of analogs by functionalizing both the nitrogen and the ketone of the core scaffold. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency and selectivity for the desired biological target. For promising hits, secondary assays, such as mechanism of action studies and in vivo efficacy models, will be the next logical steps in the drug discovery pipeline.

References

  • Sroor, F. M., et al. (2023). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. ResearchGate. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Manimaran, M., Ganapathi, A., & Balasankar, T. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Scientific Research Publishing. [Link]

  • Singh, M., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Seltzman, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1644–1653. [Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Singh, M., et al. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Sridharan, V., & Suryavanshi, P. M. (2012). Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. Indian Journal of Pharmaceutical Sciences, 74(5), 449–453. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Roy, A., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1381–1425. [Link]

  • Lemoine, D., et al. (2019). Conformational transitions of the serotonin 5-HT3 receptor. eLife, 8, e47578. [Link]

  • Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084. [Link]

  • Bihel, F. J. J., et al. (2015). Design and validation of an HTRF® cell-based assay targeting the ligand-gated ion channel 5-HT3A. Analytical Biochemistry, 486, 47–53. [Link]

  • Singh, S. (2000). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925–1024. [Link]

  • Trudell, M. L., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. [Link]

  • George, C., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 21(1), 457–460. [Link]

  • Ponnusamy, M., et al. (2012). Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Bioorganic & Medicinal Chemistry, 20(18), 5674–5684. [Link]

  • Zhang, P., et al. (2010). Synthesis and Biological Evaluation of 2-Substituted 3β-Tolyltropane Derivatives at Dopamine, Serotonin, and Norepinephrine Transporters. Journal of Medicinal Chemistry, 53(15), 5675–5687. [Link]

  • Reeves, D. C., & Lummis, S. C. R. (2007). The 5-HT3 receptor - the relationship between structure and function. British Journal of Pharmacology, 151(8), 1155–1162. [Link]

  • Pottie, E., & Stove, C. (2023). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. ResearchGate. [Link]

  • Roy, A., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Semantic Scholar. [Link]

  • Palla, V. B., & Neamati, N. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-26. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the rigid bicyclic structure of azabicyclo[3.3.1]nonane has emerged as a promising pharmacophore.[1] Its unique conformational constraints and synthetic tractability allow for the development of diverse derivatives with significant biological activities, including potent cytotoxic effects against various cancer cell lines.[1]

This guide provides a comparative analysis of the in vitro cytotoxicity of several novel azabicyclo[3.3.1]nonane derivatives, drawing upon recent experimental data. We will delve into the structure-activity relationships (SAR) that govern their anticancer potential, examine their mechanisms of action, and provide detailed protocols for assessing their cytotoxic profiles. This objective comparison is intended to aid researchers in the strategic design and development of the next generation of azabicyclo[3.3.1]nonane-based cancer therapeutics.

Comparative Cytotoxic Activity of Azabicyclo[3.3.1]nonane Derivatives

The cytotoxic potential of novel chemical entities is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of various azabicyclo[3.3.1]nonane derivatives against a panel of human cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin included for reference.

It is important to note that direct comparison of IC50 values between different studies should be approached with caution, as variations in experimental conditions (e.g., cell passage number, incubation time, assay methodology) can influence the results.[2]

Table 1: Cytotoxicity (IC50, µM) of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives

CompoundDerivative TypeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
10 Pyrazolyl-chalcone>100>100>100[3]
13 Pyrazolyl-chalcone62.4 ± 0.1343.5 ± 0.15>100[3]
21 Pyrazolyl-chalcone>10038.5 ± 0.17>100[3]
22 Pyrazolyl-chalcone91.6 ± 0.11>100>100[3]
23 Pyrazolyl-chalcone>100>100>100[3]
Doxorubicin Standard Drug2.50->20[2]

Table 2: Cytotoxicity (IC50, µM) of Bispidinone Derivatives against Pancreatic Cancer Cell Lines

CompoundDerivative TypeMiaPaca-2BxPC-3CFPAC-1Reference
BisP4 Bispidinone16.923.736.3[4]

Table 3: Cytotoxicity (IC50, µg/mL) of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against HepG2 (Liver) Cancer Cells

CompoundSubstituent on Phenyl RingIC50 (µg/mL)Reference
9 H>50[5]
10 CH3>50[5]
11 OCH3>50[5]
12 F3.76[5]
13 Cl>50[5]
14 Br>50[5]
15 CH(CH3)2>50[5]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal key structural features that influence the cytotoxic activity of azabicyclo[3.3.1]nonane derivatives.

For the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one series, the nature and position of substituents on the aryl rings play a critical role. The presence of halogen atoms, particularly fluorine, appears to enhance cytotoxicity.[5] For instance, compound 12 , with a fluoro substitution at the para position of the phenyl ring, exhibited significantly higher antiproliferative activity against HepG2 cells (IC50 = 3.76 µg/mL) compared to derivatives with electron-donating groups like methyl (CH3) or methoxy (OCH3).[5] This suggests that electron-withdrawing groups may be favorable for cytotoxic potency in this class of compounds.

In the case of bispidinone derivatives, the nature of the side chains attached to the nitrogen atoms is a key determinant of activity. The bispidinone derivative BisP4 demonstrated notable cytotoxicity against pancreatic cancer cell lines.[4]

Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that many cytotoxic azabicyclo[3.3.1]nonane derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][7] Apoptosis is a crucial cellular process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Studies on active derivatives have shown characteristic morphological changes associated with apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[6] For example, the bispidinone derivative BisP4 was shown to induce these changes in MiaPaca-2 pancreatic cancer cells in a dose-dependent manner.[6] Furthermore, flow cytometry analysis confirmed the induction of apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic pathway.[6]

One of the signaling pathways implicated in the pro-apoptotic activity of some azabicyclononane derivatives is the p38 MAP-kinase pathway.[7] It has been reported that certain derivatives can upregulate the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis.[7] Western blot analysis has confirmed that some of these compounds can inhibit P38α MAP-kinase, leading to the downregulation of this survival pathway.[7]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-controlled experimental protocols are essential. The following is a detailed methodology for the widely used MTT assay for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Novel azabicyclo[3.3.1]nonane derivatives (dissolved in a suitable solvent like DMSO)

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel azabicyclo[3.3.1]nonane derivatives and the doxorubicin control in a complete medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle control (solvent only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism) by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (MCF-7, HCT-116, etc.) seed Seed Cells in 96-well Plates start->seed treat Treat with Novel Derivatives & Doxorubicin seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt calculate Calculate % Viability add_mtt->calculate solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read plot Generate Dose-Response Curves calculate->plot determine_ic50 Determine IC50 Values plot->determine_ic50 apoptosis_pathway cluster_drug_action Drug Action cluster_signaling Signaling Cascade cluster_execution Execution Phase drug Azabicyclo[3.3.1]nonane Derivative p38 p38 MAPK Pathway drug->p38 Inhibition p53 p53 Upregulation drug->p53 Induction caspases Caspase Activation p38->caspases Suppression (relieved by drug) p53->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Postulated mechanism of action involving the p38 MAPK pathway and p53 leading to apoptosis.

Conclusion and Future Perspectives

Novel azabicyclo[3.3.1]nonane derivatives represent a promising class of compounds for the development of new anticancer therapies. The studies highlighted in this guide demonstrate that specific structural modifications, such as the introduction of electron-withdrawing groups on the aryl rings of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, can significantly enhance their cytotoxic potency. Furthermore, the induction of apoptosis appears to be a key mechanism through which these compounds exert their anticancer effects, potentially involving the modulation of critical signaling pathways like the p38 MAPK pathway.

Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the structure-activity relationships. It is also crucial to conduct more in-depth mechanistic studies to identify the specific molecular targets of the most potent compounds. Additionally, evaluating the selectivity of these derivatives for cancer cells over normal cells will be a critical step in assessing their therapeutic potential and minimizing potential side effects. Ultimately, a comprehensive understanding of the cytotoxic properties and mechanisms of action of azabicyclo[3.3.1]nonane derivatives will pave the way for the rational design of novel and effective anticancer drugs.

References

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Azabicyclononane derivative downregulates the P38 MAP-kinase pathway in colon cancer through apoptosis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]

  • Scirp.org. (n.d.). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Retrieved from [Link]

  • MDPI. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Retrieved from [Link]

  • Indonesian Journal of Pharmacy. (n.d.). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Retrieved from [Link]

  • Springer. (n.d.). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells. Retrieved from [Link]_

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Bicyclo[3.3.1]nonanes | Ehrlich Ascites Carcinoma Cell Line | Trypan Blue | MTT Assay | Methoxy Group Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. Retrieved from [Link]

  • MDPI. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in the intricate process of drug development, the responsible management of chemical reagents is as critical as the synthesis itself. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 909135-31-5), ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide a self-validating system for waste management.

Hazard Identification and Initial Risk Assessment

The foundational step in any disposal procedure is a thorough understanding of the compound's intrinsic hazards. This knowledge dictates the necessary precautions and the ultimate disposal pathway. This compound is classified with specific hazard warnings that mandate its treatment as regulated hazardous waste.[1] Under no circumstances should this compound be discarded as common trash or discharged into the sewer system.[2][3]

Table 1: Chemical and Hazard Identification

Property Value Source
Chemical Name This compound PubChem
CAS Number 909135-31-5 [1][2]
Molecular Formula C₁₃H₂₁NO₃ [1][2]
Molecular Weight 239.31 g/mol [1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]
GHS Pictogram Exclamation Mark [1]

| Signal Word | Warning |[1] |

The causality is clear: the compound's irritant properties (H315, H319, H335) necessitate the use of specific Personal Protective Equipment (PPE) and its classification as hazardous waste, which legally requires a controlled disposal route.[1]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling the waste material, all personnel must be equipped with the appropriate PPE to mitigate the risks identified above. Handling should occur in a well-ventilated area, such as a chemical fume hood.[2]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat are mandatory to prevent skin contact, addressing the H315 "Causes skin irritation" hazard.[1][2][3]

  • Respiratory Protection: To avoid inhalation of dust or aerosols, which may cause respiratory irritation (H335), handling should occur in a well-ventilated area.[1][2][4]

The Core Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA) framework.[5][6][7] This means it must be handled by a licensed professional waste disposal company.[8][9]

Step 1: Waste Characterization and Segregation

Your first action is to officially characterize the material as hazardous waste.[8] Based on its GHS classification, any unused, expired, or contaminated stock of this compound is considered hazardous waste.

Causality: Proper segregation is critical to prevent dangerous chemical reactions. This waste stream must be kept separate from incompatible materials, such as strong acids, bases, or oxidizing agents.[4][10] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, posing a significant safety risk.

Step 2: Containment and Labeling
  • Container Selection: Place the waste in a dedicated, chemically compatible, and sealable container to prevent leaks or spills.[2][4][10] The container must be in good condition, free from cracks or residue on the outside.

  • Labeling: Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel.[4][10] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s): "Irritant"

    • The date of accumulation.

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[4][10]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[2] Keep the container securely closed at all times, except when adding waste.[4][10]

  • Quantity and Time Limits: Be aware of your institution's and region's limits on the quantity of waste and the length of time it can be stored. For example, under RCRA, Small Quantity Generators (SQGs) have different accumulation time limits than Large Quantity Generators (LQGs).[11] Exceeding these limits can result in significant regulatory penalties.

Step 4: Arranging Final Disposal
  • Contact EH&S: Do not attempt to dispose of the material yourself. Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a hazardous waste pickup.[4]

  • Documentation: You will be required to complete a hazardous waste manifest or another form of tracking documentation.[4][12] This document is a legal record that tracks the waste from your laboratory to its final disposal site, forming a key part of the "cradle-to-grave" system.[5][6]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Material Identified for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 1: Characterize Waste (Hazardous Irritant) ppe->characterize segregate Step 2: Segregate from Incompatible Materials characterize->segregate contain Step 3: Place in Sealed, Labeled Container segregate->contain label_details Label must include: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) contain->label_details store Step 4: Store in Designated Satellite Accumulation Area (SAA) contain->store contact Step 5: Contact EH&S for Waste Pickup store->contact document Step 6: Complete Waste Manifest/Paperwork contact->document disposal Transfer to Licensed Waste Disposal Facility document->disposal

Caption: Decision and action workflow for the proper disposal of the compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2][4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.[2][4]

  • Assess and Equip: Before cleanup, ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material, avoiding dust formation.[2][9]

    • Use an inert absorbent material for solutions.

    • Place all contaminated materials (absorbent, cleaning tools, contaminated PPE) into a new, properly labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • Clean Management Environmental Group, Inc. What it Really Means to be RCRA Compliant with Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • Angene Chemical. tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate.[Link]

  • National Environmental Trainers. RCRA Regulations Explained.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • AA Blocks. Safety Data Sheet.[Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]

Sources

Navigating the Safe Handling of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a bicyclo[3.3.1]nonane derivative. Adherence to these procedures is critical for minimizing risk and ensuring a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance to be used, the potential for dust or aerosol generation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)ASTM D6978Prevents skin contact with the compound.[3]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorVaries by exposure levelRecommended when handling the powder to avoid inhalation of dust, especially outside of a fume hood.[2]

Causality of PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of safety goggles to provide a complete seal around the eyes, offering superior protection compared to safety glasses with side shields.[4]

  • Hand Protection: Nitrile gloves are recommended due to their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A standard laboratory coat provides a barrier against accidental spills and contamination of personal clothing.[2]

  • Respiratory Protection: Given that the compound can cause respiratory irritation, a respirator is essential when there is a potential for inhaling dust or aerosols.[1][4]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocol
  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE before handling the chemical.

  • Weighing and Transfer:

    • Handle the solid compound within a chemical fume hood to minimize the risk of inhalation.[2]

    • Use appropriate tools, such as spatulas and weighing paper, to handle the powder.

    • Avoid generating dust during transfer.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • Ensure the process is conducted in a well-ventilated area or fume hood.

Storage
  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.[6] A recommended storage temperature is 2-8°C.[7][8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Containerization
  • Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), must be characterized as chemical waste.[2]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[4]

  • Containerization: Use a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with the chemical name and associated hazards.[4]

Step-by-Step Disposal Protocol
  • Collection: Carefully place all waste materials into the designated hazardous waste container.

  • Labeling: Ensure the waste container is accurately and clearly labeled.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material using an absorbent pad and place it into a designated hazardous waste container.[4]

Visual Workflow for Safe Handling and Disposal

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep 1. Preparation (Don PPE, Prepare Fume Hood) weigh 2. Weighing & Transfer (Inside Fume Hood) prep->weigh dissolve 3. Dissolution (In Ventilated Area) weigh->dissolve store 4. Storage (Cool, Dry, Well-Ventilated) dissolve->store collect 1. Collect Waste (Contaminated Materials) segregate 2. Segregate & Containerize (Labeled, Sealed Container) collect->segregate store_waste 3. Store Waste (Designated Secure Area) segregate->store_waste pickup 4. Schedule Pickup (Contact EH&S) store_waste->pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

  • This compound . PubChem. [Link]

  • Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog . Freechemistryonline Blog. [Link]

  • Safety Data Sheet - AA Blocks . AA Blocks. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of California, Santa Cruz. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies . GZ Industrial Supplies. [Link]

  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things . Solubility of Things. [Link]

  • 280761-97-9 | tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate . Capot Chemical. [Link]

  • acetaldehyde . Stanford University. [Link]

  • USP Chapter : Personal Protective Equipment - Pharmacy Times . Pharmacy Times. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC . GERPAC. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.